Sucrose, 6'-laurate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
20881-05-4 |
|---|---|
Molecular Formula |
C24H44O12 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-19(29)22(32)24(14-26,35-16)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |
InChI Key |
BNKFJLJKTOAGIM-VQXBOQCVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characteristics of Sucrose Monolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose monolaurate (SML), a monoester of sucrose and lauric acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and unique physicochemical properties make it an excipient of interest for drug delivery systems, particularly for enhancing the solubility and permeability of poorly water-soluble drugs.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical characteristics of sucrose monolaurate, including detailed experimental protocols and data presented for easy comparison.
Core Physicochemical Properties
Sucrose monolaurate's amphiphilic nature, stemming from its hydrophilic sucrose head and lipophilic laurate tail, governs its functionality as a surfactant.[5] Key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C24H44O12 | [1][6] |
| Molar Mass | 524.6 g/mol | [6][7] |
| Appearance | White to off-white powder or milky waxy solid | [1][8] |
| Solubility | Soluble in water and ethanol; sparingly soluble in organic solvents. | [1][6][9] |
| Storage | 2-8°C, sensitive to moisture. | [1][6] |
Hydrophilic-Lipophilic Balance (HLB)
The HLB value indicates the balance between the hydrophilic and lipophilic portions of a surfactant and is crucial for determining its application. High HLB values (8-18) are characteristic of oil-in-water emulsifiers.[5][10] Sucrose monolaurate is considered a high HLB surfactant.
| HLB Value (Typical Range) | Emulsifying Application | References |
| 11 - 16 | Oil-in-water (O/W) emulsifier | [5][11] |
| ~12 (Experimental) | Comparable to surfactants with HLB around 11-12 | [5][12] |
| 18 (for monoesters of lauric acid) | Efficient emulsifiers | [13] |
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules self-assemble into micelles in a solution.[14] This property is fundamental to the solubilization of hydrophobic substances.
| CMC Value | Conditions | References |
| 0.3 mM | Not specified | |
| 3.5 x 10⁻⁴ M | at 25°C | [15] |
| 0.45 mM | Not specified | [16] |
| 0.34 mM | Not specified | [16] |
| 0.21 - 0.022 mM | For saturated homologue series (C12-18) | [16] |
Stability Profile
The stability of sucrose monolaurate is influenced by pH and temperature, which can affect its shelf-life and performance in formulations.
pH Stability
Sucrose monolaurate exhibits maximum stability in a slightly acidic to neutral pH range.[5][13] Under acidic conditions, the glycosidic bond is preferentially hydrolyzed, while the ester bond is more susceptible to hydrolysis under basic conditions.[17][18]
| pH Range | Stability Characteristics | References |
| 4 - 5 | Maximum stability; approximately 6.7% hydrolysis after 20 hours at 100°C. | [13] |
| 5 - 7 | Excellent long-term stability at room temperature. | [17][18] |
| < 4 (Acidic) | Preferential hydrolysis of the glycosidic bond. | [17][18] |
| > 8 (Basic) | Selective hydrolysis of the ester bond. | [17][18] |
Below the CMC, hydrolysis follows first-order kinetics.[19] Above the CMC, the formation of mixed micelles with the hydrolysis product (laurate) can protect the ester from further degradation.[19]
Thermal Stability
The melting point of sucrose esters generally falls between 40°C and 60°C.[5] They can be heated to higher temperatures without significant loss of functionality.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of sucrose monolaurate.
Determination of Critical Micelle Concentration (CMC)
1. Surface Tensiometry:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Methodology:
-
Prepare a series of aqueous solutions of sucrose monolaurate with varying concentrations.
-
Measure the surface tension of each solution using a Du Noüy ring tensiometer.[20]
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the curve.[21]
-
2. Fluorescence Spectroscopy (Pyrene Probe Method):
-
Principle: The fluorescent probe pyrene exhibits changes in its emission spectrum in response to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is sensitive to the formation of micelles.
-
Methodology:
-
Prepare a stock solution of pyrene in a suitable organic solvent.
-
Prepare a series of sucrose monolaurate solutions of varying concentrations in water.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each sample using a fluorescence spectrophotometer with an excitation wavelength of around 335 nm.
-
Determine the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the sucrose monolaurate concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[20][21]
-
Synthesis and Purification of Sucrose Monolaurate
1. Enzymatic Synthesis (Transesterification):
-
Principle: Lipase-catalyzed transesterification of sucrose with a fatty acid ester (e.g., vinyl laurate or methyl laurate) in a non-aqueous solvent. This method offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[21][22]
-
Methodology:
-
Dissolve sucrose and the acyl donor (e.g., vinyl laurate) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or tert-butanol.[21][23] A molar ratio of sucrose to vinyl laurate of 1:3 has been found to be optimal.[21]
-
Add an immobilized lipase (e.g., Novozym 435) to the mixture.[21]
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with agitation for a specified period (e.g., 24-65 hours).[21]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][24]
-
After the reaction, remove the enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting sucrose monolaurate using column chromatography on silica gel.[21]
-
2. Chemical Synthesis (Two-Stage Process):
-
Principle: A two-stage process involving the initial esterification of lauric acid to methyl laurate, followed by the transesterification of methyl laurate with sucrose.[25]
-
Methodology:
-
Stage 1: Esterification of Lauric Acid
-
Stage 2: Transesterification with Sucrose
-
React the produced methyl laurate with sucrose in the presence of a basic catalyst (e.g., potassium carbonate).[21]
-
The reaction is typically carried out at elevated temperatures (e.g., 90-95°C) under reduced pressure to remove the methanol byproduct and drive the reaction forward.[21]
-
The resulting sucrose monolaurate is then purified.[6]
-
-
Visualizations
Micelle Formation Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucrose esters - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Sucrose, 6-laurate | C24H44O12 | CID 9898326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. haihangchem.com [haihangchem.com]
- 9. fao.org [fao.org]
- 10. Sucrose Esters (for Food) [sisterna.com]
- 11. Buy Sucrose laurate | 25339-99-5 [smolecule.com]
- 12. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 13. fao.org [fao.org]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. repositorio.uchile.cl [repositorio.uchile.cl]
- 21. Sucrose monolaurate | 13039-40-2 | Benchchem [benchchem.com]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. researchgate.net [researchgate.net]
- 24. The stability of sucrose monolaurate: rate of formation of lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Enzymatic Synthesis of Sucrose 6'-Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of sucrose laurate, a non-ionic surfactant with broad applications in the food, cosmetic, and pharmaceutical industries, offers a green and highly selective alternative to traditional chemical methods.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the biocatalytic production of sucrose 6'-laurate.
Introduction to Enzymatic Synthesis
Sucrose esters of fatty acids are valuable biosurfactants produced from renewable resources.[4] The enzymatic approach to their synthesis is advantageous due to milder reaction conditions, reduced energy consumption, and higher regioselectivity, leading to products with a higher proportion of desired monoesters.[2][5] Lipases and proteases are the primary enzymes employed for this purpose, catalyzing esterification or transesterification reactions between sucrose and a lauroyl acyl donor.[6][7]
The reaction typically involves the acylation of one of the hydroxyl groups on the sucrose molecule. The primary hydroxyl groups at positions 6, 1', and 6' are the most reactive. Lipases, in particular, often show a high degree of regioselectivity, favoring the acylation of the 6'-position on the fructose moiety or the 6-position on the glucose moiety.
Reaction Pathways and Mechanisms
The enzymatic synthesis of sucrose laurate can proceed through two main pathways: esterification and transesterification.
-
Esterification: This pathway involves the direct reaction of sucrose with lauric acid. A key challenge in this process is the removal of water, a byproduct that can lead to a competing hydrolysis reaction catalyzed by the lipase.[8]
-
Transesterification: This is the more commonly employed method and involves reacting sucrose with an activated form of lauric acid, such as a vinyl or methyl ester.[4][5][9] The use of vinyl esters is particularly advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the formation of the sucrose ester.[4]
Below is a diagram illustrating the general transesterification workflow.
Quantitative Data Summary
The yield and conversion rates in the enzymatic synthesis of sucrose laurate are influenced by several factors, including the choice of enzyme, acyl donor, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.
| Enzyme | Acyl Donor | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Candida antarctica Lipase B (CALB) | Methyl Ester of Lauric Acid | n-hexane | 30 | 10 | 90.45 | [5] |
| Lipase N435 (Candida antarctica) | Lauric Acid | 2-methyl-2-butanol (2M2B) | 50 | 48 | - | [10] |
| Lipase (unspecified) | Lauric Acid | Microwave-assisted (non-aqueous) | - | 0.42 | 63.8 | [11] |
| Alkaline Protease (AL-89) | Vinyl Laurate | N,N-dimethylformamide (DMF) | - | 48 | 53 | [6] |
| Thermolysin | Vinyl Laurate | N,N-dimethylformamide (DMF) | - | 6 | 63 | [6] |
| Lipozyme TL IM (Thermomyces lanuginosus) | Vinyl Laurate | [3CIM(EO)][NTf2] / 2M2B | 60 | 24 | 72 | [12] |
| Aspergillus niger Lipase | Vinyl Laurate | 2M2B | 56 | 48 | 80 | [13] |
Detailed Experimental Protocols
This section provides a synthesized protocol based on common methodologies for the lipase-catalyzed synthesis of sucrose laurate via transesterification.
4.1 Materials
-
Sucrose (finely ground and dried)
-
Vinyl laurate (acyl donor)
-
Immobilized Lipase (e.g., Candida antarctica lipase B, Lipozyme TL IM)
-
Organic Solvent (e.g., 2-methyl-2-butanol, tert-butanol, dimethyl sulfoxide)
-
Molecular Sieves (3Å, to maintain anhydrous conditions)
-
n-butanol
-
Sodium Chloride (NaCl) solution (25%)
-
Anhydrous Sodium Sulfate (Na2SO4)
4.2 Equipment
-
Reaction vessel (e.g., Erlenmeyer flask with a screw cap)
-
Magnetic stirrer with heating plate or shaking incubator
-
Vacuum filter
-
Rotary evaporator
-
Separatory funnel
-
High-Performance Liquid Chromatography (HPLC) system for analysis
4.3 Protocol: Lipase-Catalyzed Transesterification
-
Reactant Preparation:
-
Dry finely ground sucrose in a vacuum oven overnight.
-
Activate molecular sieves by heating in an oven.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve a defined amount of sucrose in the chosen organic solvent or solvent system (e.g., 2 mL DMSO followed by 8 mL tert-butanol).[14]
-
Add the acyl donor, vinyl laurate, to the mixture. The molar ratio of sucrose to vinyl laurate can vary, with ratios of 1:3 being common.[12]
-
Add the immobilized lipase (e.g., 50 g/L) and activated molecular sieves (e.g., 10% w/v) to the reaction mixture.[12]
-
-
Incubation:
-
Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.
-
Maintain the reaction at a constant temperature (e.g., 60°C) with continuous agitation for a specified duration (e.g., 24-48 hours).[12]
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze them using Thin Layer Chromatography (TLC) or HPLC to monitor the progress of the reaction.
-
-
Product Purification:
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by vacuum filtration.
-
Remove the organic solvent from the filtrate using a rotary evaporator.
-
Dissolve the residue in a mixture of 25% NaCl solution and n-butanol (1:1 v/v).[15]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic phase.
-
Repeat the extraction of the aqueous phase with n-butanol multiple times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum to obtain the purified sucrose laurate.
-
The following diagram illustrates the decision-making process for optimizing the synthesis.
Conclusion
The enzymatic synthesis of sucrose 6'-laurate presents a highly efficient and environmentally friendly method for producing this valuable biosurfactant. By carefully selecting the enzyme, acyl donor, and reaction conditions, high yields and regioselectivity can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize their own synthesis processes for various applications. Further research into novel enzyme sources and reaction media, such as ionic liquids, continues to expand the possibilities for biocatalytic production of sucrose esters.
References
- 1. Biocatalysis for the production of carbohydrate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 9. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Sugar Laurate Esters [bio-protocol.org]
- 11. The Microwave-assisted Lipase-catalyzed Synthesis of Sucrose Laurate | Atlantis Press [atlantis-press.com]
- 12. Lipase-Catalyzed Synthesis of Sucrose Monolaurate and Its Antibacterial Property and Mode of Action against Four Pathogenic Bacteria [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Sucrose, 6'-Laurate: A Technical Guide for Non-Ionic Surfactant Applications in Pharmaceutical Sciences
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucrose esters, and specifically Sucrose, 6'-laurate, are gaining significant traction in the pharmaceutical industry as highly effective and versatile non-ionic surfactants.[1] Derived from renewable resources—sucrose and fatty acids—these compounds are biodegradable, biocompatible, and exhibit low toxicity, making them attractive alternatives to traditional petrochemically-synthesized surfactants.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to this compound, intended to serve as a foundational resource for its utilization in advanced drug formulation and delivery systems.
This compound's amphipathic nature, arising from a hydrophilic sucrose head and a lipophilic laurate tail, allows it to act as a potent emulsifier and solubilizing agent.[4] It is particularly effective in enhancing the solubility of poorly water-soluble drugs, a major challenge in modern drug development.[5][6] Furthermore, its ability to form micelles and microemulsions, and to act as an intestinal permeation enhancer, opens up new avenues for the oral delivery of macromolecules and complex drug formulations.[7][8]
Physicochemical Properties
The functional characteristics of this compound as a surfactant are dictated by its distinct physicochemical properties. These properties determine its behavior in aqueous and oil-based systems and its suitability for various pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H44O12 | [9] |
| Molecular Weight | 524.6 g/mol | [9] |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | [9] |
| CAS Number | 13039-40-2 | [9] |
| Hydrophilic-Lipophilic Balance (HLB) | Ranges from 1 to 16, with higher monoester content leading to higher HLB values. High HLB (8-18) esters act as oil-in-water emulsifiers. | [4] |
| Critical Micelle Concentration (CMC) | Approximately 0.3 mM for C12SE (Sucrose Laurate).[10] Another study reports a value of 0.2726 mM at 25°C.[11] | |
| Surface Tension at CMC (γCMC) | Values for sucrose esters can range from 38 to 44 mN/m.[12] | |
| Melting Point | Between 40 °C and 60 °C for sucrose esters in general.[4] | |
| pH Stability | Stable in the pH range of 4 to 8.[4] |
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a critical parameter that indicates the surfactant's affinity for water or oil phases. Sucrose esters cover a broad HLB range, from 1 to 16.[4] Sucrose laurates are generally more hydrophilic than esters with longer fatty acid chains like stearates.[13] High HLB sucrose esters, such as those with a high proportion of monoesters, are excellent oil-in-water emulsifiers, making them suitable for many oral and topical formulations.[4][14]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules self-assemble into micelles. For nonionic surfactants like sucrose esters, the CMC value decreases as the length of the hydrophobic tail increases.[10] Sucrose laurate (a C12 ester) has a reported CMC of approximately 0.3 mM.[10] Above this concentration, it can effectively solubilize poorly water-soluble drugs within the hydrophobic cores of its micelles.[5] Pure sucrose monolaurate forms spheroidal micelles with a hydrodynamic radius of 29.2 Å.[5]
Synthesis and Structure
This compound is synthesized through the esterification of sucrose with lauric acid or its derivatives. The most common industrial method is transesterification, which can be performed using chemical catalysts or enzymes (lipases) under various conditions, including sonochemical (ultrasound-assisted) methods that can significantly reduce reaction times.[15][16][17]
A typical chemical synthesis involves the reaction of sucrose with a lauric acid ester (e.g., methyl laurate or vinyl laurate) in a suitable solvent like dimethylsulfoxide (DMSO), often with a base catalyst.[15][18] The regioselectivity of the esterification can be influenced by the reaction conditions and catalyst used.
Caption: Transesterification workflow for this compound synthesis.
Applications in Drug Development
The favorable properties of this compound make it a highly valuable excipient in a variety of pharmaceutical formulations.
Solubilization of Poorly Water-Soluble Drugs
A primary application of this compound is to enhance the solubility and dissolution rate of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[6] Aqueous solutions of sucrose laurate can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent water solubility.[5] This has been demonstrated for drugs like cyclosporin-A and gemfibrosil.[5][6]
Microemulsions and Nanoemulsions
This compound is an effective emulsifier for creating stable oil-in-water microemulsions and nanoemulsions.[7][19] These systems are thermodynamically stable, transparent, and have droplet sizes in the nanometer range, making them excellent vehicles for topical, oral, and parenteral drug delivery.[3][20] For instance, sucrose laurate-based microemulsions have been successfully formulated for the topical delivery of fluconazole and aceclofenac.[7][20]
Intestinal Permeation Enhancement
For oral delivery of macromolecules like peptides and proteins, overcoming the intestinal epithelial barrier is a major hurdle. This compound has been shown to act as an intestinal permeation enhancer.[8] It is believed to perturb the plasma membrane, leading to the opening of tight junctions between epithelial cells and facilitating paracellular drug transport.[8] In-vivo studies in rats demonstrated that co-administration of insulin with sucrose laurate significantly enhanced its bioavailability.[8]
Caption: Mechanism of sucrose laurate as a permeation enhancer.
Hot-Melt Technology
This compound can be incorporated into solid dispersions prepared by hot-melt extrusion.[6][21] In this application, it acts as a surfactant within a carrier matrix (e.g., PEG 6000) to improve the dissolution of poorly soluble drugs like gemfibrosil.[22] The presence of sucrose laurate enhances the wettability and solubilization of the drug upon administration, leading to markedly improved drug release profiles.[21][22]
Table 2: Applications of this compound in Drug Formulations
| Application | Drug Example | Formulation Type | Key Finding | Reference |
| Solubilization | Cyclosporin-A | Aqueous Micellar Solution | High solubilization capacity demonstrated. | [5] |
| Hot-Melt Dispersion | Gemfibrosil | Solid Dispersion with PEG 6000 | Markedly improved drug dissolution with 5-10% sucrose laurate. | [6][22] |
| Permeation Enhancement | Insulin | Rat Intestinal Instillation | Achieved relative bioavailability of up to 8.9%. | [8] |
| Nanoemulsion | Olive Oil | Oil-in-Water Nanoemulsion | Stable nanoemulsions with good droplet size and PDI were formed. | [19] |
| Topical Microemulsion | Fluconazole | Chitosan-Gelled Microemulsion | Proved to be an effective platform for topical drug delivery. | [20] |
Experimental Protocols
Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined by measuring the surface tension of its aqueous solutions at various concentrations. The surface tension decreases as the surfactant concentration increases until it reaches the CMC, after which it remains relatively constant.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Surface Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)[11][23]
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).
-
Surface Tension Measurement:
-
Calibrate the surface tensiometer with deionized water (~72 mN/m at room temperature).
-
Measure the surface tension of each prepared dilution, starting from the most dilute solution to minimize cross-contamination.
-
Ensure the platinum plate or ring is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) between each measurement.[24]
-
Allow the solution to equilibrate for a set period before taking a reading to measure the static equilibrium surface tension.[25]
-
-
Data Analysis:
Caption: Workflow for CMC determination via surface tensiometry.
Protocol: Synthesis via Transesterification
This protocol provides a general method for the laboratory-scale synthesis of sucrose laurate.
Materials and Equipment:
-
Sucrose
-
Vinyl laurate (acyl donor)
-
Dimethylsulfoxide (DMSO, anhydrous)
-
Potassium carbonate (K2CO3, catalyst) or Disodium hydrogen phosphate[18]
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser or setup for vacuum distillation
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies for monitoring
Methodology:
-
Setup: Dissolve sucrose in anhydrous DMSO in a round-bottom flask with stirring. Add the catalyst (e.g., K2CO3).[15]
-
Reaction: Heat the mixture to the desired temperature (e.g., 40-65°C). Add the vinyl laurate to the flask.[15][18] The use of vinyl esters is advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[18]
-
Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed (typically several hours).[15]
-
Work-up:
-
Purification: Concentrate the organic phase using a rotary evaporator to yield the crude sucrose laurate product. Further purification can be achieved using column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the synthesized ester using techniques such as FTIR and NMR spectroscopy.[15][16]
Biocompatibility and Safety
Sucrose esters, including this compound, are widely regarded as safe for use in food, cosmetic, and pharmaceutical products.[1][2][4] They are biodegradable and have low toxicity profiles. Cytotoxicity studies performed on Caco-2 cells, a model for the intestinal epithelium, have shown that the concentrations of sucrose laurate effective for enhancing drug dissolution (5-10% w/w) are non-toxic.[22] While high concentrations used for permeation enhancement may show some cytotoxicity and cause temporary perturbation of cell membranes, this effect is often reversible.[8][14]
Conclusion
This compound is a multifunctional, non-ionic surfactant with a compelling safety profile and a wide range of applications in pharmaceutical sciences. Its ability to act as a solubilizer, emulsifier, and permeation enhancer makes it a powerful tool for formulators addressing the challenges of poorly soluble drugs and the delivery of complex macromolecules. As the industry continues to move towards more biocompatible and sustainable excipients, the role of sucrose esters like this compound in innovative drug delivery systems is poised to expand significantly.
References
- 1. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The applicability of sucrose laurate in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sucrose, 6-laurate | C24H44O12 | CID 9898326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 14. mdpi.com [mdpi.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lib3.dss.go.th [lib3.dss.go.th]
- 19. researchgate.net [researchgate.net]
- 20. New, Biocompatible, Chitosan-Gelled Microemulsions Based on Essential Oils and Sucrose Esters as Nanocarriers for Topical Delivery of Fluconazole [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tegewa.de [tegewa.de]
- 24. commons.erau.edu [commons.erau.edu]
- 25. clearsolutionsusa.com [clearsolutionsusa.com]
Critical Micelle Concentration of Sucrose 6'-Laurate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sucrose 6'-laurate, a non-ionic surfactant with significant applications in the pharmaceutical and biotechnology industries. Due to its biocompatibility and biodegradability, sucrose 6'-laurate is a subject of increasing interest for its role in drug delivery systems, particularly in enhancing the solubility and permeability of therapeutic agents.[1] This document collates quantitative data on its CMC, details the experimental methodologies for its determination, and illustrates its mechanism of action as a permeation enhancer.
Quantitative Data on Critical Micelle Concentration
The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which individual molecules (monomers) in a solution begin to aggregate to form micelles. This transition dramatically alters the properties of the solution, including its surface tension and ability to solubilize poorly water-soluble substances. The CMC of sucrose laurate can vary depending on the specific regioisomer, the purity of the sample (i.e., the proportion of mono-, di-, and triesters), and the experimental conditions such as temperature and the composition of the aqueous medium.[2][3]
Below is a summary of reported CMC values for sucrose laurate from various studies.
| Sucrose Ester Species | CMC Value (mM) | Temperature (°C) | Comments |
| Sucrose Monolaurate | 0.35 | 25 | General value for sucrose monolaurate.[4] |
| Sucrose Laurate | 0.34 | Not Specified | Determined in an aqueous solution.[2] |
| Saturated C12 Sucrose Monoester | 0.21 | Not Specified | Part of a series of saturated sucrose monoesters (C12-C18).[5] |
| 6-O-Lauroyl Sucrose | ~2.5x higher than 1'-O-lauroyl sucrose | Not Specified | Highlights the significant impact of the ester's position on the CMC.[2] |
Experimental Protocols for CMC Determination
The determination of the critical micelle concentration of sucrose 6'-laurate is crucial for its application in various formulations. Several experimental techniques can be employed to accurately measure the CMC. The most common methods rely on detecting the sharp change in a physicochemical property of the surfactant solution as the concentration crosses the CMC.
Surface Tensiometry
This is a classical and widely used method for determining the CMC of surfactants. It is based on the principle that surfactants lower the surface tension of a solvent (typically water) until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution.
Methodology:
-
Preparation of Solutions: A series of aqueous solutions of sucrose 6'-laurate with varying concentrations are prepared.
-
Measurement: The surface tension of each solution is measured using a tensiometer, such as a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer.[6]
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp break or change in the slope of the plot occurs.
Fluorescence Spectroscopy
This sensitive technique utilizes fluorescent probes (fluorophores) whose spectral properties are sensitive to the polarity of their microenvironment. When micelles form, the probe can partition from the polar aqueous environment into the nonpolar core of the micelle, leading to a change in its fluorescence emission spectrum.
Methodology:
-
Probe Selection: A hydrophobic fluorescent probe, such as pyrene or Laurdan, is chosen.[6]
-
Sample Preparation: A constant, low concentration of the fluorescent probe is added to a series of sucrose 6'-laurate solutions of varying concentrations.
-
Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored. For Laurdan, changes in the emission maximum or generalized polarization (GP) can be observed.[6]
-
Data Analysis: The chosen fluorescence parameter (e.g., I1/I3 ratio for pyrene) is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is determined from the inflection point or the intersection of the two linear regions of the plot.
Mechanism of Action in Drug Delivery: Permeation Enhancement
Sucrose laurate esters are recognized for their ability to enhance the intestinal permeation of macromolecules, a critical aspect of oral drug delivery.[7] The primary mechanism of action involves the perturbation of cellular membranes and the modulation of tight junctions between epithelial cells, leading to an increase in paracellular transport.
The following diagram illustrates the proposed mechanism by which sucrose laurate enhances the permeation of drugs across an epithelial barrier.
Caption: Mechanism of sucrose laurate as a permeation enhancer.
This guide provides foundational knowledge on the critical micelle concentration of sucrose 6'-laurate and its implications for pharmaceutical sciences. The presented data and methodologies are intended to support researchers and professionals in the development of effective drug delivery systems.
References
- 1. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Sucrose laurate | 25339-99-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility and Toxicity of Sucrose Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucrose esters (SEs) are non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1] Due to their favorable safety profile, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values, they are extensively used as emulsifiers, stabilizers, and excipients in the food, cosmetic, and pharmaceutical industries.[2][3][4] This guide provides an in-depth technical overview of the biocompatibility and toxicity of sucrose esters, consolidating data from in vitro and in vivo studies. It includes detailed experimental protocols for key assays and visual representations of their primary mechanism of action at the cellular level. Overall, sucrose esters are considered to have low toxicity and are well-tolerated, though their effects can be concentration-dependent and vary based on the specific fatty acid moiety and degree of esterification.
Toxicological Profile
The toxicological profile of sucrose esters has been extensively evaluated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2] They are generally recognized as safe (GRAS) for use as direct food additives.[5]
Acute, Subchronic, and Chronic Toxicity
Systemic toxicity studies across various animal models consistently demonstrate a low order of toxicity for sucrose esters.
-
Acute Toxicity : Oral and dermal acute toxicity studies in rats have shown very high LD50 (lethal dose, 50%) values, often exceeding 5 g/kg to 20 g/kg body weight, indicating a very low potential for acute toxicity.[6]
-
Subchronic and Chronic Toxicity : Long-term feeding studies in rats have been conducted for various sucrose esters. For instance, a 2-year study on a mixture of sucrose fatty acid esters (S-570) showed no treatment-related adverse effects on survival, tumor incidence, hematology, or clinical chemistry at dietary concentrations up to 5%.[7][8] The No-Observed-Adverse-Effect Level (NOAEL) from such studies is often the highest dose tested.[9]
Table 1: Summary of Systemic Toxicity Data for Select Sucrose Esters
| Sucrose Ester/Mixture | Species | Route of Exposure | Duration | Key Finding | Reference |
| Sucrose Acetate Isobutyrate | Rat | Dermal | Single Dose | LD50 > 20 g/kg | [6] |
| Sucrose Acetate Isobutyrate | Rat | Oral | Single Dose | LD50 > 5 g/kg | [6] |
| Sucrose Acetate Isobutyrate | Rat | Oral (Dietary) | 1 Year | NOAEL = 2 g/kg/day | [6] |
| Sucrose Fatty Acid Ester (S-570) | Rat | Oral (Dietary) | 2 Years | No toxic or carcinogenic effects at up to 5% of the diet | [7][8] |
| Sucrose Stearate (S-170) | Rat | Oral (Dietary) | 2 Years | NOAEL (males) = 2.12 g/kg/day; NOAEL (females) = 2.42 g/kg/day | [9] |
Carcinogenicity and Genotoxicity
Long-term carcinogenicity studies have not indicated a carcinogenic potential for sucrose esters.[7][9] Genotoxicity assessments, including the bacterial reverse mutation test (Ames test), have generally shown negative results, suggesting no mutagenic activity.[10][11]
Table 2: Genotoxicity Data for Sucrose Esters of Fatty Acids
| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and Without | Negative | [10][12] |
| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and Without | Negative | [11] |
Acceptable Daily Intake (ADI)
Based on extensive toxicological data, regulatory agencies have established a group ADI for sucrose esters of fatty acids. JECFA has set a group ADI of 0–30 mg/kg body weight per day, while EFSA established a group ADI of 40 mg/kg bw/day.[13][14][15]
Biocompatibility Profile
Biocompatibility is critical for applications involving direct contact with biological tissues, such as in drug delivery and cosmetics. Sucrose esters are generally considered biocompatible and non-irritating.[3][16]
Dermal and Ocular Irritation
-
Dermal Irritation : Sucrose esters are characterized as non-irritating to human skin.[6] Studies in animals and human patch tests have shown that even at high concentrations, they produce minimal to no irritation.[17] Sucrose stearate is considered to have a low potential for skin irritation and is non-comedogenic.[18]
-
Ocular Irritation : While generally mild, some sucrose esters, like Sucrose Acetate Isobutyrate, have been reported to be slightly irritating to rabbit eyes.[5][6] The irritation potential can depend on the specific ester and its concentration.
Table 3: Irritation and Sensitization Data
| Test Type | Species | Test Substance | Concentration | Result | Reference |
| Skin Irritation | Guinea Pig | Sucrose Laurate | 2% solution | Non-irritating | [17] |
| Skin Irritation (Patch Test) | Human | Sucrose Polycottonseedate | Up to 1% | Slightly irritating | [17] |
| Eye Irritation | Rabbit | Sucrose Laurate | Not specified | Slightly irritating | [6] |
| Skin Sensitization (HRIPT) | Human | Sucrose Acetate Isobutyrate | 20% solution | Non-sensitizing | [6] |
| Skin Sensitization | Guinea Pig | Sucrose Laurate | Not specified | No skin irritating effect | [16] |
In Vitro Cytotoxicity
The cytotoxicity of sucrose esters is dependent on the cell type, concentration, and the specific fatty acid chain length of the ester. In general, they are considered non-toxic at concentrations typically used in formulations.[19]
-
Studies on Caco-2 intestinal cells showed that free sucrose monostearate could be toxic, whereas vesicles formed from mixtures of mono- and di-esters were safe.[20]
-
On HaCaT keratinocyte cells, various sucrose esters (SP50, SP70, PS750) were found to be non-toxic, with cell viability remaining above 70%.[19]
-
After simulated gastrointestinal digestion, the cytotoxicity of sucrose stearates on Caco-2 and Raw264.7 cells was significantly reduced, as the esters are hydrolyzed into sucrose and fatty acids.[4]
Table 4: In Vitro Cytotoxicity Data
| Cell Line | Sucrose Ester | Concentration | Result (% Cell Viability) | Reference |
| Human Nasal Epithelial | Sucrose Laurate | 0.1 mg/mL | >75% | [17] |
| Human Nasal Epithelial | Sucrose Myristate | 0.03 mg/mL | 100% | [17] |
| HaCaT | SP50, SP70, PS750 | Not specified | >70% | [19] |
| Caco-2 | Free Sucrose Monostearate | Not specified | Toxic | [20] |
| Caco-2 | Free Sucrose Distearate | Not specified | Safe | [20] |
| Caco-2 | Sucrose Stearates (S-570 to S-1670) | 50 mg/mL | ~61-68% (pre-digestion) | [4] |
| Caco-2 | Sucrose Stearates (S-570 to S-1670) | 50 mg/mL | ~88-93% (post-digestion) | [4] |
Hemocompatibility
Hemolysis assays are crucial for determining the blood compatibility of materials, particularly for parenteral drug delivery. The hemolytic potential of a substance is its ability to damage red blood cells, causing the release of hemoglobin.[13] Non-ionic surfactants like sucrose esters are generally considered to have low hemolytic activity compared to ionic surfactants.
Mechanism of Action at the Cellular Level
The primary interaction of sucrose esters with cells occurs at the plasma membrane. As amphiphilic molecules, they can insert themselves into the lipid bilayer, which can lead to a range of effects depending on their concentration and HLB value.[21][22]
-
Membrane Fluidization : At non-toxic concentrations, sucrose esters can increase the fluidity of the plasma membrane. This alteration can enhance the transcellular transport of drugs.[21]
-
Paracellular Permeability Enhancement : Sucrose esters can modulate the function of tight junctions between epithelial cells, leading to an increase in paracellular permeability. This effect appears to be caused by alterations in the structure of filamentous actin microfilaments rather than a visible opening of the tight junctions themselves.[21]
-
Membrane Disruption and Lysis : At higher concentrations, exceeding their critical micelle concentration (CMC), sucrose esters can disrupt and solubilize the cell membrane, leading to leakage of cytoplasmic contents and ultimately, cell death (cytotoxicity).[22][23]
Below is a diagram illustrating the proposed mechanisms of sucrose ester interaction with an epithelial cell barrier.
Caption: Mechanism of sucrose ester interaction with epithelial cells.
Detailed Experimental Protocols
Standardized protocols are essential for the accurate assessment of biocompatibility and toxicity. Below are outlines for key in vitro assays.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[24]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HaCaT, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Test Substance Exposure: Remove the culture medium and replace it with a medium containing various concentrations of the sucrose ester. Include a negative control (medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength > 650 nm).[24]
-
Calculation: Calculate cell viability as a percentage relative to the negative control.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Hemolysis Assay (ASTM F756)
This practice provides a protocol for assessing the hemolytic properties of materials that will contact blood.[13][14]
Principle: The assay quantifies the amount of hemoglobin released from red blood cells (RBCs) after exposure to a test material, either through direct contact or via an extract. The amount of free hemoglobin in the plasma is measured spectrophotometrically.[26]
Protocol Outline:
-
Blood Preparation: Obtain fresh human blood anticoagulated with citrate or EDTA. Dilute the blood with a physiological saline solution (e.g., 0.9% NaCl).
-
Test Sample Preparation:
-
Direct Contact: Place the test material directly into tubes.
-
Extract Method: Prepare an extract of the material by incubating it in saline at 37°C for a specified time (e.g., 24 hours).
-
-
Exposure: Add the diluted blood to the tubes containing the test material or its extract.
-
Controls: Prepare a negative control (saline) and a positive control (deionized water, which causes 100% hemolysis).
-
Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Reading: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control, correcting for the negative control. According to ASTM F756, materials are categorized based on their hemolytic index:
-
0-2%: Non-hemolytic
-
2-5%: Slightly hemolytic
-
5%: Hemolytic
-
Caption: Experimental workflow for the in vitro hemolysis assay.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)
This test guideline describes an in vitro procedure for identifying skin irritants using a three-dimensional reconstructed human epidermis (RhE) model.[9][27][28]
Principle: The test chemical is applied topically to the RhE tissue. Cell viability is measured after exposure and a post-incubation period. Irritant chemicals penetrate the stratum corneum and are cytotoxic to the underlying cells, causing a decrease in cell viability.[28]
Protocol Outline:
-
Tissue Preparation: Place the RhE tissue units into wells containing assay medium and pre-incubate.
-
Test Substance Application: Apply the test substance (solid or liquid) topically to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes), then remove the substance by washing. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).[29]
-
Viability Assessment (MTT): Transfer the tissues to an MTT solution and incubate for 3 hours.
-
Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Absorbance Reading: Measure the optical density of the extract.
-
Classification: A chemical is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[9][28]
Conclusion
Sucrose esters possess a well-established and favorable safety and biocompatibility profile, supported by extensive toxicological data and a long history of safe use in consumer and pharmaceutical products. Their low systemic toxicity, lack of carcinogenicity and genotoxicity, and general non-irritating properties make them highly suitable for a wide range of applications. The primary biological interaction is with the cell membrane, where they can modulate permeability at low concentrations and cause cytotoxicity at high concentrations. This mechanism also underlies their utility as penetration enhancers in drug delivery systems. For any new formulation, it is imperative to conduct appropriate, standardized biocompatibility testing to confirm safety under the specific conditions of intended use.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. Disruption Mechanisms of Enveloped Viruses by Ionic and Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial Sweeteners Disrupt Tight Junctions and Barrier Function in the Intestinal Epithelium through Activation of the Sweet Taste Receptor, T1R3 - UCL Discovery [discovery.ucl.ac.uk]
- 6. iivs.org [iivs.org]
- 7. scantox.com [scantox.com]
- 8. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. research.brighton.ac.uk [research.brighton.ac.uk]
- 16. oecd.org [oecd.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. Cytotoxicity Effects of Different Surfactant Molecules Conjugated to Carbon Nanotubes on Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. x-cellr8.com [x-cellr8.com]
- 20. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. broadpharm.com [broadpharm.com]
- 26. measurlabs.com [measurlabs.com]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. iivs.org [iivs.org]
- 29. thepsci.eu [thepsci.eu]
"Sucrose, 6'-laurate" structure and chemical formula
An In-depth Technical Guide to Sucrose, 6'-laurate
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
This compound, also known as 6'-O-Lauroylsucrose, is a monoester of sucrose and lauric acid. In this specific regioisomer, the lauroyl group is esterified at the 6' position of the fructose moiety of the sucrose molecule.
Chemical Formula: C₂₄H₄₄O₁₂[1]
IUPAC Name: [(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-methyloxolan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol] dodecanoate
Synonyms: 6'-O-Lauroylsucrose, GEE2CQJ4ZY[1]
Below is a two-dimensional representation of the chemical structure of this compound.
References
synonyms for "Sucrose, 6'-laurate" in scientific literature
An In-depth Technical Guide to Sucrose Esters: Focusing on "Sucrose, 6'-laurate" and its Synonyms
This technical guide provides a comprehensive overview of "this compound" and its related sucrose esters for researchers, scientists, and drug development professionals. It covers nomenclature, physicochemical properties, detailed experimental protocols, and the mechanistic basis for its applications, particularly as a penetration enhancer in drug delivery systems.
Nomenclature and Synonyms
"this compound" is a sucrose monoester where lauric acid is attached at the 6'-position of the fructose moiety of sucrose. However, the term "sucrose laurate" is often used more broadly in scientific literature and commercial products to refer to a mixture of sucrose monoesters of lauric acid, which can include various positional isomers. The properties of these mixtures can vary depending on the distribution of these isomers.
Below is a table summarizing the key synonyms and identifiers for "this compound" and the more general "sucrose laurate."
| Identifier Type | "this compound" (Specific Isomer) | "Sucrose Laurate" (General/Mixture) |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate[1] | 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |
| Common Synonyms | 6'-O-Lauroylsucrose[2] | Sucrose monolaurate, Lauryl sucrose, Sucrose lauric acid esters, a-D-glucopyranoside, b-D-fructofuranosyl, monododecanoate[3][4][5] |
| CAS Number | 20881-05-4[2] | 25339-99-5, 37266-93-6[4] |
| Molecular Formula | C24H44O12 | C24H44O12 |
| Molecular Weight | 524.60 g/mol [1] | 524.60 g/mol |
| UNII (Unique Ingredient Identifier) | GEE2CQJ4ZY[2] | 05Q7CD0E49 |
Quantitative Physicochemical Data
The physicochemical properties of sucrose laurates, such as their Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), are crucial for their function as surfactants and emulsifiers. These properties can vary significantly between different regioisomers.
| Property | Value | Notes and References |
| Molecular Weight | 524.60 g/mol | For all sucrose monolaurate isomers.[1] |
| HLB (Hydrophilic-Lipophilic Balance) | 11-17 | The HLB value for sucrose laurate monoesters generally falls in this range, making them effective oil-in-water emulsifiers. The exact value depends on the specific isomer and the purity of the monoester.[6][7][8] |
| Critical Micelle Concentration (CMC) | 0.34 mM | This value is for a commercial sucrose laurate product. The CMC can vary between isomers; for instance, 6-O-lauroyl sucrose has a CMC approximately 2.5 times greater than 1'-O-lauroyl sucrose.[6][9] |
| Aqueous Solubility | ~5 mg/mL | Limited water solubility is characteristic of the amphiphilic nature of sucrose laurates.[6] |
| Surface Tension | ~52.8 mN/m | In aqueous solution, indicating significant surface activity.[6] |
Experimental Protocols
Enzymatic Synthesis of Sucrose Monolaurate
This protocol describes a highly regioselective method for the synthesis of sucrose monolaurate using an alkaline protease.
Materials:
-
Sucrose
-
Vinyl laurate
-
Protex 6L (alkaline protease from Bacillus licheniformis)
-
tert-amyl alcohol
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare a solvent mixture of tert-amyl alcohol/DMSO/water. The optimal water content is around 3.4% (v/v).
-
Dissolve vinyl laurate in the solvent mixture.
-
Add powdered sucrose to the vinyl laurate solution. Introducing sucrose as a powder can lead to a higher reaction rate.
-
Add the lyophilized Protex 6L enzyme to the reaction mixture. An enzyme concentration of 1.5 mg/mL is effective.
-
Maintain the reaction at a controlled temperature of approximately 43°C and a pH of 10.1 for optimal activity.
-
Monitor the reaction progress by analyzing aliquots over time using a suitable chromatographic method (e.g., HPLC).
-
The reaction should yield a high conversion of sucrose to 1'-O-lauroylsucrose within approximately 9 hours.[10]
Chemical Synthesis of Sucrose Esters (Transesterification)
This protocol outlines a general chemical synthesis of sucrose esters via transesterification.
Materials:
-
Sucrose
-
Fatty acid methyl ester (e.g., methyl laurate)
-
Anhydrous potassium carbonate (catalyst)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
Dissolve sucrose in DMF or DMSO with gentle heating (up to 100°C) and stirring until a clear solution is obtained.
-
Cool the solution to the desired reaction temperature (e.g., 90°C).
-
Add the fatty acid methyl ester and the anhydrous potassium carbonate catalyst to the sucrose solution.
-
Conduct the reaction under reduced pressure to facilitate the removal of methanol, which is a byproduct of the transesterification.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture can be purified by solvent extraction and chromatography to isolate the sucrose esters.
Analysis of Sucrose Laurate Isomers by HPLC-MS
This protocol provides a general workflow for the analysis of sucrose laurate isomers using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation:
-
HPLC system with a reversed-phase column (e.g., C8 or C18)
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the sucrose laurate sample in a suitable solvent, such as methanol, to a known concentration (e.g., 10 mg/mL). Filter the sample through a 0.2 µm membrane filter before injection.[11]
-
Chromatographic Separation:
-
Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient profile will depend on the isomers being separated.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
-
Detection:
-
ELSD/CAD: These detectors are suitable for non-chromophoric compounds like sucrose esters.
-
MS: Operate the mass spectrometer in positive ion mode with ESI. Sucrose esters are often detected as sodium adducts ([M+Na]+). A full scan mode with a mass range of 100-1600 m/z is appropriate for initial characterization.[12]
-
-
Data Analysis: Identify and quantify the different sucrose laurate isomers based on their retention times and mass-to-charge ratios.
Mechanisms and Visualizations
Mechanism of Action as a Penetration Enhancer
Sucrose esters, including sucrose laurate, are effective penetration enhancers for transdermal drug delivery. Their mechanism of action is primarily attributed to their interaction with and disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the permeation of drug molecules.[1][13]
The key steps in this process are:
-
Partitioning into the Stratum Corneum: The amphiphilic nature of sucrose laurate allows it to partition into the lipid-rich intercellular spaces of the stratum corneum.
-
Disruption of Lipid Packing: The sucrose laurate molecules insert themselves between the endogenous lipid molecules (ceramides, cholesterol, and free fatty acids), disrupting the tight, ordered packing of these lipids.[1]
-
Increased Fluidity: This disruption leads to an increase in the fluidity and permeability of the stratum corneum.
-
Enhanced Drug Permeation: The more fluid lipid matrix offers less resistance to the diffusion of drug molecules, leading to enhanced penetration into the deeper layers of the skin.
The following diagram illustrates this logical relationship.
Experimental Workflow: Synthesis and Analysis of Sucrose Laurate
The following diagram outlines a typical experimental workflow for the synthesis and subsequent analysis of sucrose laurate.
References
- 1. Sucrose esters as biocompatible surfactants for penetration enhancement: An insight into the mechanism of penetration enhancement studied using stratumcorneum model lipids and Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. Buy Sucrose laurate | 25339-99-5 [smolecule.com]
- 6. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 7. Sucrose Laurate natural emulsifying agent HLB 13-17 o/w no PEG Super mild natural sucrose ester emulsifier [cosmeticingredientssupplier.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient synthesis of sucrose monolaurate by alkaline protease Protex 6L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Synthesis of Sucrose Esters
This guide provides a comprehensive overview of sucrose esters, covering their natural occurrence, biosynthesis, and detailed methods for their chemical and enzymatic synthesis. It is designed to serve as a technical resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of key processes.
Introduction to Sucrose Esters
Sucrose esters (SEs), also known as sucrose fatty acid esters, are a versatile class of non-ionic surfactants. Their structure consists of a hydrophilic sucrose head and one or more lipophilic fatty acid tails.[1] This amphipathic nature allows them to act as effective emulsifiers, capable of binding both water and oil.[2][3] The functionality of sucrose esters is largely determined by their hydrophilic-lipophilic balance (HLB), which can be tailored by varying the number and type of fatty acid chains attached to the sucrose molecule.[4] HLB values for sucrose esters can range from 1 to 16, making them suitable for a wide array of applications, including oil-in-water and water-in-oil emulsions.[3][4] They are widely used in the food, cosmetic, and pharmaceutical industries as emulsifiers, stabilizers, and controlled-release agents.[5][6][7] While commercially produced sucrose esters are generally considered non-naturally occurring, certain types of sucrose esters are found in the plant kingdom.[2]
Natural Sources and Biosynthesis
While the majority of commercially available sucrose esters are synthetic, certain plants naturally produce them, often as a defense mechanism against pests.[8]
Natural Occurrence:
-
Insecticidal Sucrose Esters: These compounds have been isolated from the leaf hairs (trichomes) of various plants, including wild tobacco (Nicotiana gossei), wild tomato, and wild potato species.[8] They function by dissolving the waxy protective cuticle of insects, leading to dehydration and death.[8]
-
Phenylpropanoid Sucrose Esters: This class of naturally occurring esters is found in a variety of plants and is characterized by a sucrose core linked to one or more phenylpropanoid moieties.[9][10] These compounds have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[9][11]
Biosynthesis: The biosynthesis of sucrose itself occurs in the cytosol of plant cells.[12] The process begins with glucose-1-phosphate (G1P), which is converted to UDP-glucose. This then reacts with fructose-6-phosphate to form sucrose-6-phosphate, a reaction catalyzed by sucrose-6-phosphate synthase. Finally, sucrose-6-phosphatase hydrolyzes sucrose-6-phosphate to yield sucrose.[12] The subsequent esterification with fatty acids or other moieties in plants to form natural sucrose esters is a complex process involving various enzymes that is still under investigation.
Figure 1: Simplified plant biosynthesis pathway of sucrose and subsequent esterification.
Synthesis of Sucrose Esters
The industrial production of sucrose esters primarily relies on chemical synthesis, as direct esterification is not feasible due to the degradation of sucrose under acidic conditions.[4] Enzymatic methods offer a greener alternative but are not yet widely commercialized.[4]
Chemical Synthesis
Chemical synthesis is predominantly achieved through transesterification, where the fatty acid is transferred from another ester (like a methyl ester or triglyceride) to sucrose.[4][13]
Key Methodologies:
-
Solvent Process: This process involves the transesterification of sucrose and triglycerides or fatty acid methyl esters in a solvent under basic conditions.[2]
-
Emulsion Process (Microemulsion): In this method, the reaction between sucrose and a fatty acid methyl ester occurs in a propylene glycol solvent, forming a microemulsion.[2]
-
Melt Process (Solvent-Free): This process avoids organic solvents by reacting molten sucrose with a fatty acid ester (methyl ester or triglyceride).[2][14]
-
Catalyst: A basic catalyst such as potassium carbonate or potassium soap is required.[2]
-
Conditions: High temperatures of 170-190°C are necessary, which can lead to some degradation of the sucrose.[2] A modified version involves first dissolving sucrose and fatty acid soap in water, then adding the fatty acid ester and catalyst, and finally removing the water under reduced pressure to form a molten mixture for the reaction.[2]
-
Figure 2: General workflow for the chemical synthesis of sucrose esters via transesterification.
Enzymatic Synthesis
Enzymatic synthesis provides a more regioselective and environmentally friendly alternative to chemical methods, operating under milder conditions.[4][15]
Key Features:
-
Enzymes: Lipases are the most commonly used biocatalysts, with Candida antarctica lipase (often immobilized as Novozym 435) and Candida rugosa lipase being prominent examples.[4][15][16]
-
Substrates: The reaction can be an esterification between sucrose and a fatty acid or a transesterification with a fatty acid ester.[15]
-
Conditions: The reaction is typically conducted at lower temperatures (30-70°C) and can be performed with or without a solvent.[15] Organic solvents like n-hexane or 2-methyl-2-butanol (2M2B) may be used.[16][17]
-
Advantages: This method is more energy-efficient and can simplify product purification.[15] It offers higher regioselectivity, leading to a more controlled composition of mono-, di-, and triesters.
-
Challenges: The primary obstacle to industrial-scale application is the higher cost of enzymes and the need for batch operations.[4]
Figure 3: General workflow for the enzymatic synthesis of sucrose esters.
Quantitative Data on Synthesis Methods
The efficiency and outcome of sucrose ester synthesis vary significantly with the chosen method and reaction conditions.
Table 1: Comparison of Sucrose Ester Synthesis Methods
| Parameter | Solvent Process | Emulsion Process | Melt Process | Enzymatic Synthesis |
| Typical Temperature | ~90°C[2] | 130-135°C[2] | 170-190°C[2] | 30-70°C[15] |
| Solvent | DMSO or DMF[2][4] | Propylene Glycol[2] | None[2][14] | Optional (e.g., n-hexane)[15][16] |
| Catalyst | Sodium Methoxide[2] | Anhydrous K₂CO₃[2] | K₂CO₃ or K-soap[2] | Lipase (e.g., C. antarctica)[15] |
| Reported Yield | ~5:1 monoester to higher esters ratio[2] | 96%[2] | Varies; risk of degradation[2] | Up to 90.45%[15] |
| Product Composition | Mixture of mono- and poly-esters[2] | 85% monoester, 15% diester[2] | Tends to higher substituted esters[14] | More controlled; higher regioselectivity[4] |
Experimental Protocols
Protocol for Chemical Synthesis (Emulsion Process)
This protocol is a generalized representation based on the principles of the emulsion process.[2]
-
Preparation: In a suitable reaction vessel, dissolve sucrose in propylene glycol.
-
Addition of Reagents: Add the fatty acid methyl ester (e.g., methyl palmitate), anhydrous potassium carbonate as the catalyst, and a fatty acid salt (soap) to act as an emulsifier.
-
Reaction: Heat the mixture to 130-135°C with constant agitation. The reaction proceeds in a microemulsion state.
-
Solvent Removal: After the reaction is complete (monitored by chromatography), increase the temperature to above 120°C and apply a vacuum to distill off the propylene glycol.
-
Purification: The resulting molten product is then purified, typically by filtration, to remove the catalyst and any remaining soap.
-
Analysis: The final product composition (ratio of mono-, di-, and poly-esters) is analyzed using techniques like High-Performance Liquid Chromatography (HPLC).[18]
Protocol for Enzymatic Synthesis
This protocol is based on a study using Candida antarctica lipase.[15]
-
Preparation: In a reaction vessel, mix sucrose and a methyl ester derived from a suitable oil (e.g., crude palm kernel oil).
-
Enzyme Addition: Add the immobilized Candida antarctica lipase. The study investigated enzyme ratios from 0.1% to 0.5% (w/w) relative to the substrates.
-
Reaction: Maintain the reaction temperature at 30°C with continuous stirring. The study evaluated reaction times from 2 to 10 hours.
-
Enzyme Deactivation & Separation: Terminate the reaction by heating to denature the enzyme or by filtering to recover the immobilized enzyme for potential reuse.
-
Purification: The product can be purified from the unreacted substrates. The enzymatic process often simplifies this step compared to chemical synthesis.[15]
-
Analysis: Analyze the yield and composition of the resulting sucrose ester product using appropriate analytical methods. The optimal conditions reported in the cited study were a 10-hour reaction time and a 0.4% (w/w) lipase ratio, yielding 90.45% sucrose ester.[15]
Structure-Function Relationship and Applications
The properties and applications of sucrose esters are directly linked to their molecular structure, specifically the degree of esterification and the length of the fatty acid chains. This relationship is often quantified by the HLB value.
-
Low HLB (3.5-6.0): These esters are more lipophilic due to a higher degree of esterification (more fatty acid tails) or longer fatty acid chains. They are effective as water-in-oil (w/o) emulsifiers.[3]
-
High HLB (8-18): Dominated by monoesters, these are more hydrophilic and function as oil-in-water (o/w) emulsifiers.[3] They are soluble or dispersible in water.[19]
This tunability allows sucrose esters to be used in a vast range of applications:
-
Pharmaceuticals: Used as stabilizers for vesicles in drug delivery systems, to enhance drug dissolution, and as controlled-release agents in tablets.[3][6][7]
-
Food Industry: Widely used as emulsifiers in products like mayonnaise, salad dressings, and baked goods to improve texture and stability.[5]
-
Cosmetics: Act as emulsifiers in creams and lotions.[2]
Figure 4: Relationship between sucrose ester structure, HLB value, and emulsifying function.
Conclusion
Sucrose esters are highly versatile surfactants whose functionality can be precisely controlled through synthesis. While natural variants exist, industrial supply depends on robust chemical and emerging enzymatic synthesis routes. The choice of synthesis method—solvent, emulsion, melt, or enzymatic—directly impacts reaction conditions, yield, and final product composition. For professionals in drug development and research, a thorough understanding of these synthesis pathways and the structure-function relationship of sucrose esters is critical for leveraging their potential in advanced applications, from creating stable emulsions to designing sophisticated drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. sucrose-fatty-acid-esters-synthesis-emulsifying-capacities-biological-activities-and-structure-property-profiles - Ask this paper | Bohrium [bohrium.com]
- 5. globalfoodandbeverage.com [globalfoodandbeverage.com]
- 6. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ams.usda.gov [ams.usda.gov]
- 9. Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]
- 14. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 19. newfoodmagazine.com [newfoodmagazine.com]
An In-depth Technical Guide on the Thermal and Oxidative Stability of Sucrose, 6'-laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and oxidative stability of Sucrose, 6'-laurate, a monoester of sucrose and lauric acid. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways to support research, development, and formulation activities involving this compound.
Thermal Stability
This compound, like other sucrose esters, possesses a degree of thermal stability that is critical for its application in various processes, including food manufacturing and pharmaceutical formulations, which may involve heating steps.[1][2]
Melting Point and Thermal Decomposition
The thermal behavior of sucrose esters is influenced by the nature of the fatty acid and the degree of substitution.[1] For sucrose laurate, a melting point range of 150-152°C has been reported for some commercial products.[2] Generally, sucrose esters can be heated to temperatures up to 185°C without a significant loss of their functional properties.[1] However, at elevated temperatures, particularly those exceeding 120°C, the potential for caramelization of any residual free sucrose exists, which can lead to color changes in the product.[2] The thermal degradation of sucrose itself primarily initiates with the cleavage of the glycosidic bond.[3][4][5]
Table 1: Thermal Properties of Sucrose Esters
| Property | Value | Conditions/Notes |
| Melting Point (Sucrose Esters, general) | 40 - 60 °C | Dependent on fatty acid and degree of substitution.[1] |
| Melting Point (Sucrose Laurate, commercial) | 150 - 152 °C | For a specific commercial product (L-1695).[2] |
| Functional Stability Temperature | Up to 185 °C | Without loss of functionality.[1] |
| Onset of Color Change | > 120 °C | Potential for caramelization of free sucrose.[2] |
Thermal Degradation Pathway
The primary event in the thermal degradation of sucrose and its esters is the scission of the glycosidic bond.[3][4][5] This initial step leads to the formation of glucose and a fructose derivative. Subsequent reactions can include dehydration and the formation of various other degradation products.
Caption: Primary thermal degradation pathway of this compound.
Hydrolytic Stability
The stability of this compound in aqueous environments is highly dependent on the pH of the system.
pH Stability Profile
Sucrose esters are generally stable within a pH range of 4 to 8 .[1] Outside of this range, they are susceptible to hydrolysis.
-
Acidic Conditions (pH < 4): Under acidic conditions, the primary site of hydrolysis is the glycosidic bond .[6][7] This reaction leads to the cleavage of the sucrose moiety into glucose and fructose, with the laurate ester group remaining attached to the glucose portion.
-
Alkaline Conditions (pH > 8): In alkaline environments, the ester bond is preferentially hydrolyzed in a process known as saponification.[1][6][7] This results in the formation of sucrose and the salt of lauric acid.
Table 2: Hydrolytic Stability of Sucrose Esters
| Condition | Primary Site of Hydrolysis | Degradation Products |
| pH < 4 | Glycosidic Bond[6][7] | 6-O-lauroyl-glucose, Fructose |
| pH 4 - 8 | Stable[1] | - |
| pH > 8 | Ester Bond (Saponification)[1][6][7] | Sucrose, Laurate Salt |
Hydrolytic Degradation Pathways
The distinct degradation pathways of sucrose esters under acidic and alkaline conditions can be visualized as follows:
Caption: Hydrolytic degradation pathways of this compound.
Oxidative Stability
Limited specific data is available regarding the oxidative stability of this compound. However, general methodologies for assessing the oxidative stability of lipids and related substances can be applied. The presence of the laurate fatty acid chain suggests that, like other lipids, it may be susceptible to oxidation, particularly at the allylic positions if any degree of unsaturation were present in the fatty acid source, although lauric acid itself is saturated.
Assessment of Oxidative Stability
Commonly employed methods for evaluating oxidative stability include the Rancimat method and the determination of the Peroxide Value.
-
Rancimat Method: This is an accelerated aging test that measures the induction time until the onset of rapid oxidation.[8][9][10][11][12] A stream of air is passed through the sample at an elevated temperature, and the formation of volatile secondary oxidation products is monitored by measuring the conductivity of a collecting solution.[8][9][10][11][12]
-
Peroxide Value (PV): This method quantifies the concentration of primary oxidation products (peroxides and hydroperoxides).[13][14] The sample is treated with a potassium iodide solution, and the liberated iodine is titrated with a standard sodium thiosulfate solution.[13][14]
Table 3: Methods for Assessing Oxidative Stability
| Method | Principle | Measured Parameter |
| Rancimat | Accelerated oxidation with heated air stream.[8][9][10][11][12] | Induction time (time to rapid oxidation).[8][9][10][11][12] |
| Peroxide Value | Iodometric titration of peroxides.[13][14] | Millimoles of active oxygen per kg of sample.[13] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the thermal transitions of a material, such as melting point and glass transition temperature.
-
Objective: To determine the melting point and other thermal events of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum pan.
-
Typical Experimental Conditions:
-
Heating/Cooling Rate: A controlled rate, often 10 K/min, is applied.[6]
-
Temperature Program: A typical program involves an initial heating scan to melt the sample, followed by a controlled cooling step and a second heating scan to observe the thermal behavior of the amorphous and/or recrystallized material.[6] For example:
-
Atmosphere: An inert atmosphere, such as argon or nitrogen, is maintained at a constant flow rate (e.g., 20 cm³/min).[6]
-
-
Data Analysis: The melting point is typically determined as the onset or peak of the endothermic melting transition on the thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.
-
Objective: To determine the decomposition temperature and mass loss profile of this compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: An accurately weighed sample is placed in a tared TGA pan.
-
Typical Experimental Conditions:
-
Heating Rate: A linear heating rate, for example, 10°C/min.
-
Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Rancimat Method for Oxidative Stability
-
Objective: To determine the oxidative stability (induction time) of this compound.
-
Sample Preparation: A specified amount of the sample (e.g., 3 g) is placed directly into the reaction vessel.[12]
-
Experimental Conditions:
-
Data Analysis: The instrument continuously measures the conductivity of the water. The induction time is the time elapsed until a rapid increase in conductivity is detected, indicating the formation of volatile acidic byproducts.[8][10]
Peroxide Value Determination
-
Objective: To quantify the initial amount of primary oxidation products in a sample of this compound.
-
Instrumentation: Standard laboratory glassware for titration.
-
Procedure (based on AOCS Official Method Cd 8-53):
-
Dissolve an accurately weighed sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).[13]
-
Add a saturated solution of potassium iodide.[13]
-
Allow the reaction to proceed in the dark for a specified time (e.g., 1 minute).
-
Add deionized water and titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.[13]
-
A blank determination is performed under the same conditions.
-
-
Calculation: The peroxide value is calculated based on the volume of titrant used and the weight of the sample.
Summary and Conclusion
This compound exhibits good thermal stability, withstanding temperatures commonly used in food and pharmaceutical processing. Its hydrolytic stability is pH-dependent, with optimal stability in the neutral to slightly acidic range. While specific data on its oxidative stability is limited, established methods are available for its assessment. The information and protocols provided in this guide serve as a valuable resource for professionals working with this compound, enabling informed decisions regarding its handling, formulation, and processing to ensure product quality and stability. Further research into the specific TGA/DSC profiles and oxidative stability of purified this compound would be beneficial for a more complete understanding of its properties.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.sk [chem.sk]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metrohm.com [metrohm.com]
- 9. btsa.com [btsa.com]
- 10. metrohmsiam.com [metrohmsiam.com]
- 11. news-medical.net [news-medical.net]
- 12. metrohm.com [metrohm.com]
- 13. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 14. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Regulatory Status of Sucrose Esters in Pharmaceuticals
This technical guide provides a comprehensive overview of the regulatory landscape governing the use of sucrose esters as excipients in pharmaceutical formulations. It details their approval status with major regulatory bodies, quantitative specifications, and the experimental basis for their safety and application.
Executive Summary
Sucrose esters of fatty acids are non-ionic surfactants derived from the esterification of sucrose with edible fatty acids. Due to their favorable safety profile, biodegradability, and versatile physicochemical properties—spanning a wide range of Hydrophilic-Lipophilic Balance (HLB) values (1-16)—they are increasingly utilized in pharmaceutical development.[1][2] Their primary applications include acting as emulsifiers, solubilizers, stabilizers, and absorption enhancers in various drug delivery systems.[3][2][4][5] Their regulatory acceptance is largely based on their long history of safe use as food additives and their metabolic fate, wherein they are hydrolyzed in the gastrointestinal tract to sucrose and fatty acids, both of which are common dietary components.
Global Regulatory Status
Sucrose esters are widely approved for use in food, which often forms the basis for their acceptance as pharmaceutical excipients. The regulatory status in key markets is summarized below.
United States Food and Drug Administration (FDA)
In the United States, sucrose fatty acid esters are listed as a direct food additive under the Code of Federal Regulations, 21 CFR 172.859 .[6][7][8] This regulation permits their use as emulsifiers or stabilizers in food, provided they adhere to Good Manufacturing Practices (GMP) and are used at levels not exceeding the amount reasonably required to achieve the intended effect.[6][7]
Furthermore, specific sucrose esters, including Sucrose Laurate, Sucrose Palmitate, Sucrose Stearate, and Sucrose Distearate, are listed in the FDA's Inactive Ingredient Database (IID) for approved drug products, confirming their acceptability in pharmaceutical formulations.[9][10] Sucrose oligoesters, with a higher degree of esterification (4 to 7), are also approved for specific uses under 21 CFR 172.869 .[11][12]
European Medicines Agency (EMA) and European Food Safety Authority (EFSA)
In the European Union, sucrose esters of fatty acids are an authorized food additive designated by the E number E 473 .[13] Their safety has been repeatedly evaluated by the European Food Safety Authority (EFSA). In 2004, the EFSA panel established a group Acceptable Daily Intake (ADI) of 40 mg/kg body weight per day for sucrose esters of fatty acids (E 473) and sucroglycerides (E 474).[14] This ADI has been referenced in subsequent re-evaluations.[15][16] While the EMA's guidelines on excipients do not list every approved substance individually, the established safety and food-use approval of sucrose esters underpins their use in medicinal products, subject to justification within a marketing authorisation application.[17][18]
Joint FAO/WHO Expert Committee on Food Additives (JECFA)
JECFA, a body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), has also evaluated the safety of sucrose esters. It established a group ADI of 0-30 mg/kg body weight per day for sucrose esters of fatty acids, sucroglycerides, and sucrose oligoesters.[16][19]
Quantitative Data and Specifications
Regulatory bodies mandate strict purity and composition criteria for sucrose esters. The key specifications from the U.S. Code of Federal Regulations and JECFA are summarized below for easy comparison.
Table 1: Composition and Purity Specifications (FDA vs. JECFA)
| Specification | FDA (21 CFR 172.859)[6][7] | JECFA[19] |
| Sucrose Esters Content | ≥ 80% (mono-, di-, and tri-esters) | ≥ 80% |
| Free Sucrose | ≤ 5% | ≤ 5% |
| Acid Value | ≤ 6 | ≤ 6 |
| Sulfated Ash | ≤ 2% | ≤ 2% |
Table 2: Limits for Residual Solvents and Impurities (FDA)
| Specification | Limit (21 CFR 172.859)[6][7] |
| Ethyl Acetate | ≤ 350 ppm |
| Methanol | ≤ 10 ppm |
| Methyl Ethyl Ketone | ≤ 10 ppm |
| Isobutanol | Not specified in 172.859, but listed as an approved solvent[6] |
| Dimethyl Sulfoxide (DMSO) | Not specified in 172.859, but listed as an approved solvent[6] |
| Lead | ≤ 10 ppm |
| Total Heavy Metals (as Pb) | ≤ 50 ppm |
Key Experimental Protocols
The regulatory acceptance of sucrose esters is supported by extensive toxicological and analytical data. Methodologies for key experiments are outlined below.
Toxicological Safety Assessment
Safety studies are fundamental to establishing the risk profile of an excipient. A typical sub-acute toxicity study protocol is described here.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study
-
Objective: To evaluate the potential sub-acute toxicity of a sucrose ester following daily administration over 28 days.
-
Test System: Rodent species (e.g., CD-1 mice or Sprague-Dawley rats), with an equal number of males and females per group.
-
Dosage: At least three dose levels (e.g., 2.5, 5, and 10 mg/kg/day) and a control group receiving the vehicle only.[20] Administration is typically via oral gavage.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Detailed clinical examination, body weight, and food consumption.
-
-
Terminal Procedures (Day 29):
-
Blood Collection: Blood is collected for hematological analysis (e.g., red and white blood cell counts, hemoglobin) and clinical biochemistry (e.g., liver enzymes, kidney function markers).
-
Necropsy: A full macroscopic examination of all organs and tissues is performed.
-
Organ Weights: Key organs (liver, kidneys, spleen, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from the high-dose and control groups are preserved, processed, and examined microscopically. Tissues from lower-dose groups may be examined to determine a No-Observed-Adverse-Effect Level (NOAEL).[20]
-
Genotoxicity Assessment
Genotoxicity assays are conducted to assess the potential for a substance to induce genetic mutations or chromosomal damage.
Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Methodology:
-
The test is performed with and without an external metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.
-
Bacteria, the test substance at various concentrations, and either S9 mix or a buffer are combined in agar and plated.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the negative control.[9]
Analytical Method for Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the composition of sucrose ester products.
Protocol: HPLC Analysis of Sucrose Ester Composition
-
Objective: To separate and quantify the mono-, di-, tri-, and higher esters, as well as free sucrose.
-
Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: Reversed-phase C18 column.[21]
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, starting with a higher water concentration and increasing the methanol concentration over the run time to elute esters with increasing lipophilicity.[21]
-
Sample Preparation: The sucrose ester sample is accurately weighed and dissolved in a suitable solvent like tetrahydrofuran or methanol.
-
Quantification: External standards of purified sucrose mono-, di-, and tri-esters are used to create calibration curves. The percentage of each component in the sample is determined by comparing its peak area to the calibration curve. Free sucrose is quantified similarly.[19]
Visualizations: Pathways and Workflows
Metabolic Pathway of Sucrose Esters
Sucrose esters are not absorbed intact. They undergo hydrolysis in the gastrointestinal tract, catalyzed by non-specific esterases, breaking them down into sucrose and the constituent fatty acids. These components are then absorbed through their respective metabolic pathways.
Caption: Metabolic fate of sucrose esters in the gastrointestinal tract.
Experimental Workflow for Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of a sucrose ester raw material batch according to regulatory specifications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sucrose esters - Wikipedia [en.wikipedia.org]
- 4. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eCFR :: 21 CFR 172.859 -- Sucrose fatty acid esters. [ecfr.gov]
- 7. Code of Federal Regulations Title 21. Food and Drugs 21 CFR § 172.859 | FindLaw [codes.findlaw.com]
- 8. govinfo.gov [govinfo.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. eCFR :: 21 CFR 172.869 -- Sucrose oligoesters. [ecfr.gov]
- 12. Federal Register :: Food Additives Permitted for Direct Addition to Food for Human Consumption; Sucrose Oligoesters [federalregister.gov]
- 13. foodadditives.net [foodadditives.net]
- 14. The use of sucrose esters of fatty acids as a food additive | EFSA [efsa.europa.eu]
- 15. Refined exposure assessment of sucrose esters of fatty acids (E 473) from its use as a food additive | EFSA [efsa.europa.eu]
- 16. Refined exposure assessment of sucrose esters of fatty acids (E 473) from its use as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. fao.org [fao.org]
- 20. Safety of sucrose esters from Physalis peruviana L. in a 28-day repeated-dose study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
Navigating the Environmental Journey of Sucrose Esters: A Technical Guide to Biodegradability and Fate
For Researchers, Scientists, and Drug Development Professionals
Sucrose esters, a versatile class of non-ionic surfactants derived from renewable resources, are increasingly utilized across the pharmaceutical, cosmetic, and food industries. Their "green" profile is a significant factor in their adoption, but a thorough understanding of their environmental fate and biodegradability is crucial for responsible product development and environmental risk assessment. This in-depth technical guide synthesizes the current scientific understanding of how these molecules behave once they enter the environment, providing key data, experimental methodologies, and visual pathways to inform research and development.
Executive Summary
Sucrose esters are readily biodegradable in both soil and aquatic environments. The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, which breaks down the molecule into its constituent sucrose and fatty acids. These resulting components are common natural substances that are easily mineralized by microorganisms into carbon dioxide and water. The rate and extent of biodegradation are influenced by several factors, including the degree of esterification, the length and saturation of the fatty acid chains, and environmental conditions such as temperature and microbial population. Generally, sucrose esters with a lower degree of esterification and shorter, unsaturated fatty acid chains exhibit faster degradation. Due to their ready biodegradability and low potential for bioaccumulation, sucrose esters are considered to have a favorable environmental profile.
Environmental Fate and Degradation Pathways
The environmental journey of sucrose esters begins with their introduction into soil or aquatic systems, where they are subject to biotic and abiotic degradation processes.
Hydrolysis: The Primary Degradation Pathway
The principal mechanism for the breakdown of sucrose esters is hydrolysis. This reaction cleaves the ester linkages, releasing sucrose and the corresponding fatty acids. This process can be catalyzed by acids, bases, or, most significantly in the environment, by enzymes.
Under acidic conditions, the glycosidic bond of the sucrose molecule is preferentially hydrolyzed, whereas under basic conditions, the ester bond is selectively cleaved[1]. However, in typical environmental pH ranges (around 5 to 8), sucrose esters demonstrate good stability, suggesting that enzymatic hydrolysis is the dominant degradation route[1].
Biodegradation in Soil
In the soil environment, a diverse community of microorganisms produces a wide array of enzymes, including lipases and esterases, that can effectively hydrolyze sucrose esters[2][3]. The resulting sucrose and fatty acids are then readily utilized by soil microbes as carbon and energy sources, ultimately leading to mineralization.
The rate of biodegradation in soil is dependent on both the specific sucrose ester and the soil type[2]. For instance, sucrose octaoleate has been shown to mineralize to varying extents in different soils, with mineralization reaching 35-52% in some American and German soils after 400 days, while only reaching 6.9-18.4% in others over the same period[2]. More liquid sucrose esters, those with a higher proportion of unsaturated fatty acids, tend to undergo more rapid and extensive mineralization[2].
Biodegradation in Aquatic Environments
Similar to soil, aquatic ecosystems harbor microbial populations capable of degrading sucrose esters. The process is again initiated by enzymatic hydrolysis. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemicals in aquatic environments. Sucrose esters are generally considered to be readily biodegradable under these test conditions[4][5][6]. To be classified as "readily biodegradable" according to OECD 301 guidelines, a substance must achieve at least 60% biodegradation within a 10-day window during a 28-day test[4][6].
Bioaccumulation Potential
Bioaccumulation, the process by which a substance builds up in an organism, is a key consideration in environmental risk assessment. Due to their rapid hydrolysis into readily metabolizable components, sucrose esters have a very low potential for bioaccumulation. There is no evidence of tissue accumulation of absorbed monoesters[7].
Quantitative Data on Biodegradability and Toxicity
The following tables summarize available quantitative data on the mineralization and aquatic toxicity of sucrose esters. It is important to note that specific values can vary significantly depending on the specific sucrose ester, the experimental conditions, and the test organisms.
Table 1: Mineralization of Sucrose Esters in Soil
| Sucrose Ester | Soil Type | Incubation Time (days) | Mineralization (%) | Reference |
| Sucrose Octaoleate | German soils (Speyer, Borstel), American soil (Madera) | >400 | 6.9 - 18.4 | [2][3] |
| Sucrose Octaoleate | American soils (Hollande, Thermal, Uvalde), German soil (Speicherkoog) | >400 | 35 - 52 | [2][3] |
| Control Fat (Triglyceride) | Various | 60 | >50 | [2][3] |
Table 2: Aquatic Toxicity of Sucrose Esters
| Test Organism | Endpoint | Sucrose Ester | Result | Reference |
| Daphnia magna | 48h EC50 | Sucralose (a chlorinated sucrose derivative) | >1800 mg/L | [8] |
| Americamysis bahia (mysid shrimp) | Chronic NOEC | Sucralose | 0.93 mg/L | [9] |
Note: Data on sucralose is provided as a related compound, but it is important to recognize that its chlorination may affect its toxicity profile compared to non-chlorinated sucrose esters.
Experimental Protocols
The assessment of biodegradability and environmental fate relies on standardized and reproducible experimental methodologies. Below are outlines of key experimental protocols relevant to the study of sucrose esters.
Soil Biodegradation: ASTM D5988
This standard test method is used to determine the aerobic biodegradation of plastic materials in soil by measuring the amount of carbon dioxide evolved over time.
Experimental Workflow for Soil Biodegradation (ASTM D5988)
Caption: Workflow for determining aerobic biodegradation in soil (ASTM D5988).
Ready Biodegradability in Water: OECD 301B (CO₂ Evolution Test)
This test method evaluates the ready biodegradability of a chemical substance in an aerobic aqueous medium by measuring the amount of CO₂ produced.
Experimental Workflow for Ready Biodegradability (OECD 301B)
Caption: Workflow for the OECD 301B ready biodegradability test.
Analytical Methods for Monitoring Biodegradation
To accurately assess the extent of biodegradation, reliable analytical methods are required to quantify the parent sucrose ester and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors such as Refractive Index (RI) or Evaporative Light Scattering (ELSD) is commonly used for the analysis of sucrose esters[10].
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify the fatty acid and sucrose components released during hydrolysis[1][11][12][13][14]. This is particularly useful for confirming the breakdown of the parent molecule.
Biodegradation Signaling Pathways
The biodegradation of sucrose esters is not a singular event but a cascade of enzymatic reactions. The primary step is the hydrolysis of the ester bond, catalyzed by extracellular enzymes secreted by microorganisms.
Enzymatic Hydrolysis of a Sucrose Monoester
Caption: The initial enzymatic hydrolysis of a sucrose ester.
Enzymes, particularly lipases, can exhibit regioselectivity, meaning they preferentially hydrolyze ester bonds at specific positions on the sucrose molecule. Studies have shown that lipases often favor the hydrolysis of ester groups at the primary hydroxyl positions (C6, C1', and C6') of the sucrose backbone[2][15][16].
Conclusion
Sucrose esters demonstrate a favorable environmental profile characterized by ready biodegradability in both soil and aquatic environments. The primary degradation mechanism involves enzymatic hydrolysis, leading to the formation of sucrose and fatty acids, which are subsequently mineralized by microorganisms. Their low potential for bioaccumulation further underscores their environmental compatibility. For researchers, scientists, and drug development professionals, the data and methodologies presented in this guide provide a robust framework for understanding and evaluating the environmental fate of sucrose ester-containing formulations, supporting the development of sustainable and environmentally responsible products. Further research to generate more specific quantitative toxicity data for a wider range of sucrose esters would be beneficial for refining environmental risk assessments.
References
- 1. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of sucrose poly fatty acid esters in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. Water quality-Determination of the acute toxiclty of substance to Daphnia(Daphnia magna straus) [english.mee.gov.cn]
- 8. researchgate.net [researchgate.net]
- 9. Presence, fate and effects of the intense sweetener sucralose in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. Determination of fatty acids in soil samples by gas chromatography with mass spectrometry coupled with headspace solid-phase microextraction using a homemade sol-gel fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of sucrose ester addition on nucleation and growth behavior of milk fat-sunflower oil blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sucrose, 6'-laurate
Introduction
Sucrose laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant with a wide range of applications in the food, cosmetic, and pharmaceutical industries.[1][2] Its biocompatibility, biodegradability, and low toxicity make it an attractive excipient for drug delivery systems.[3][4] Specifically, sucrose monolaurate has been investigated for its potential to enhance drug permeability.[4][5] This document provides detailed experimental protocols for the chemical and enzymatic synthesis of sucrose laurate, with a focus on regioselective synthesis of the 6'-isomer.
Chemical Synthesis Protocols
Chemical synthesis methods offer versatility in producing sucrose laurate. Key approaches include base-catalyzed transesterification, microwave-assisted synthesis, and sonochemical methods.
1. Base-Catalyzed Transesterification
This method utilizes a basic catalyst to facilitate the reaction between sucrose and a lauric acid donor, such as vinyl laurate.[6]
-
Experimental Protocol:
-
Dissolve sucrose (20 g) in dimethylsulfoxide (DMSO, 100 mL).
-
Add anhydrous disodium hydrogen phosphate (10 g) as the catalyst.
-
Stir the mixture at 40°C for 15 minutes.
-
Add vinyl laurate (15 mmol).
-
Continue the reaction at 40°C, monitoring the consumption of vinyl laurate by TLC or HPLC.
-
Upon completion, the product can be purified by chromatography.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Sucrose to Vinyl Laurate Molar Ratio | 4:1 | [6] |
| Reaction Temperature | 40°C | [6] |
| Yield of Sucrose Esters | >85% | [6] |
| Monoester Content in Product | ≥90% | [6] |
2. Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[7]
-
Experimental Protocol:
-
Prepare a solution of lauric acid (0.6 mol/L) in tert-butanol.
-
In a microwave reactor vessel, combine 10 mL of the lauric acid solution, sucrose (0.08 mol/L), Novozym435 lipase (30 g/L), and 4A molecular sieves (15 g/L).
-
Carry out the reaction in a microwave chemical reactor at 200W for 25 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Microwave Power | 200W | [7] |
| Reaction Time | 25 min | [7] |
| Molecular Sieve Concentration | 15 g/L | [7] |
| Maximum Conversion | 63.8% | [7] |
3. Sonochemical Synthesis
Ultrasonic irradiation provides an energy-efficient method for synthesizing sucrose laurate.[8]
-
Experimental Protocol:
-
In an Erlenmeyer flask, combine methanol (50 cm³), methyl laurate (0.018 mol), sucrose (0.018 mol), and potassium carbonate (0.1 mol) as a catalyst.
-
Connect the flask to a water-cooled reflux condenser and place it in an ultrasonic bath (e.g., 100 W, 44 kHz).
-
Conduct the reaction at 40-65°C for 60 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, distill the solvent under vacuum.
-
Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl and n-butanol and separate the layers.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time (Ultrasonic) | 60 min | [8] |
| Reaction Time (Conventional) | 120 min | [8] |
| Catalyst | K₂CO₃ | [8] |
Enzymatic Synthesis Protocols
Enzymatic methods offer high regioselectivity and milder reaction conditions compared to chemical synthesis.[9][10]
1. Synthesis using Alkaline Protease Protex 6L
Protex 6L, an alkaline protease from Bacillus licheniformis, has shown high efficiency in the synthesis of sucrose monolaurate.[11]
-
Experimental Protocol:
-
Prepare a solvent mixture of tert-amyl alcohol/DMSO/water.
-
Add vinyl laurate to the solvent mixture.
-
Introduce sucrose as a powder to the mixture.
-
Add lyophilized Protex 6L enzyme (1.5 mg/mL).
-
Maintain the reaction at 43°C with a pH of 10.1 and a water content of 3.4%.
-
Monitor the formation of 1'-O-lauroylsucrose.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Enzyme | Protex 6L | [11] |
| Temperature | 43°C | [11] |
| pH | 10.1 | [11] |
| Water Content | 3.4% | [11] |
| Conversion of Sucrose | 98.0% | [11] |
| Reaction Time | 9 hours | [11] |
2. Synthesis using Immobilized Protex 6L
Immobilization of the enzyme on a solid support can enhance its stability and reusability.[12]
-
Experimental Protocol:
-
Immobilize Protex 6L on electrospun TiO₂ nanofibers.
-
Prepare a reaction mixture of sucrose and vinyl laurate in a DMSO/2-methyl-2-butanol solvent.
-
Add the immobilized enzyme to the reaction mixture.
-
Maintain the reaction at 50°C with a water content of 5% (v/v).
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Enzyme | Protex 6L on TiO₂ nanofibers | [12] |
| Temperature | 50°C | [12] |
| Water Content | 5% (v/v) | [12] |
| Conversion | 97% | [12] |
| Reaction Time | 36 hours | [12] |
| Enzyme Reusability | Retained 52.4% activity after 10 cycles | [12] |
Visualizations
Diagram 1: General Workflow for Chemical Synthesis of Sucrose Laurate
Caption: General workflow for the chemical synthesis of sucrose laurate.
Diagram 2: Enzymatic Synthesis of Sucrose Laurate Workflow
Caption: Workflow for the enzymatic synthesis of sucrose laurate.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. innopraxis.com [innopraxis.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sucrose-fatty-acid-esters-synthesis-emulsifying-capacities-biological-activities-and-structure-property-profiles - Ask this paper | Bohrium [bohrium.com]
- 11. Highly efficient synthesis of sucrose monolaurate by alkaline protease Protex 6L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sucrose monolaurate synthesis with Protex 6L immobilized on electrospun TiO2 nanofiber - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Sucrose, 6'-laurate: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the characterization of Sucrose, 6'-laurate, a sucrose monoester with wide applications in the pharmaceutical, cosmetic, and food industries. This compound, with the chemical formula C24H44O12, is a non-ionic surfactant known for its emulsifying, stabilizing, and permeation-enhancing properties. Accurate and robust analytical methods are crucial for its quality control, formulation development, and regulatory compliance.
This application note details the experimental protocols for the primary analytical techniques used to identify and quantify this compound and its regioisomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Key Analytical Techniques at a Glance
| Analytical Technique | Information Provided | Key Applications |
| NMR Spectroscopy | Detailed structural elucidation, including the position of the laurate group on the sucrose molecule. | Isomer identification, purity assessment, and quantitative analysis. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns for structural confirmation. | Isomer differentiation, impurity profiling, and trace analysis. |
| HPLC | Separation and quantification of this compound from other sucrose esters and impurities. | Purity determination, stability studies, and quality control. |
| FTIR Spectroscopy | Identification of functional groups and confirmation of the ester linkage. | Raw material identification, and monitoring of chemical transformations. |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various analytical techniques for the characterization of this compound.
Table 1: Mass Spectrometry Data for Sucrose Laurate Regioisomers
| Ion | m/z (6-O-lauroyl sucrose) | m/z (6'-O-lauroyl sucrose) | Fragmentation Pathway |
| [M+Na]+ | 547.27 | 547.27 | Molecular ion adduct |
| [M+K]+ | 563.8 | 563.8 | Molecular ion adduct |
| Fragment Ion 1 | 385.21 | 385.22 | [6-O-lauroyl glucose + Na]+ |
| Fragment Ion 2 | - | 367.20 | [6'-O-lauroyl fructose + Na]+ |
Data sourced from studies on sucrose laurate regioisomers by mass spectrometry techniques.[1][2]
Table 2: Representative ¹H NMR Chemical Shifts for Sucrose Laurate
| Proton | Chemical Shift (ppm) Range | Multiplicity |
| Methyl Protons (Laurate) | 0.99 | t |
| Methylene Protons (Laurate) | 1.2 - 1.6 | m |
| Methylene Protons α to C=O | 2.34 | t |
| Sucrose Protons | 3.0 - 6.0 | m |
Note: Chemical shifts can vary depending on the solvent and instrument used. These are typical ranges observed for sucrose esters.[3]
Table 3: HPLC Parameters for Sucrose Ester Analysis
| Parameter | Method 1 | Method 2 |
| Column | Reversed-phase C18 | Reversed-phase C8 |
| Mobile Phase | Methanol (95%) and Isopropanol (5%) | Methanol and Water (gradient) |
| Detector | UV and RI | Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | 40°C |
These are examples of HPLC methods that can be adapted for the analysis of this compound.[2][4]
Table 4: Key FTIR Absorption Bands for Sucrose Esters
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (broad) | O-H stretching | Hydroxyl groups of sucrose |
| 2800 - 3000 | C-H stretching | Aliphatic CH₂ and CH₃ groups |
| ~1734 | C=O stretching | Ester carbonyl group |
| 1000 - 1200 | C-O stretching | C-O bonds in sucrose and ester |
Characteristic infrared absorption bands for sucrose esters.[5][6]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and determine the position of esterification.
Protocol:
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a clean, dry 5 mm NMR tube.[7][8][9]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the sample if any particulate matter is present to ensure good spectral resolution.[8]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 25°C.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 25°C.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the this compound molecule by analyzing chemical shifts, coupling constants, and using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain fragmentation information for structural verification.
Protocol for Electrospray Ionization (ESI-MS):
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[10]
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[11]
-
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+Na]⁺ and [M+K]⁺ adducts.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350°C.
-
Nebulizer Pressure: 20-40 psi.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the precursor ion of interest (e.g., [M+Na]⁺ at m/z 547.27) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Data Analysis:
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., tetrahydrofuran, methanol) to a known concentration (e.g., 250 mg in a 50 mL volumetric flask).[12][13]
-
Filter the solution through a 0.45 µm membrane filter before injection to remove any particulate matter.[12][13]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, RI, or ELSD).
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water, or methanol and isopropanol. A gradient or isocratic elution can be used. For example, an isocratic elution with 38% acetonitrile in water can be employed.[2][4][6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[4]
-
Injection Volume: 20-100 µL.
-
-
Detection:
-
UV Detector: Set at a low wavelength (e.g., 220 nm) as sucrose esters have a weak chromophore.
-
Refractive Index (RI) Detector: A universal detector suitable for compounds without a UV chromophore.
-
Evaporative Light Scattering Detector (ELSD): A sensitive detector for non-volatile analytes.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a standard.
-
Quantify the amount of this compound by creating a calibration curve using standards of known concentrations.
-
Calculate the purity of the sample by determining the area percentage of the main peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the sample press to ensure good contact between the sample and the crystal.[14]
-
Protocol (KBr Pellet):
-
Sample Preparation:
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Obtain the infrared spectrum of the sample.
-
Identify the characteristic absorption bands for the functional groups present in this compound, such as the O-H stretch from the sucrose hydroxyl groups, the C-H stretch from the laurate chain, the C=O stretch from the ester group, and the C-O stretches.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the analytical characterization of this compound.
Caption: A typical workflow for HPLC analysis of this compound.
Caption: Workflow for tandem mass spectrometry (MS/MS) analysis of this compound.
References
- 1. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. fao.org [fao.org]
- 13. fao.org [fao.org]
- 14. agilent.com [agilent.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Analyzing Sucrose Esters: A Detailed Guide Using FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of sucrose esters using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are pivotal for the structural elucidation and quantitative analysis of sucrose esters, which are widely used as emulsifiers in the food, pharmaceutical, and cosmetic industries.
Application Notes
Sucrose esters are non-ionic surfactants synthesized by esterifying sucrose with fatty acids. The functionality of these esters is determined by the type of fatty acid and the degree of substitution (DS), which is the average number of hydroxyl groups on the sucrose molecule that have been esterified. FTIR and NMR spectroscopy are powerful analytical tools for characterizing these properties.
Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For sucrose esters, FTIR is particularly useful for:
-
Confirming ester formation: The presence of a strong carbonyl (C=O) stretching band is a clear indicator of esterification.
-
Qualitative analysis: The fingerprint region of the spectrum provides a unique pattern for different sucrose esters.
-
Quantitative analysis: In conjunction with chemometric methods like Partial Least Squares (PLS), FTIR can be used to quantify the degree of substitution or the concentration of sucrose esters in a mixture.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the molecular structure of sucrose esters. Both ¹H and ¹³C NMR are employed for:
-
Structural elucidation: Determining the precise location of fatty acid chains on the sucrose backbone.
-
Determining the Degree of Substitution (DS): By comparing the integration of proton signals from the fatty acid moiety to those of the sucrose protons, the DS can be accurately calculated.
-
Identifying isomers: Distinguishing between different regioisomers of sucrose esters.
Experimental Protocols
FTIR Spectroscopy Protocol
This protocol details the analysis of sucrose esters using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for both solid and liquid samples.
Instrumentation:
-
FTIR Spectrometer (e.g., Shimadzu IRTracer™-100, Agilent Cary 630)
-
ATR Accessory with a diamond or zinc-selenide crystal
-
Software for data acquisition and analysis
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
For solid samples (powders, gels), place a small amount of the sucrose ester directly onto the center of the ATR crystal to completely cover it. Use a sample press to ensure good contact between the sample and the crystal.[4]
-
For liquid or dissolved samples, deposit a few drops of the sample onto the crystal.
Data Acquisition:
-
Wavenumber Range: 4000 - 600 cm⁻¹[2]
-
Resolution: 4 cm⁻¹[2]
-
Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.[4]
-
Apodization Function: Happ-Genzel[2]
Data Analysis:
-
Perform a baseline correction on the acquired spectrum.
-
Identify the characteristic absorption bands for sucrose esters as detailed in Table 1.
-
For quantitative analysis, develop a calibration model (e.g., PLS) using standards of known concentrations or DS. The spectral region between 882-944 cm⁻¹ can be particularly useful for examining sucrose concentration.
NMR Spectroscopy Protocol
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of sucrose esters for structural analysis and determination of the degree of substitution.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 300 MHz or higher)
-
NMR tubes (5 mm)
-
Software for data processing and analysis
Sample Preparation:
-
Accurately weigh 10-50 mg of the sucrose ester sample into a clean, dry vial.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[6] Ensure complete dissolution; vortexing or gentle heating may be applied if necessary.[6]
-
Transfer the solution to an NMR tube using a Pasteur pipette.[6]
-
If an internal standard is required for quantification, add a known amount of a suitable standard (e.g., tetramethylsilane - TMS) to the sample solution.
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons for quantitative analysis.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -1 to 15 ppm).
Data Acquisition (¹³C NMR):
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
Data Analysis:
-
Process the acquired FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals to the corresponding protons and carbons based on the chemical shifts provided in Tables 2 and 3.
-
Calculate the Degree of Substitution (DS) using the following formula with the ¹H NMR data:
DS = (Integral of fatty acid protons / Number of protons in the fatty acid chain) / (Integral of sucrose anomeric proton / 1)
Alternatively, the integral of a well-resolved multiplet from the fatty acid chain (e.g., the α-methylene protons) can be compared to the integral of a well-resolved proton from the sucrose moiety.
Data Presentation
FTIR Spectral Data
The following table summarizes the characteristic FTIR absorption bands for sucrose esters.
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference(s) |
| O-H | Stretching | 3600 - 3200 (broad) | [7][8] |
| C-H (alkyl) | Stretching | 2957 - 2850 | [7] |
| C=O (ester) | Stretching | 1750 - 1730 | [9][10][11] |
| C-H (alkyl) | Bending | 1466 | [7] |
| C-O (ester) | Stretching | 1300 - 1000 | [10][11] |
| Saccharide Structure | Fingerprint Region | 1200 - 900 | [4] |
Note: The exact position of the C=O stretching frequency can vary slightly depending on the degree of substitution and the specific fatty acid. For instance, the C=O stretch for a monoester has been reported around 1732 cm⁻¹, while for a diester it is around 1730 cm⁻¹.[9] Another study reported the C=O stretch for a diester at 1737 cm⁻¹ and for a triester at 1738 cm⁻¹.[12]
NMR Spectral Data
The following tables provide typical ¹H and ¹³C NMR chemical shifts for sucrose esters.
Table 2: ¹H NMR Chemical Shifts (ppm) for Sucrose Esters in CDCl₃
| Proton(s) | Sucrose Stearate | Sucrose Oleate | Sucrose Palmitate | Reference(s) |
| Sucrose Moiety | 3.00 - 5.40 | 3.10 - 5.50 | 3.00 - 6.00 | [7][13] |
| Anomeric Proton (H-1) | ~5.18 | ~5.30 | ~5.53 | [7][14] |
| Fatty Acid -CH₃ | 0.86 | 0.88 | 0.87 - 0.99 | [7][13] |
| Fatty Acid -(CH₂)n- | 1.28 | 1.29 | 1.17 - 2.02 | [7][13] |
| Fatty Acid -CH₂-CO- | 2.26 | 2.30 | 2.20 - 2.40 | [7][13] |
| Fatty Acid -CH=CH- (Oleate) | - | 5.34 | - | [13] |
Table 3: ¹³C NMR Chemical Shifts (ppm) for Sucrose Esters in CDCl₃
| Carbon(s) | Sucrose Stearate | Sucrose Oleate | Sucrose Palmitate | Reference(s) |
| Sucrose Moiety | 60 - 105 | 60 - 105 | 60 - 105 | [13] |
| C=O (ester) | ~173 | ~173 | ~174 | [13] |
| Fatty Acid -CH₃ | 14.1 | 14.1 | 14.1 | [13] |
| Fatty Acid -(CH₂)n- | 22.7 - 31.9 | 22.7 - 31.9 | 22.7 - 31.9 | [13] |
| Fatty Acid -CH₂-CO- | 34.2 | 34.1 | 34.2 | [13] |
| Fatty Acid -CH=CH- (Oleate) | - | 129.7, 130.0 | - | [13] |
Visualizations
The following diagrams illustrate the experimental workflows and the logic of data interpretation for the analysis of sucrose esters.
Caption: Workflow for the analysis of sucrose esters using FTIR spectroscopy.
Caption: Workflow for the analysis of sucrose esters using NMR spectroscopy.
Caption: Logical relationship for comprehensive sucrose ester analysis using FTIR and NMR.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Mass Spectrometric Identification of Sucrose, 6'-laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose, 6'-laurate is a sucrose monoester, a class of nonionic surfactants widely utilized as emulsifiers in the food, cosmetic, and pharmaceutical industries.[1] Accurate identification and characterization of specific regioisomers, such as this compound, are crucial for quality control and understanding structure-activity relationships. Mass spectrometry is a powerful analytical technique for the structural elucidation of these compounds. This document provides detailed application notes and protocols for the identification of this compound using various mass spectrometry techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H44O12 | PubChem |
| Monoisotopic Mass | 524.28327683 Da | PubChem |
| Molecular Weight | 524.6 g/mol | PubChem |
Mass Spectrometric Identification
The identification of this compound by mass spectrometry typically involves the observation of its molecular ion as an adduct, most commonly with sodium ([M+Na]+) or potassium ([M+K]+).[2][3] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, providing structural information based on the resulting product ions.
Fragmentation Pathway of this compound
The fragmentation of this compound, specifically the 6-O-lauroyl sucrose regioisomer, primarily occurs at the glycosidic bond. The position of the laurate group on the sucrose moiety significantly influences the fragmentation pattern, allowing for the differentiation of its regioisomers.[2][3]
Figure 1: Proposed fragmentation pathway for the sodium adduct of this compound ([M+Na]+) via Collision-Induced Dissociation (CID).
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrometric analysis of this compound.
| Ion Description | Ion Formula | Theoretical m/z | Observed m/z (ESI-MS/MS)[2][3] | Observed m/z (MALDI-TOF)[2][3] |
| Sodium Adduct ([M+Na]+) | C24H44O12Na+ | 547.2731 | 547.27 | 547.9 |
| Potassium Adduct ([M+K]+) | C24H44O12K+ | 563.2470 | - | 563.8 |
| 6-O-lauroyl glucose sodium adduct | C18H32O7Na+ | 385.2097 | 385.21 | - |
| 6'-O-lauroyl fructose sodium adduct | C18H32O7Na+ | 385.2097 | 385.22 (for 6'-isomer) | - |
| 6'-O-lauroyl fructosyl sodium adduct | C18H30O6Na+ | 367.1995 | 367.20 (for 6'-isomer) | - |
Note: The fragmentation of 6-O-lauroyl sucrose primarily yields the unfragmented precursor and the 6-O-lauroyl glucose ion. The fragments at m/z 385.22 and 367.20 are characteristic of the 6'-O-lauroyl sucrose regioisomer.[2][3]
Experimental Protocols
The following protocols are based on methodologies reported for the analysis of sucrose laurate regioisomers.[2][3]
Protocol 1: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This protocol is suitable for the detailed structural characterization of this compound.
1. Sample Preparation:
- Dissolve this compound standard in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 10 µg/mL.[2]
2. Instrumentation:
- A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.[2][3]
3. ESI-MS Parameters (Positive Ion Mode):
- Capillary Voltage: 3.0 - 4.5 kV[1]
- Cone Voltage: 30 - 60 V[1]
- Desolvation Temperature: 250 - 350 °C
- Desolvation Gas Flow: 600 - 800 L/h[1]
- Source Temperature: 120 - 150 °C
4. MS/MS Analysis (Collision-Induced Dissociation - CID):
- Select the precursor ion corresponding to the sodium adduct of this compound ([M+Na]+) at m/z 547.27.
- Apply collision energy (the exact value will need to be optimized for the specific instrument, typically in the range of 10-30 eV) to induce fragmentation.
- Acquire the product ion spectrum.
5. Expected Results:
- The product ion spectrum for 6-O-lauroyl sucrose is expected to show two major signals: the unfragmented precursor ion at m/z 547.27 and a fragment ion at m/z 385.21, corresponding to the 6-O-lauroyl glucose sodium adduct.[2][3]
"start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"sample_prep" [label="Sample Preparation\n(Dissolve in Methanol)"];
"lc_injection" [label="Infusion or LC Injection"];
"esi_ionization" [label="Electrospray Ionization\n(Positive Mode)"];
"ms1_scan" [label="MS1 Scan\n(Detect [M+Na]+ at m/z 547.27)"];
"precursor_selection" [label="Precursor Ion Selection\n(Isolate m/z 547.27)"];
"cid_fragmentation" [label="Collision-Induced Dissociation\n(CID)"];
"ms2_scan" [label="MS2 Scan\n(Detect Product Ions)"];
"data_analysis" [label="Data Analysis\n(Identify Fragments at m/z 385.21)"];
"end" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"start" -> "sample_prep";
"sample_prep" -> "lc_injection";
"lc_injection" -> "esi_ionization";
"esi_ionization" -> "ms1_scan";
"ms1_scan" -> "precursor_selection";
"precursor_selection" -> "cid_fragmentation";
"cid_fragmentation" -> "ms2_scan";
"ms2_scan" -> "data_analysis";
"data_analysis" -> "end";
}
Figure 2: Experimental workflow for the identification of this compound by ESI-MS/MS.
Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This protocol is a rapid method for determining the molecular weight of this compound.
1. Sample and Matrix Preparation:
- Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[2]
- Sample Solution: Dissolve this compound in methanol or a similar solvent.
2. Sample Spotting:
- Spot 1 µL of the matrix solution onto a MALDI target plate and let it air dry.
- Spot 1 µL of the sample solution on top of the dried matrix spot.
- Alternatively, a dried-droplet method can be used where the sample and matrix solutions are mixed prior to spotting.
3. Instrumentation:
- A MALDI-TOF mass spectrometer.
4. MALDI-TOF MS Parameters:
- Ionization Mode: Positive ion
- Laser: Nitrogen laser (337 nm)
- The laser energy should be optimized to obtain good signal intensity while minimizing fragmentation.
5. Expected Results:
- The MALDI-TOF mass spectrum will primarily show the sodium ([M+Na]+ at m/z 547.9) and potassium ([M+K]+ at m/z 563.8) adducts of this compound.[2][3]
Conclusion
Mass spectrometry, particularly ESI-MS/MS, provides a robust and specific method for the identification and structural characterization of this compound. The distinct fragmentation pattern, dominated by the cleavage of the glycosidic bond, allows for the unambiguous identification of the 6-O-lauroyl sucrose regioisomer. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of food science, cosmetics, and pharmaceutical development.
References
Application Notes and Protocols: Sucrose 6'-Laurate in Oral Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose 6'-laurate (SL), a monoester of sucrose and lauric acid, is a non-ionic, food-grade surfactant with significant potential as a permeation enhancer in oral drug delivery systems.[1][2][3] Its amphiphilic nature, arising from a hydrophilic sucrose head and a lipophilic fatty acid tail, allows it to be used in various formulations, including self-emulsifying drug delivery systems (SEDDS) and solid dispersions.[2][4][5] SL is considered a promising excipient for improving the oral bioavailability of poorly permeable drugs, including macromolecules like peptides and proteins.[1][2][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing sucrose 6'-laurate in oral drug delivery research and development.
Mechanism of Action
Sucrose 6'-laurate primarily enhances intestinal permeability through a combination of transcellular and paracellular mechanisms. The primary action involves the perturbation of the plasma membrane, which leads to the opening of tight junctions between epithelial cells, thereby increasing the paracellular flux of compounds.[1][2][3] Evidence suggests that SL can alter the expression of tight junction proteins, such as ZO-1, and affect cellular membrane potentials.[1][3]
Caption: Mechanism of Sucrose 6'-Laurate as a Permeation Enhancer.
Quantitative Data Summary
The following tables summarize the quantitative effects of sucrose 6'-laurate on intestinal permeability and bioavailability from various studies.
Table 1: In Vitro Effects of Sucrose 6'-Laurate on Caco-2 Monolayers
| Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Effect on Apparent Permeability (Papp) of [14C]-mannitol | Cytotoxicity | Reference |
| 0.5 mM | Transient reduction | Not specified | Not specified | [2] |
| 1 mM | Irreversible reduction | Increased | Tipping point for cytotoxicity | [1][2][3] |
| 2.5 mM | Not specified | Not specified | Reduction in MTS assay signal after 60 min | [2] |
| 5 mM | Significant reduction | Significant increase | Not specified | [3] |
Table 2: Ex Vivo Effects of Sucrose 6'-Laurate on Rat Colonic Tissue Mucosae
| Concentration | Effect on Paracellular Marker Fluxes | Effect on TEER | Ion Transport Capacity | Reference |
| 5 mM | Concentration-dependent increase | Reduction | Retained | [3] |
| 10 mM | 2.6-fold increase in [14C]-mannitol Papp | Not specified | Not specified | [1] |
| 10 mM | 8.2-fold increase in FD4 Papp | Not specified | Not specified | [1] |
Table 3: In Vivo Effects of Sucrose 6'-Laurate in Rat Intestinal Instillations
| Co-administered Drug | Concentration of SL | Relative Bioavailability | Observations | Reference |
| Insulin | 50 mM | 2.4% | Induced blood glucose reductions | [2][3][6] |
| Insulin | 100 mM | 8.9% | Induced blood glucose reductions; little damage to intestinal loops | [2][3][6] |
| Alendronate | 1% (w/v) | Concentration-dependent increase in absorption | Not damaging to the epithelium | [7] |
| FD-4 | 10% (w/v) | 14-fold increase in AUC | Enhancement effect dependent on molecular weight | [8][9] |
| FD-10 | 10% (w/v) | 8-fold increase in AUC | Enhancement effect dependent on molecular weight | [8][9] |
| FD-70 | 10% (w/v) | No significant change in AUC | Enhancement effect dependent on molecular weight | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol is designed to assess the effect of sucrose 6'-laurate on the permeability of a model drug across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.
Caption: Workflow for Caco-2 Cell Permeability Assay.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sucrose 6'-laurate
-
Model drug
-
Transepithelial electrical resistance (TEER) measurement system
-
Analytical method for drug quantification (e.g., HPLC, LC-MS/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a suitable density.
-
Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring TEER. Monolayers are typically ready for experiments when TEER values stabilize and are above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Study:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the transport medium (HBSS) containing the model drug at a specific concentration, with and without various concentrations of sucrose 6'-laurate.
-
Add the transport medium containing the drug and SL to the apical chamber.
-
Add fresh, pre-warmed HBSS to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, measure the final TEER to assess any lasting impact on monolayer integrity.
-
-
Sample Analysis:
-
Analyze the concentration of the model drug in the collected basolateral samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a liquid SEDDS formulation incorporating sucrose 6'-laurate to enhance the solubility and oral absorption of a lipophilic drug.
Materials:
-
Lipophilic drug
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (Sucrose 6'-laurate)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Cremophor EL)
-
Vortex mixer
-
Water bath
Methodology:
-
Component Screening:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in a stable emulsion upon dilution.
-
-
SEDDS Formulation:
-
Accurately weigh the required amounts of the oil, sucrose 6'-laurate (surfactant), and the chosen co-surfactant into a glass vial.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 40-60°C) to facilitate mixing, if necessary.
-
Vortex the mixture until a homogenous, transparent liquid is formed.
-
Add the predetermined amount of the lipophilic drug to the excipient mixture.
-
Continue to vortex and/or gently heat until the drug is completely dissolved.
-
-
Characterization of SEDDS:
-
Self-emulsification assessment: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric/intestinal fluid) under gentle agitation. Observe the time it takes for a stable emulsion to form and assess its appearance (e.g., clarity, particle size).
-
Droplet size and zeta potential analysis: Dilute the SEDDS in an appropriate aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In vitro drug release: Perform in vitro dissolution studies using a standard dissolution apparatus to evaluate the drug release profile from the SEDDS formulation in simulated gastrointestinal fluids.
-
Protocol 3: In Situ Rat Intestinal Instillation Study
This in vivo protocol is used to evaluate the absorption-enhancing effect of sucrose 6'-laurate on a drug directly in a segment of the rat intestine.
References
- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The applicability of sucrose laurate in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement potential of sucrose laurate (L-1695) on intestinal absorption of water-soluble high molecular weight compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Sucrose 6'-Laurate as a Permeation Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant increasingly investigated as a permeation enhancer in pharmaceutical formulations.[1][2] Its favorable safety profile, biodegradability, and emulsifying properties make it an attractive excipient for enhancing the delivery of active pharmaceutical ingredients (APIs) across biological membranes, including the intestinal epithelium and the stratum corneum of the skin.[1][3][4][5] This document provides a detailed overview of the mechanisms of action of sucrose 6'-laurate, along with protocols for key experiments to evaluate its efficacy as a permeation enhancer.
Mechanism of Action
Sucrose 6'-laurate enhances permeation through a multi-faceted mechanism that primarily involves the disruption of the barrier functions of epithelial tissues. The specific actions can vary depending on the biological membrane.
1. Intestinal Permeation Enhancement:
In the context of oral drug delivery, sucrose 6'-laurate facilitates the absorption of macromolecules by primarily targeting the paracellular pathway.[1][6][7] The proposed mechanism involves:
-
Plasma Membrane Perturbation: As a surfactant, sucrose 6'-laurate interacts with the lipid bilayers of intestinal epithelial cells, leading to a transient increase in membrane fluidity and permeability.[6][7]
-
Tight Junction Modulation: Sucrose 6'-laurate has been shown to alter the expression and localization of tight junction proteins, such as ZO-1.[1][2][6] This disruption of the tight junctions, which seal the paracellular space between adjacent cells, leads to an increased flux of molecules through this pathway.[6][7]
2. Transdermal Permeation Enhancement:
For topical and transdermal drug delivery, sucrose 6'-laurate interacts with the lipids of the stratum corneum, the outermost layer of the skin and the primary barrier to drug penetration.[8][9] The mechanism includes:
-
Disruption of Intercellular Lipid Organization: Sucrose 6'-laurate perturbs the highly ordered lamellar structure of the intercellular lipids in the stratum corneum.[8] This is evidenced by spectroscopic analyses showing a fluidization of these lipids.[8]
-
Increased Drug Partitioning and Diffusivity: By altering the lipid environment, sucrose 6'-laurate can enhance the partitioning of a drug into the stratum corneum and increase its diffusion coefficient through this barrier.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of sucrose 6'-laurate as a permeation enhancer.
Table 1: Effect of Sucrose Laurate on Intestinal Epithelial Permeability (Caco-2 Monolayers)
| Concentration of Sucrose Laurate (mM) | Change in Transepithelial Electrical Resistance (TEER) | Increase in Apparent Permeability Coefficient (Papp) of [¹⁴C]-Mannitol | Reference |
| 1 | Significant reduction | Increased | [1][2][6] |
| 0.5 | Transient reduction | Not specified | [1] |
Table 2: In Vivo Efficacy of Sucrose Laurate for Oral Insulin Delivery in Rats
| Concentration of Sucrose Laurate (mM) | Co-administered Drug | Relative Bioavailability (%) | Reference |
| 50 | Insulin | 2.4 | [6][7] |
| 100 | Insulin | 8.9 | [6][7] |
Table 3: Effect of Sucrose Laurate on Skin Permeation
| Formulation | Model Drug | Fold Increase in Permeation | Reference |
| Sucrose Laurate in a gel formulation | Ibuprofen | 2.15 | [9] |
| 2% Sucrose Laurate in Transcutol | 4-hydroxybenzonitrile (4-HB) | Significant increase | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess the permeation-enhancing effects of sucrose 6'-laurate are provided below.
Protocol 1: In Vitro Intestinal Permeation Study using Caco-2 Cell Monolayers
This protocol is designed to evaluate the effect of sucrose 6'-laurate on the permeability of a model compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
Sucrose 6'-laurate
-
Model compound (e.g., a fluorescent marker like FITC-dextran or a radiolabeled molecule like [¹⁴C]-mannitol)
-
TEER meter (e.g., Millicell® ERS-2)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Assessment: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., > 250 Ω·cm²) for the experiment.
-
Permeation Experiment:
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing the model compound and different concentrations of sucrose 6'-laurate to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Measure TEER at the beginning and end of the experiment to assess the effect of sucrose 6'-laurate on monolayer integrity.
-
-
Sample Analysis: Quantify the concentration of the model compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy for FITC-dextran, liquid scintillation counting for radiolabeled compounds).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Stratum Corneum Lipid Analysis
This protocol outlines the use of ATR-FTIR to investigate the effect of sucrose 6'-laurate on the organization of intercellular lipids in the stratum corneum.[8]
Materials:
-
Excised human or porcine skin
-
Sucrose 6'-laurate formulation
-
ATR-FTIR spectrometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Cut the skin into appropriate sizes for mounting on the ATR crystal.
-
Baseline Spectra Acquisition: Obtain a baseline ATR-FTIR spectrum of the untreated stratum corneum.
-
Treatment: Apply the sucrose 6'-laurate formulation to the surface of the stratum corneum for a defined period.
-
Post-Treatment Spectra Acquisition: After the treatment period, remove any excess formulation and acquire ATR-FTIR spectra.
-
Data Analysis: Analyze the spectra for changes in the C-H stretching vibrations of the lipid acyl chains (typically in the 2800-3000 cm⁻¹ region). A shift to higher wavenumbers (e.g., for the symmetric and asymmetric CH₂ stretching bands) indicates a fluidization of the stratum corneum lipids.[8]
Protocol 3: Differential Scanning Calorimetry (DSC) for Stratum Corneum Thermal Analysis
DSC is used to study the thermal transitions of stratum corneum lipids and proteins, providing insights into how sucrose 6'-laurate affects their organization.[10][11][12]
Materials:
-
Isolated stratum corneum (can be obtained by trypsin digestion of excised skin)
-
Sucrose 6'-laurate solution
-
DSC instrument with hermetic aluminum pans
Procedure:
-
Sample Preparation: Hydrate the isolated stratum corneum samples in PBS. Treat one set of samples with a sucrose 6'-laurate solution for a specific duration, while keeping another set as a control.
-
DSC Analysis:
-
Blot the samples to remove excess water and seal them in hermetic aluminum pans.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 20-120°C).
-
-
Data Analysis: Analyze the resulting thermograms to identify the endothermic transitions corresponding to the melting of stratum corneum lipids and the denaturation of keratin. A shift in the peak temperatures or a change in the enthalpy of these transitions after treatment with sucrose 6'-laurate indicates an interaction and disruption of the stratum corneum components.
Visualizations
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
References
- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. Sucrose laurate | 37266-93-6 [chemicalbook.com]
- 5. SUCROSE LAURATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 6. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Thermal behaviour of human stratum corneum. A differential scanning calorimetry study at high scanning rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Poorly Soluble Drugs with Sucrose, 6'-laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose, 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant and excipient increasingly utilized in the pharmaceutical industry to address the challenges associated with poorly soluble drugs.[1] As a member of the sucrose ester family, it is recognized for its biocompatibility, biodegradability, and low toxicity.[2] This document provides detailed application notes and experimental protocols for the use of this compound in enhancing the solubility, dissolution rate, and oral bioavailability of Biopharmaceutics Classification System (BCS) Class II drugs.
This compound acts as a solubilizing agent, emulsifier, and permeation enhancer.[2] Its amphiphilic nature, comprising a hydrophilic sucrose head and a lipophilic laurate tail, enables the formation of micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility. Furthermore, it has been demonstrated to modulate intestinal epithelial tight junctions, facilitating the paracellular transport of drugs and enhancing their absorption.
These application notes summarize key quantitative data from various studies and provide detailed protocols for common formulation techniques, including the hot-melt method and the solvent evaporation method. The information herein is intended to serve as a practical guide for researchers and formulation scientists in the development of robust dosage forms for poorly soluble active pharmaceutical ingredients (APIs).
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative impact of this compound on the solubility, dissolution, and intestinal permeation of various drugs and model compounds.
Table 1: Enhancement of Aqueous Solubility
| Drug | Formulation Details | This compound Concentration | Solubility Enhancement | Reference(s) |
| Ibuprofen | Aqueous solution | 20% (w/v) | Up to 45 mg/mL |
Table 2: Improvement of In Vitro Drug Dissolution
| Drug | Formulation Details | This compound Concentration (% w/w) | Key Dissolution Findings | Reference(s) |
| Gemfibrozil | Solid dispersion with PEG 6000 (prepared by melting method) | 5-10% | Markedly improved dissolution compared to binary (drug + PEG 6000) solid dispersion. | [1] |
| Nifedipine | Solid dispersion with various water-soluble polymers | Not specified directly with sucrose laurate, but sucrose esters are cited as carriers. | Solid dispersions significantly increase the dissolution rate compared to the pure drug. |
Table 3: Enhancement of Intestinal Permeation (Caco-2 Cell Monolayers)
| Marker Molecule | This compound Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Effect on Apparent Permeability (Papp) | Reference(s) |
| [¹⁴C]-mannitol | 1 mM | Significant reduction | Increased | [2] |
| Atenolol, Fluorescein, Vinblastine, Rhodamine 123 | Not specified (non-toxic concentrations) | Significant reduction | Increased permeability |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Hot-Melt Method
This protocol is adapted from studies on the formulation of gemfibrozil solid dispersions.
Objective: To prepare a solid dispersion of a poorly soluble drug with this compound and a hydrophilic carrier (e.g., PEG 6000) to enhance its dissolution rate.
Materials:
-
Poorly soluble API (e.g., Gemfibrozil)
-
This compound
-
Polyethylene glycol (PEG) 6000
-
Hot plate with magnetic stirrer or a thermostatically controlled oil bath
-
Beaker or suitable vessel
-
Mortar and pestle
-
Sieves
Procedure:
-
Preparation of the Carrier-Surfactant Melt:
-
Weigh the required amounts of PEG 6000 and this compound. A typical starting ratio would be in the range that results in a final this compound concentration of 5-10% (w/w) in the final solid dispersion.
-
Place the PEG 6000 and this compound in a beaker and heat on a hot plate or in an oil bath to a temperature just above the melting point of PEG 6000 (approximately 60-65°C).
-
Stir the mixture gently until a homogenous, clear melt is obtained.
-
-
Incorporation of the API:
-
Weigh the required amount of the API (e.g., gemfibrozil). A drug loading of 40% (w/w) has been reported.
-
Gradually add the API to the molten carrier-surfactant mixture while stirring continuously.
-
Continue stirring until the API is completely dissolved and a clear, homogenous melt is formed.
-
-
Solidification and Processing:
-
Remove the beaker from the heat source and allow the melt to cool and solidify at room temperature. The melt can be poured onto a stainless steel plate to facilitate rapid and uniform cooling.
-
Once solidified, scrape the solid mass from the plate.
-
Grind the solidified mass into a fine powder using a mortar and pestle.
-
Pass the powder through a series of sieves to obtain a uniform particle size.
-
-
Characterization:
-
The resulting solid dispersion powder can be characterized for its solid-state properties (e.g., using DSC, XRD, and FTIR) and in vitro dissolution performance.
-
Protocol 2: Preparation of Drug Nanoparticles by the Solvent Evaporation Method
This is a general protocol for preparing nanoparticles where this compound can be used as a stabilizer.
Objective: To prepare drug nanoparticles of a poorly soluble drug to increase its surface area and dissolution rate, using this compound as a stabilizer.
Materials:
-
Poorly soluble API
-
This compound
-
A suitable polymer (e.g., PLGA, PCL)
-
A volatile organic solvent in which the drug and polymer are soluble (e.g., dichloromethane, acetone, ethyl acetate)
-
Aqueous phase (e.g., deionized water)
-
Homogenizer (high-speed or high-pressure) or a sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the accurately weighed API and polymer in the selected organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the this compound in the aqueous phase. The concentration will need to be optimized but can start in the range of 0.1-1% (w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion. The duration and intensity of homogenization/sonication will influence the final particle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C). As the solvent is removed, the polymer and drug will precipitate to form nanoparticles, stabilized by the this compound at the interface.
-
-
Nanoparticle Recovery:
-
Once the solvent is completely removed, the nanoparticle suspension can be collected.
-
To purify and concentrate the nanoparticles, centrifuge the suspension at a high speed.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step can be repeated to remove any excess surfactant and un-encapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
-
Characterization:
-
The nanoparticles should be characterized for particle size, size distribution, zeta potential, drug loading, and in vitro release profile.
-
Visualizations
Mechanism of Permeation Enhancement
The following diagram illustrates the proposed mechanism by which this compound enhances the intestinal permeation of drugs.
Caption: Mechanism of intestinal permeation enhancement by this compound.
Experimental Workflow: Hot-Melt Method
The following diagram outlines the key steps in the hot-melt method for preparing a solid dispersion.
Caption: Workflow for the hot-melt preparation of a solid dispersion.
Logical Relationship: Formulation Approaches
This diagram shows the relationship between the properties of this compound and the formulation strategies it enables.
Caption: Relationship between this compound properties and formulation strategies.
References
"Sucrose, 6'-laurate" applications in nanoparticle formulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose, 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant gaining significant attention in the field of nanoparticle formulation. Its favorable properties, including biocompatibility, biodegradability, and high hydrophilic-lipophilic balance (HLB), make it an attractive excipient for the development of advanced drug delivery systems. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the formulation of various nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and liposomes.
Key Applications of this compound in Nanoparticle Formulation
This compound serves several critical functions in nanoparticle formulations:
-
Stabilizer: It effectively prevents the agglomeration of nanoparticles during preparation and storage, ensuring a stable and uniform dispersion.[1] Its mechanism is believed to involve both hydrophobic interactions with the drug and the formation of a hydrophilic barrier on the particle surface.
-
Solubility Enhancer: For poorly water-soluble drugs, this compound can significantly improve their dissolution and bioavailability when formulated as nanoparticles or solid dispersions.[2][3]
-
Permeation Enhancer: It has been shown to enhance the intestinal absorption of macromolecules by modulating tight junctions and increasing membrane fluidity.[4][5][6][7] This property is particularly valuable for the oral delivery of therapeutic agents.
-
Emulsifier: In the preparation of nanoemulsions, SLNs, and NLCs, this compound acts as an efficient emulsifying agent, facilitating the formation of small, uniform droplets.
Quantitative Data on this compound in Nanoparticle Formulations
The following tables summarize quantitative data from studies utilizing this compound in various nanoparticle formulations.
Table 1: Physicochemical Properties of Clotrimazole-Loaded Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Stabilized with Sucrose Laurate (D-1216)
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLNs | ~120 | ~0.23 | ~-26 | ~87 |
| NLCs | ~160 | 0.15 | ~-26 | ~88 |
Data extracted from a study by Das et al. (2014).[1]
Table 2: Effect of Sucrose Laurate on Caco-2 Monolayer Permeability
| Sucrose Laurate Concentration | Change in Transepithelial Electrical Resistance (TEER) | Apparent Permeability Coefficient (Papp) of [¹⁴C]-mannitol (cm/s) |
| 1 mM | Significant reduction | Increased |
| 5 mM | Significant reduction | Significantly increased |
Data from a study by McCartney et al. (2019).[4][5][6]
Table 3: Physicochemical Properties of Quercetin-Loaded Deformable Nanoliposomes with Sucrose Stearate (as a proxy for sucrose esters)
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional Liposome (CLQ) | < Elastic Nanoliposomes | -13 | 61.2 |
| Elastic Nanoliposome (DELQ3 - 10% sucrose distearate) | Larger than CLQ | -12.0 to -10.3 | >61.2 |
Data from a study by Lee et al. (2018), demonstrating the impact of sucrose esters on liposome characteristics.[8]
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot Homogenization
This protocol is adapted from a method for preparing clotrimazole-loaded SLNs stabilized with sucrose laurate.
Materials:
-
Drug (e.g., Clotrimazole)
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
This compound (e.g., D-1216)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the drug in the molten lipid.
-
Prepare an aqueous phase by dissolving this compound in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a specified time to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization for several cycles at an optimized pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing polymeric nanoparticles where this compound can be used as a surfactant.
Materials:
-
Polymer (e.g., PLGA, Eudragit S100)
-
Organic Solvent (e.g., Acetone)
-
This compound
-
Purified Water
-
Drug (optional)
Procedure:
-
Dissolve the polymer (and drug, if applicable) in the organic solvent to form the organic phase.
-
Dissolve this compound in purified water to form the aqueous phase.
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to polymer precipitation.
-
Continue stirring for a sufficient time to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unentrapped drug or excess surfactant.
-
Characterize the nanoparticles for their physicochemical properties.[9]
Protocol 3: Preparation of Liposomes by Thin-Film Hydration
This is a standard method for liposome preparation, where this compound can be incorporated as a stabilizer or to modify vesicle properties.
Materials:
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol (optional)
-
This compound
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug (to be encapsulated)
Procedure:
-
Dissolve the phospholipids, cholesterol (if used), and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids.
-
The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Separate the unencapsulated drug from the liposomes by centrifugation or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.[10][11]
Visualization of Mechanisms
Mechanism of this compound as a Permeation Enhancer
This compound enhances the paracellular transport of drugs across epithelial barriers, such as the intestinal lining, primarily by modulating the tight junctions between cells.
Caption: Mechanism of this compound as a permeation enhancer.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the formulation and characterization of nanoparticles using this compound.
Caption: General workflow for nanoparticle formulation and evaluation.
Conclusion
This compound is a versatile and effective excipient for the formulation of a wide range of nanoparticles. Its roles as a stabilizer, solubility enhancer, and permeation enhancer contribute to the development of robust and efficient drug delivery systems. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of nanomedicine and drug development. Further investigation into the specific interactions between this compound and different drug molecules and polymers will continue to expand its applications in advanced nanoparticle formulations.
References
- 1. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
Application Notes and Protocols: Sucrose 6'-Laurate as a Food Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant with significant applications in the food industry as an emulsifier.[1][2] Its amphipathic nature, possessing a hydrophilic sucrose head and a lipophilic laurate tail, allows it to effectively reduce the interfacial tension between oil and water phases, thereby stabilizing emulsions.[2][3] This document provides detailed application notes and protocols for the use of Sucrose 6'-laurate in food technology, focusing on its functional properties, regulatory status, and practical implementation in food formulations.
Sucrose laurate is a white to off-white powder and is a component of the broader category of sucrose fatty acid esters.[1] These esters are known for their wide range of Hydrophilic-Lipophilic Balance (HLB) values, which allows for their use in various emulsion types.[2] Sucrose monolaurate has a high HLB value, typically around 16, making it an excellent oil-in-water emulsifier.[3] It is stable over a pH range of 4 to 8 and can withstand heating up to 185°C, rendering it suitable for a variety of food processing conditions.[2]
Regulatory Status
The U.S. Food and Drug Administration (FDA) has approved the use of sucrose fatty acid esters as direct food additives.[4] Sucrose, a primary component of sucrose laurate, is Generally Recognized as Safe (GRAS).[5] The safety of various fatty acids, including lauric acid, has also been assessed and they are considered safe for use in food and cosmetics.[4] For specific applications and regions, it is recommended to consult the latest regulatory guidelines.
Applications in Food Technology
Sucrose 6'-laurate is primarily utilized in the food industry to create and stabilize oil-in-water emulsions. Its high HLB value makes it particularly effective in incorporating small amounts of oil-based ingredients into aqueous systems.
Key applications include:
-
Beverages: It is used to emulsify flavoring oils, colors, and oil-soluble vitamins and nutraceuticals (e.g., omega-3 fatty acids) into clear beverages, preventing ringing and sedimentation.[6]
-
Dairy Products: In products like ice cream and flavored milk, it helps to improve texture, prevent fat separation, and enhance mouthfeel.
-
Confections and Bakery: It can be used in frostings, chewing gum, and baked goods to improve texture and stability.[7]
-
Sauces and Dressings: It aids in the formation of stable emulsions in products like mayonnaise and salad dressings.
-
Antimicrobial Agent: Studies have shown that sucrose laurate can inhibit the growth of thermophilic spores, suggesting its potential as a preservative adjunct in low-acid canned foods.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for Sucrose 6'-laurate.
Table 1: Physicochemical Properties of Sucrose Laurate
| Property | Value | Reference |
| Molecular Formula | C24H44O12 | [1] |
| Molecular Weight | 524.6 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| HLB Value (monolaurate) | ~16 | [3] |
| Melting Point | 40 - 60 °C | [2] |
| pH Stability Range | 4 - 8 | [2] |
| Thermal Stability | Up to 185 °C | [2] |
Table 2: Recommended Usage Levels of Sucrose Esters of Fatty Acids in Beverages
| Food Category | Food Use | Maximum Use Level (mg/kg) | Reference |
| 14.1.1.2 | Table waters and soda water | 220 | [6] |
| 14.1.2.1 | Fruit Juice | 220 | [6] |
| 14.1.4 | Water-based flavored drinks | 220 | [6] |
| 14.1.4.1 | Carbonated water-based flavored drinks | 195 | [6] |
| 14.1.4.2 | Non-carbonated water-based flavored drinks | 50 | [6] |
| 14.1.5 | Coffee, coffee substitutes, tea, herbal infusions | 100 | [6] |
Experimental Protocols
Protocol for Preparation of a Beverage Emulsion
This protocol describes the preparation of a stable oil-in-water beverage emulsion using Sucrose 6'-laurate.
Materials:
-
Sucrose 6'-laurate powder
-
Flavoring oil (e.g., orange oil, lemon oil)
-
Distilled water
-
High-shear mixer (e.g., homogenizer, microfluidizer)
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of distilled water into a beaker.
-
Add the desired concentration of Sucrose 6'-laurate (typically 0.05% to 0.5% w/w) to the water while stirring with a magnetic stirrer.
-
Gently heat the solution to 40-50°C to facilitate the dissolution of the sucrose ester. Continue stirring until a clear solution is obtained.
-
-
Preparation of the Oil Phase:
-
Weigh the flavoring oil in a separate container. The oil phase concentration is typically low in beverages (e.g., 0.1% to 1% w/w).
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with the magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to a high-shear mixer.
-
Homogenize the mixture at high speed. The specific parameters (pressure, time) will depend on the equipment used and the desired particle size of the emulsion. For example, using a high-pressure homogenizer, one might process the emulsion at 20-30 MPa for 2-3 passes.
-
-
Evaluation of the Emulsion:
-
Visually inspect the emulsion for any signs of phase separation.
-
Measure the particle size distribution using a laser diffraction particle size analyzer. A smaller and narrower distribution indicates a more stable emulsion.
-
Store the emulsion under relevant conditions (e.g., refrigerated, ambient) and monitor for stability over time by observing creaming or sedimentation.
-
Protocol for Evaluation of Emulsion Stability
This protocol outlines methods to assess the stability of the prepared emulsion.
Materials:
-
Prepared beverage emulsion
-
Graduated cylinders or test tubes
-
Centrifuge (optional)
-
Particle size analyzer
-
Microscope
Procedure:
-
Creaming Index:
-
Pour a known volume of the emulsion into a graduated cylinder and seal it.
-
Store the cylinder at a specific temperature (e.g., 4°C or 25°C) and observe it at regular intervals (e.g., every 24 hours for a week).
-
Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (CI) as: CI (%) = (Hc / Ht) * 100. A lower CI indicates higher stability.
-
-
Accelerated Stability Test (Centrifugation):
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 15 minutes).
-
Observe the sample for any phase separation. This method provides a rapid assessment of long-term stability.
-
-
Particle Size Analysis:
-
Measure the particle size of the emulsion immediately after preparation and at set time points during storage.
-
An increase in the average particle size over time (due to coalescence) indicates emulsion instability.
-
-
Microscopic Observation:
-
Place a drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope to visualize the oil droplets. Changes in droplet size and distribution over time can indicate instability.
-
Diagrams
References
- 1. Sucrose laurate | 37266-93-6 [chemicalbook.com]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. unitedsugarpr.com [unitedsugarpr.com]
- 6. fao.org [fao.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Application of Sucrose, 6'-laurate in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose, 6'-laurate, a monoester of lauric acid and sucrose, is a non-ionic surfactant increasingly utilized in the cosmetic industry.[1] Derived from natural and renewable resources—sugar and coconut or palm oil—it aligns with the growing demand for green and sustainable ingredients.[1] Its favorable safety profile and biodegradability make it an attractive alternative to traditional synthetic surfactants. In cosmetic formulations, sucrose laurate primarily functions as an emulsifier, skin-conditioning agent, and surfactant.[2] Its mild nature makes it particularly suitable for products intended for sensitive skin.[3] This document provides detailed application notes and experimental protocols for the use of this compound in various cosmetic formulations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for effective formulation development. Key parameters are summarized in the table below.
| Property | Value | Significance in Formulation | Reference(s) |
| INCI Name | Sucrose Laurate | Universal nomenclature for cosmetic ingredients. | [4] |
| Appearance | White to beige powder or waxy paste | Affects the visual characteristics of the final product. | [1] |
| Solubility | Water-soluble | Enables its use in aqueous and oil-in-water systems. | [1] |
| HLB Value | 8.2 - 17 | Determines its emulsifying capacity for oil-in-water or water-in-oil systems. A higher HLB value (typically 8-18) is suitable for O/W emulsions. | [5] |
| Critical Micelle Concentration (CMC) | ~0.34 mM | The concentration at which surfactant molecules begin to form micelles, crucial for solubilization and cleansing applications. | [5] |
Application Notes
This compound is a versatile ingredient with multiple functions in cosmetic formulations.
Emulsifier in Creams and Lotions
As a non-ionic emulsifier, sucrose laurate is effective in creating stable oil-in-water (O/W) emulsions.[1] Its high Hydrophile-Lipophile Balance (HLB) value makes it particularly suitable for this purpose.[5] Formulations with sucrose laurate are known for their light and pleasant sensory profile.
Key Benefits:
-
Mildness: Ideal for sensitive and delicate skin types.[3]
-
Stability: Can be used to create stable emulsions, particularly when combined with other emulsifiers or stabilizers.
-
Texture: Contributes to a smooth and creamy texture in the final product.[1]
Recommended Use Levels: The concentration of sucrose laurate as a primary emulsifier typically ranges from 2% to 5%. However, the optimal concentration depends on the specific oil phase composition and desired viscosity of the final product. In some formulations, it has been used at concentrations up to 3%.[1]
Surfactant in Cleansing Formulations
Sucrose laurate functions as a gentle cleansing agent in facial cleansers, body washes, and baby care products.[2] Its ability to form micelles allows for the effective removal of dirt and oil from the skin without causing excessive stripping of the skin's natural lipids.
Key Benefits:
-
Gentle Cleansing: Provides effective cleansing with a low potential for skin irritation.[1]
-
Foaming Properties: Can contribute to a stable and creamy foam.
-
Moisturizing Feel: Leaves the skin feeling soft and hydrated after rinsing. A study on a cleanser based on a trade name ingredient containing sucrose laurate showed that skin was twice as hydrated two hours after use compared to a sodium laureth sulfate-based cleanser.[4]
Skin-Conditioning Agent and Penetration Enhancer
Sucrose laurate also acts as a skin-conditioning agent, leaving the skin feeling smooth and supple.[2] Furthermore, studies have shown that sucrose esters, including sucrose laurate, can act as penetration enhancers, facilitating the delivery of active ingredients into the stratum corneum.[6][7] For instance, a 2% sucrose laurate solution in Transcutol was found to significantly increase the penetration of a model drug.
Quantitative Data
The following tables summarize quantitative data related to the performance of this compound in cosmetic formulations.
Table 1: Emulsion Properties with Sucrose Esters
| Sucrose Ester | Concentration (% w/w) | Oil Phase Concentration (% w/w) | Viscosity (mPa·s) after 1 week | Droplet Size (µm) | Stability Note | Reference |
| Sucrose Laurate | 2 | 40 (Soybean Oil) | Low (not specified) | 0.3 - 0.5 | Unstable alone, shows creaming over time. Recommended for use in combination with other sucrose esters to reduce viscosity. | [8] |
| Sucrose Palmitate | 2 | 40 (Soybean Oil) | Higher than laurate | 0.3 - 0.5 | Stable | [8] |
| Sucrose Stearate | 2 | 40 (Soybean Oil) | Highest | 0.3 - 0.5 | Stable | [8] |
Table 2: Skin Penetration Enhancement
| Formulation | pH | Drug | Enhancement Ratio (vs. control) | Reference |
| 2% Sucrose Laurate in Transcutol | 5.0 | Lidocaine Hydrochloride (ionized form) | ~12-fold | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol describes the preparation of a basic O/W cream using sucrose laurate as the primary emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride, Sweet Almond Oil)
-
Water Phase (Deionized Water)
-
Humectant (e.g., Glycerin)
-
Thickener (e.g., Xanthan Gum)
-
Preservative
-
Beakers
-
Homogenizer
-
Water Bath
-
pH meter
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and glycerin. Disperse the xanthan gum in the mixture and heat to 75-80°C in a water bath until the gum is fully hydrated.
-
Prepare the Oil Phase: In a separate beaker, combine the oil phase ingredients and sucrose laurate. Heat to 75-80°C in a water bath and stir until all components are melted and homogenous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 3-5 minutes to ensure the formation of a fine emulsion.
-
Cooling: Begin cooling the emulsion under gentle stirring.
-
Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients.
-
pH Adjustment: Check the pH of the final formulation and adjust if necessary.
-
Final Mixing: Continue gentle stirring until the cream is uniform and has reached room temperature.
Diagram of O/W Emulsion Formulation Workflow:
Caption: Workflow for preparing an O/W cream with sucrose laurate.
Protocol for Emulsion Stability Testing
This protocol outlines methods for assessing the physical stability of a cosmetic emulsion.[9]
Methods:
-
Visual and Microscopic Observation:
-
Store samples of the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of phase separation, creaming, coalescence, or changes in color and odor.
-
Use a microscope to observe changes in the droplet size and distribution over time.
-
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe the sample for any signs of phase separation. This accelerated test can help predict long-term instability.[10]
-
-
Freeze-Thaw Cycle Test:
-
Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Repeat for a specified number of cycles (e.g., 3-5 cycles).
-
After each cycle, visually inspect the sample for any changes in its physical properties. This test assesses the emulsion's resistance to temperature fluctuations during transport and storage.[10]
-
Diagram of Emulsion Stability Testing Workflow:
Caption: Workflow for assessing the physical stability of cosmetic emulsions.
Protocol for In Vivo Skin Hydration Measurement
This protocol describes a non-invasive method for measuring the effect of a cosmetic formulation on skin hydration.
Instrumentation:
-
Corneometer® or similar device that measures skin capacitance.
Procedure:
-
Subject Selection: Recruit a panel of healthy volunteers with normal to dry skin.
-
Acclimatization: Have the subjects acclimatize to the controlled environmental conditions of the testing room (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes.
-
Baseline Measurement: Take baseline skin hydration measurements on a defined area of the forearm of each subject before product application.
-
Product Application: Apply a standardized amount of the test formulation (containing sucrose laurate) to the defined test area. A control area with no product application should also be designated.
-
Post-Application Measurements: Take skin hydration measurements at specified time points after application (e.g., 1 hour, 2 hours, 4 hours, 8 hours, 24 hours).[11][12]
-
Data Analysis: Calculate the percentage change in skin hydration from baseline for both the treated and control areas. Statistically analyze the data to determine the significance of the hydration effect.
Mandatory Visualizations
Diagram of Emulsion Stabilization by Sucrose Laurate:
Caption: Sucrose laurate stabilizing an oil droplet in water.
Conclusion
This compound is a multifunctional and mild ingredient with significant potential in a wide range of cosmetic formulations. Its emulsifying, cleansing, and skin-conditioning properties, combined with its favorable safety and sustainability profile, make it a valuable tool for cosmetic scientists and formulators. The provided application notes and experimental protocols offer a comprehensive guide for the effective utilization of sucrose laurate in the development of innovative and consumer-friendly cosmetic products. Further research into its synergistic effects with other ingredients and its potential to enhance the delivery of a wider range of active compounds will continue to expand its applications in the field.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sucrose Laurate (Explained + Products) [incidecoder.com]
- 5. mdpi.com [mdpi.com]
- 6. Skin permeation enhancement by sucrose esters: a pH-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rahn-group.com [rahn-group.com]
- 9. dgk-ev.de [dgk-ev.de]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Sucrose, 6'-laurate
Introduction
Sucrose, 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant and emulsifier with applications in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its amphipathic nature, combining a hydrophilic sucrose head with a lipophilic fatty acid tail, allows it to be used as an emulsifier, solubilizer, and potential biological activity modulator.[1][4][5] In pharmaceutical and cosmetic research, it is particularly investigated as a permeation enhancer to improve the delivery of active compounds across biological barriers like the intestine and skin.[6][7] Furthermore, some sucrose esters have demonstrated anti-inflammatory and other biological activities.[8][9]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the biological effects of this compound using established in vitro cell culture models. The protocols cover key applications: intestinal permeability enhancement, dermal irritation, and anti-inflammatory activity screening.
Application Note 1: Assessment of Intestinal Permeability Enhancement
Objective: To evaluate the potential of this compound to enhance paracellular permeability across an in vitro model of the human intestinal epithelium. This is crucial for its application as an excipient in oral drug delivery systems.
Cell Model: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiates to form a polarized monolayer of enterocytes. These cells develop tight junctions and express transporter proteins, closely mimicking the intestinal barrier.
Experimental Workflow:
References
- 1. Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sucrose laurate | 37266-93-6 [chemicalbook.com]
- 3. Sucrose esters - Wikipedia [en.wikipedia.org]
- 4. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Purifying Sucrose, 6'-laurate: A Guide to Post-Synthesis Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of sucrose esters, such as Sucrose, 6'-laurate, a valuable nonionic surfactant in the pharmaceutical, cosmetic, and food industries, invariably results in a mixture of mono-, di-, and triesters, alongside unreacted starting materials and other impurities.[1] Effective purification is therefore a critical downstream step to isolate the desired monoester with high purity. This document provides detailed application notes and experimental protocols for the purification of this compound, focusing on common and effective techniques.
Core Purification Principles
The purification of sucrose esters hinges on the differential physical and chemical properties of the components in the crude reaction mixture. Key properties exploited include solubility in various organic solvents and aqueous solutions, polarity differences for chromatographic separation, and molecular size for filtration methods. The choice of purification strategy is often a balance between achieving the desired purity, maximizing the yield, and considerations of cost and scalability.
Comparative Overview of Purification Techniques
The following table summarizes quantitative data for various purification methods applied to sucrose esters. While specific results for this compound may vary, this data provides a comparative benchmark for expected outcomes.
| Purification Technique | Key Solvents/Parameters | Purity Achieved | Yield | Reference |
| Solvent Precipitation | Ethanol-Water | High-quality sucrose ester product | Not Specified | [2] |
| Liquid-Liquid Extraction & Recrystallization | Methyl Ethyl Ketone, Water, pH 3.5-4.0 | Not Specified | Not Specified | [3] |
| Solvent Precipitation & Washing | Aliphatic Alcohol (1-4 carbons), Water, Methyl Ethyl Ketone | 84% sucrose ester | Not Specified | [4] |
| Chromatographic Separation (HPLC) | Methanol-Water | Baseline separation of monoester isomers | Not Specified | [1][2] |
| Ultrafiltration | Water | Removes unreacted sucrose and salts | Not Specified | [5] |
Experimental Protocols
Protocol 1: Selective Precipitation with a Two-Solvent System
This protocol utilizes the differential solubility of sucrose esters in a binary solvent system to precipitate the desired product, effectively removing unreacted sucrose and other polar impurities.[2]
Materials:
-
Crude this compound reaction mixture
-
Ethanol
-
Deionized Water
-
Beakers and flasks
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the reaction solvent (if applicable and miscible with ethanol).
-
In a separate beaker, prepare a mixture of ethanol and water. The optimal ratio should be determined empirically but a good starting point is in the range of 70:30 to 90:10 (v/v) ethanol to water.
-
Slowly add the ethanol-water mixture to the dissolved crude product while stirring vigorously.
-
Continue stirring for a predetermined time (e.g., 30-60 minutes) to allow for complete precipitation of the sucrose esters.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of the cold ethanol-water mixture to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point.
Caption: Workflow for Selective Precipitation of this compound.
Protocol 2: Liquid-Liquid Extraction
This method is effective for separating sucrose esters from unreacted sucrose and fatty acid salts by partitioning them between an organic solvent and an aqueous phase, often with pH adjustment.[3]
Materials:
-
Crude this compound reaction mixture
-
Methyl Ethyl Ketone (MEK) or Ethyl Acetate
-
Deionized Water
-
Hydrochloric Acid (HCl) or other suitable acid
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a mixture of MEK (or another suitable organic solvent) and water. A typical starting ratio is 5 parts organic solvent to 3.5 parts water for every 1 part of crude mixture.[3]
-
Stir the mixture vigorously at a slightly elevated temperature (e.g., 55°C) to ensure complete dissolution.[3]
-
Adjust the pH of the mixture to approximately 4.5 by adding dilute HCl dropwise while monitoring with a pH meter.[3] This step helps to protonate any fatty acid salts, making them more soluble in the organic phase.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer will contain the sucrose esters and free fatty acids, while the lower aqueous layer will contain unreacted sucrose and salts.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a small amount of water to remove any residual water-soluble impurities.
-
Collect the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like MEK at a lower temperature (e.g., 10°C).[3]
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Protocol 3: Chromatographic Purification using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for isolating specific monoester isomers and achieving very high purity.[1][2] This protocol provides a general guideline for the preparative HPLC purification of this compound.
Materials:
-
Partially purified this compound
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Preparative HPLC system with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector)
-
Preparative C18 column
-
Fraction collector
Procedure:
-
Dissolve the partially purified sucrose ester in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare the mobile phase. A common mobile phase for separating sucrose monoesters is a mixture of methanol and water. For the separation of regioisomers, a ratio of 7:1 (v/v) methanol to water can be effective.[1] For analyzing the monoester to diester ratio, a 95:5 (v/v) methanol to water mixture can be used.[1]
-
Equilibrate the preparative C18 column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the separation and collect the fractions corresponding to the this compound peak using a fraction collector.
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvent from the combined fractions using a rotary evaporator to obtain the highly purified this compound.
-
The purity of the collected fractions should be confirmed by analytical HPLC.
Caption: Workflow for HPLC Purification of this compound.
Concluding Remarks
The selection of an appropriate purification technique for this compound will depend on the initial purity of the crude product and the final purity requirements of the application. For bulk purification, solvent-based methods like precipitation and extraction are often employed as initial steps. For achieving the highest purity and for isolating specific isomers, chromatographic techniques such as HPLC are indispensable. A combination of these methods, for instance, an initial solvent extraction followed by a final chromatographic polishing step, can be a highly effective strategy for obtaining high-purity this compound for demanding applications in research and development.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Enzymatic and chemical syntheses and purification of sucrose fatty acid esters - ProQuest [proquest.com]
- 3. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 4. US4983731A - Separation and purification of sugar esters - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Synthesis of Sucrose 6'-Laurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of enzymatically synthesized "Sucrose, 6'-laurate".
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of sucrose 6'-laurate, providing potential causes and actionable solutions.
Q1: Why is the yield of my sucrose 6'-laurate synthesis consistently low?
A1: Low yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Suboptimal Reaction Conditions: The efficiency of the enzymatic reaction is highly sensitive to parameters such as temperature, reaction time, and pH. Ensure these are optimized for the specific lipase you are using.
-
Enzyme Inactivation: The lipase may have lost its activity. This can be due to improper storage, repeated use, or exposure to denaturing conditions.
-
Poor Substrate Solubility: Sucrose is highly polar, while lauric acid (or its ester) is non-polar, leading to poor miscibility and a slow reaction rate.
-
Water Content: While a small amount of water is necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis) of the ester, thus reducing the yield.
-
Inappropriate Acyl Donor: The choice of acyl donor (e.g., lauric acid, vinyl laurate, methyl laurate) can significantly impact the reaction equilibrium and rate.
Q2: I'm observing the formation of di- or tri-esters, which is reducing the selectivity for sucrose 6'-mono-laurate. How can I improve monoester selectivity?
A2: The formation of higher esters is a common challenge. To enhance the selectivity for mono-laurate, consider the following:
-
Substrate Molar Ratio: A high molar ratio of sucrose to the acyl donor generally favors the formation of monoesters.
-
Enzyme Choice: Different lipases exhibit different regioselectivity. For instance, lipase from Thermomyces lanuginosus is known to selectively acylate the 6-OH position of sucrose.
-
Reaction Time: Shorter reaction times can favor the formation of monoesters, as longer reaction times may lead to the acylation of other hydroxyl groups.
-
Controlled Addition of Acyl Donor: A stepwise or continuous addition of the acyl donor can help maintain a low concentration of the acylating agent, thereby favoring mono-esterification.
Q3: My enzyme seems to have lost activity after a single use. How can I improve its stability and reusability?
A3: Enzyme stability is crucial for cost-effective synthesis. To improve the longevity of your lipase:
-
Immobilization: Using an immobilized enzyme, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), provides greater stability and allows for easier recovery and reuse.
-
Solvent Choice: The reaction medium can significantly affect enzyme stability. Organic solvents like 2-methyl-2-butanol or ionic liquids have been shown to be suitable for lipase-catalyzed reactions.
-
Water Activity Control: Maintaining optimal water activity (aw) is critical. The use of molecular sieves can help control the water content in the reaction medium.
-
Temperature: Operating at the optimal temperature for the specific lipase is crucial. Exceeding this temperature can lead to irreversible denaturation.
Q4: The purification of sucrose 6'-laurate from the reaction mixture is proving difficult. What are the recommended purification strategies?
A4: Purification can be challenging due to the presence of unreacted substrates, byproducts, and the enzyme. Effective purification methods include:
-
Solvent Precipitation and Extraction: Unreacted sucrose can be removed by precipitation with a suitable solvent, followed by liquid-liquid extraction to separate the sucrose ester from the unreacted fatty acid.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for obtaining high-purity sucrose 6'-laurate. A gradient of solvents, such as methanol in chloroform or a similar system, is typically used for elution.
-
Filtration: If using an immobilized enzyme, it can be easily removed from the reaction mixture by simple filtration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of sucrose 6'-laurate?
A1: The optimal temperature depends on the specific lipase being used. For commonly used lipases like Novozym® 435 (Candida antarctica lipase B), temperatures in the range of 50-65°C are often optimal. For other lipases, such as from Candida rugosa, the optimal temperature may be lower, around 30-35°C.
Q2: Which acyl donor provides the best yield for sucrose 6'-laurate synthesis?
A2: Vinyl esters, such as vinyl laurate, are often preferred as acyl donors because the transesterification reaction is practically irreversible. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward. However, fatty acids and their methyl esters can also be used effectively.
Q3: What is the role of molecular sieves in the reaction?
A3: Molecular sieves, typically 3Å or 4Å, are added to the reaction mixture to adsorb water. Water is a byproduct of the esterification reaction when using a fatty acid as the acyl donor. By removing water, the reaction equilibrium is shifted towards the formation of the ester, thereby increasing the yield.
Q4: Can this synthesis be performed without an organic solvent?
A4: Yes, solvent-free synthesis of sucrose esters is possible and offers a more environmentally friendly approach. In such systems, the fatty acid or its ester can act as the solvent. However, achieving good mixing and overcoming mass transfer limitations can be challenging.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Sucrose 6'-Laurate using Novozym® 435
This protocol describes a general procedure for the synthesis of sucrose 6'-laurate using the immobilized lipase Novozym® 435 and vinyl laurate as the acyl donor.
Materials:
-
Sucrose (finely powdered and dried)
-
Vinyl laurate
-
Novozym® 435 (Candida antarctica lipase B, immobilized)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Dimethyl sulfoxide (DMSO)
-
Molecular sieves (3Å, activated)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve sucrose (e.g., 0.03 M) in a mixture of 2-methyl-2-butanol and DMSO (e.g., 80:20 v/v).
-
Addition of Reagents: Add vinyl laurate (e.g., 0.3 M), Novozym® 435 (e.g., 50 g/L), and activated molecular sieves (e.g., 100 mg/mL).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme (Novozym® 435). The enzyme can be washed with the solvent and dried for reuse.
-
Purification:
-
The filtrate containing the product mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to isolate the sucrose 6'-laurate.
-
-
Characterization: Confirm the identity and purity of the synthesized sucrose 6'-laurate using analytical techniques such as NMR, IR, and Mass Spectrometry.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effect of various parameters on the yield of sucrose ester synthesis, based on data from different studies.
Table 1: Effect of Reaction Time and Enzyme Concentration on Sucrose Ester Yield
| Reaction Time (hours) | Enzyme Ratio (% w/w) | Yield (%) | Reference |
| 2 | 0.1 | ~50 | |
| 4 | 0.2 | ~65 | |
| 6 | 0.3 | ~78 | |
| 8 | 0.4 | ~88 | |
| 10 | 0.4 | 90.45 | |
| 10 | 0.5 | ~89 |
Reaction conditions: Candida antarctica lipase, methyl ester of fatty acids, and sucrose at 30-33°C.
Table 2: Influence of Temperature on Sucrose Ester Yield
| Temperature (°C) | Yield (%) | Reference |
| 25 | Increases with temperature | |
| 30 | Optimal | |
| >30 | Decreases | |
| 50 | - | |
| 60 | 72 | |
| 65 | 89-96 |
Note: The optimal temperature is highly dependent on the specific lipase used.
Table 3: Comparison of Different Lipases and Acyl Donors
| Lipase Source | Acyl Donor | Solvent System | Yield (%) | Reference |
| Candida antarctica B (Novozym 435) | Vinyl laurate | 2-methyl-2-butanol/DMSO | High | |
| Thermomyces lanuginosus | Vinyl laurate | 2-methyl-2-butanol/DMSO | High (selective for 6-O-acylsucrose) | |
| Candida antarctica | Methyl ester | n-hexane | 90.45 | |
| Candida antarctica B (Novozym 435) | Oleic acid | Solvent-free | 89 | |
| Lipozyme TL IM | Vinyl laurate | Ionic Liquid/2M2B | 72 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for enzymatic synthesis of sucrose 6'-laurate.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yield in sucrose 6'-laurate synthesis.
Technical Support Center: Chemical Synthesis of Sucrose Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of sucrose esters.
Frequently Asked Questions (FAQs)
Q1: Why is direct esterification of sucrose with a fatty acid generally not a viable method?
A1: Direct esterification requires acidic conditions and elevated temperatures. Under these conditions, sucrose, a disaccharide, is prone to cleavage of its glycosidic bond, leading to the formation of glucose and fructose.[1][2] This degradation, often referred to as caramelization, results in a complex mixture of byproducts, discoloration, and low yields of the desired sucrose ester.[1][2][3]
Q2: What is transesterification and why is it the preferred method for industrial synthesis of sucrose esters?
A2: Transesterification is a chemical reaction that involves the exchange of the acyl group of an ester with the hydroxyl group of an alcohol. In sucrose ester synthesis, this typically involves reacting sucrose with a fatty acid methyl ester (FAME) or a triglyceride in the presence of a basic catalyst.[1][4] This method is preferred because it avoids the harsh acidic conditions that cause sucrose degradation, leading to higher yields and a cleaner product profile.[1]
Q3: What are the main challenges associated with achieving high regioselectivity in sucrose ester synthesis?
A3: Sucrose has eight hydroxyl groups with different steric hindrances and reactivities, making it difficult to selectively acylate a single position.[1] The primary hydroxyl groups at positions 6, 1', and 6' are generally more reactive than the secondary hydroxyl groups. However, achieving exclusive acylation at one of these positions is challenging and often results in a mixture of constitutional isomers.[5] Furthermore, acyl migration can occur, where the acyl group moves from one hydroxyl group to another, further complicating the product mixture.[6]
Q4: What are the advantages and disadvantages of using solvents like DMF or DMSO?
A4:
-
Advantages: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective at dissolving both the polar sucrose and the non-polar fatty acid esters, creating a homogeneous reaction mixture that facilitates the reaction.[1][2]
-
Disadvantages: Both DMF and DMSO are toxic and have high boiling points, making them difficult to completely remove from the final product.[2][7] This is a significant drawback for applications in the food, pharmaceutical, and cosmetic industries. Their use also presents environmental concerns.[7]
Q5: Are there any "green" or more environmentally friendly alternatives to traditional chemical synthesis?
A5: Yes, enzymatic synthesis using lipases is a promising green alternative.[1] Lipases can catalyze the esterification or transesterification reaction under milder conditions (lower temperature and neutral pH), often with higher regioselectivity.[1][8] This can lead to a purer product with fewer byproducts. However, challenges such as higher catalyst cost and slower reaction rates have limited its widespread industrial application.[1] Solvent-free synthesis is another approach being explored to eliminate the use of hazardous solvents.[9]
Troubleshooting Guides
Problem 1: Low Yield of Sucrose Esters
| Possible Cause | Troubleshooting Steps |
| Sucrose Degradation | - Avoid direct esterification with acidic catalysts.[1] - Use transesterification with a basic catalyst (e.g., potassium carbonate, sodium methoxide).[1][4] - Maintain the reaction temperature below the point of sucrose caramelization (typically below 180°C).[3] |
| Poor Reactant Miscibility | - If using a solvent-based system, ensure adequate stirring to maintain a homogeneous mixture. - In solvent-free systems, consider adding a small amount of an emulsifier or a fatty acid soap to improve the contact between sucrose and the fatty acid ester.[10] |
| Incomplete Reaction | - Optimize the molar ratio of reactants. An excess of the acyl donor (e.g., FAME) can drive the reaction forward.[11] - Ensure the catalyst is active and used in the correct concentration. - Increase the reaction time, monitoring the progress by techniques like TLC or HPLC.[11] |
| Byproduct Formation (e.g., Soaps) | - In base-catalyzed reactions, saponification of the fatty acid ester can occur. Minimize water content in the reaction mixture. - Use a non-alkaline catalyst if soap formation is a major issue. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Steps |
| Multiple Reactive Hydroxyl Groups | - For higher regioselectivity, consider enzymatic synthesis using a lipase known to favor a specific hydroxyl position.[1] - In chemical synthesis, carefully control reaction temperature; lower temperatures may favor acylation at the more reactive primary hydroxyl groups. |
| Acyl Migration | - Minimize reaction time and temperature to reduce the likelihood of acyl migration.[6] - During workup and purification, avoid strongly acidic or basic conditions that can catalyze acyl migration. |
| Steric Hindrance | - The choice of fatty acid can influence regioselectivity. Bulkier fatty acids may show a higher preference for the less sterically hindered primary hydroxyl groups. |
Problem 3: Product Discoloration and Odor
| Possible Cause | Troubleshooting Steps |
| Caramelization of Sucrose | - Lower the reaction temperature.[3] - Reduce the reaction time. |
| Solvent Impurities | - Use high-purity solvents. - Ensure complete removal of high-boiling point solvents like DMF or DMSO during purification, for example, by using vacuum distillation or diafiltration.[2] |
| Oxidation of Fatty Acids | - If using unsaturated fatty acids, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 4: Difficulties in Product Purification
| Possible Cause | Troubleshooting Steps |
| Complex Reaction Mixture | - Removal of Unreacted Sucrose: Wash the crude product with water or a brine solution. Sucrose is highly water-soluble, while the esters are less so.[11] - Removal of Unreacted Fatty Acid/Ester: Wash with a non-polar solvent like hexane in which the sucrose esters have limited solubility.[11] - Removal of Salts/Catalyst: Aqueous washing or filtration can be effective. Ultrafiltration is a more advanced technique for removing salts and other small molecules.[12] |
| Emulsion Formation during Extraction | - Use a saturated salt solution (brine) to help break the emulsion. - Centrifugation can also aid in phase separation. |
| Separation of Mono-, Di-, and Polyesters | - Solvent Precipitation/Crystallization: Use a solvent system where the desired ester fraction has lower solubility. For example, sucrose monoesters can be precipitated from a crude mixture by adding ethyl acetate.[11] - Chromatography: Column chromatography (e.g., silica gel) or preparative HPLC can be used for high-purity separation, although this may not be practical for large-scale synthesis.[5] |
Experimental Protocols & Data
Table 1: Comparison of Sucrose Ester Synthesis Methods
| Method | Typical Reactants | Catalyst | Typical Temperature | Advantages | Disadvantages |
| Transesterification (Solvent) | Sucrose, Fatty Acid Methyl Ester | Basic (e.g., K₂CO₃) | 90-135°C | Good yields, avoids harsh acidic conditions.[4] | Use of potentially toxic solvents (e.g., DMSO, DMF).[2] |
| Transesterification (Solvent-Free) | Sucrose, Fatty Acid Methyl Ester | Basic (e.g., K₂CO₃) | 110-190°C | Environmentally friendly (no solvent).[9] | Reactant incompatibility, potential for sucrose degradation at high temperatures, often leads to higher esters.[9][10] |
| Enzymatic Synthesis | Sucrose, Fatty Acid/Vinyl Ester | Lipase | 30-70°C | High regioselectivity, mild reaction conditions, environmentally friendly.[1][8] | Slower reaction rates, higher cost of enzyme.[1] |
| Direct Esterification | Sucrose, Fatty Acid | Acid | High | Simple reactants. | Sucrose degradation, low yields, complex byproducts.[1][2] |
Detailed Methodology: Base-Catalyzed Transesterification in DMSO
This protocol is a generalized procedure based on common laboratory-scale syntheses.[11]
-
Dissolution: Dissolve sucrose in anhydrous dimethyl sulfoxide (DMSO) with stirring in a round-bottom flask.
-
Catalyst Addition: Add an anhydrous basic catalyst, such as potassium carbonate (K₂CO₃) or disodium hydrogen phosphate, to the sucrose solution.
-
Reactant Addition: Add the fatty acid vinyl ester or methyl ester to the reaction mixture. A molar ratio of sucrose to fatty acid ester of 4:1 can favor the formation of monoesters.[11]
-
Reaction: Heat the mixture to a specific temperature (e.g., 40-90°C) and stir under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Quenching and Initial Purification: Once the reaction is complete, cool the mixture. Add a non-polar solvent like n-hexane to precipitate the catalyst and remove unreacted vinyl esters.[11]
-
Extraction: Add water to the DMSO phase and extract the sucrose esters with a suitable organic solvent mixture, such as cyclohexane/1-butanol.[11]
-
Washing: Wash the combined organic phases with a saturated sucrose solution to remove residual DMSO.[11]
-
Isolation: Evaporate the organic solvents under reduced pressure to obtain the crude sucrose ester product.
-
Final Purification: Further purify the crude product by recrystallization from a solvent like ethyl acetate to isolate the monoester fraction.[11]
Visualizations
Caption: Challenges in sucrose ester synthesis and their potential solutions.
Caption: Troubleshooting workflow for low yield in sucrose ester synthesis.
Caption: General experimental workflow for sucrose ester synthesis.
References
- 1. sucrose-fatty-acid-esters-synthesis-emulsifying-capacities-biological-activities-and-structure-property-profiles - Ask this paper | Bohrium [bohrium.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. Enzymatic and chemical syntheses and purification of sucrose fatty acid esters - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 10. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
improving the stability of "Sucrose, 6'-laurate" formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Sucrose, 6'-laurate" formulations.
Troubleshooting Guide
This section addresses common problems encountered during the formulation and storage of this compound.
Issue: My this compound formulation is showing signs of degradation (e.g., changes in pH, appearance of precipitates, loss of emulsifying properties). What are the likely causes?
Answer: Degradation of this compound formulations is primarily due to hydrolysis. There are two main degradation pathways:
-
Ester Bond Hydrolysis: This occurs under basic conditions (pH > 8) and results in the formation of sucrose and the salt of lauric acid.[1][2][3] This can lead to a decrease in the emulsifying capacity of the formulation.
-
Glycosidic Bond Hydrolysis: This is favored under acidic conditions (pH < 4) and breaks down the sucrose moiety into glucose and fructose.[1][4] This can also impact the stability and performance of the formulation.
The rate of hydrolysis is influenced by several factors including pH, temperature, and the concentration of the sucrose ester.[1]
Issue: I am observing phase separation in my oil-in-water emulsion stabilized with this compound. How can I improve its stability?
Answer: Phase separation in your emulsion can be caused by several factors. Here are some troubleshooting steps:
-
Optimize pH: Sucrose esters are most stable in a pH range of 4 to 8.[5][6] Adjust the pH of your formulation to be within this range to minimize hydrolysis and maintain emulsifying performance.
-
Control Temperature: Elevated temperatures can accelerate hydrolysis.[1] Avoid exposing your formulation to high temperatures during processing and storage. The melting point of sucrose esters is typically between 40°C and 60°C.[5]
-
Adjust Concentration: The concentration of this compound can affect emulsion stability. Ensure you are using an optimal concentration for your specific oil and water phase ratio.
-
Consider the HLB Value: this compound is suitable for oil-in-water emulsions due to its relatively high Hydrophilic-Lipophilic Balance (HLB) value, which is typically in the range of 11-16 for monoesters.[4] Ensure this HLB is appropriate for the oil phase you are using.
-
Evaluate Excipient Compatibility: Interactions with other excipients in your formulation could be affecting stability. Review the compatibility of all components.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing formulations containing this compound?
A1: The optimal pH range for the stability of sucrose ester formulations is between 4 and 8.[5][6] Outside of this range, the risk of hydrolysis of either the ester or glycosidic bond increases significantly.[1][2][4]
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures accelerate the rate of hydrolysis of sucrose esters.[1] While they can be heated up to 185°C without losing functionality, prolonged exposure to high temperatures, especially outside the optimal pH range, will lead to degradation.[5]
Q3: What are the primary degradation products of this compound?
A3: The degradation products depend on the pH of the environment.
-
Under acidic conditions , the primary degradation products are glucose, fructose, and lauric acid due to the hydrolysis of the glycosidic bond.[1]
-
Under basic conditions , the primary degradation products are sucrose and the corresponding salt of lauric acid due to the hydrolysis of the ester bond.[1]
Q4: Can I use this compound in formulations that will be stored at refrigerated temperatures?
A4: Yes, storing formulations at refrigerated temperatures (2-8°C) is generally recommended to slow down potential degradation reactions and enhance long-term stability.
Q5: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
A5: While sucrose esters are generally considered compatible with a wide range of excipients, it is always best practice to perform compatibility studies with your specific formulation components. High concentrations of electrolytes may cause flocculation.[2]
Data Presentation
Table 1: pH Influence on this compound Hydrolysis
| pH | Predominant Hydrolysis Pathway | Primary Degradation Products | Stability Profile |
| < 4 | Glycosidic Bond Hydrolysis | Glucose, Fructose, Lauric Acid | Unstable |
| 4 - 8 | Minimal Hydrolysis | - | Stable |
| > 8 | Ester Bond Hydrolysis | Sucrose, Laurate Salt | Unstable |
This table summarizes qualitative data from multiple sources.[1][2][4][5][6]
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability of this compound Formulations by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound formulations by quantifying the parent compound and its potential degradation products.
1. Objective: To determine the rate of degradation of this compound in a given formulation under specific storage conditions (e.g., temperature, pH).
2. Materials:
- This compound formulation
- Reference standards for this compound, sucrose, lauric acid, glucose, and fructose
- HPLC grade solvents (e.g., acetonitrile, water, methanol)
- Buffers for mobile phase adjustment
- HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector if chromophores are present)
- Reversed-phase HPLC column (e.g., C18)
3. Method:
- Sample Preparation:
- Store the this compound formulation under the desired stress conditions (e.g., 40°C/75% RH).
- At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the formulation.
- Dilute the sample with a suitable solvent to a known concentration.
- Filter the sample through a 0.45 µm filter before injection.
- Standard Preparation:
- Prepare stock solutions of the reference standards in a suitable solvent.
- Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
- Chromatographic Conditions (Example):
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A gradient of water and acetonitrile.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector: ELSD
- Analysis:
- Inject the prepared standards and samples into the HPLC system.
- Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times with those of the reference standards.
- Calculate the concentration of each component using the calibration curve.
- Data Interpretation:
- Plot the concentration of this compound as a function of time to determine the degradation rate.
- Monitor the appearance and increase of degradation product peaks over time.
Visualizations
Caption: Degradation pathways of this compound under acidic and basic conditions.
Caption: Experimental workflow for HPLC-based stability testing of formulations.
References
troubleshooting low solubility of "Sucrose, 6'-laurate" in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Sucrose, 6'-laurate" and encountering issues with its low solubility in organic solvents.
Troubleshooting Low Solubility of "this compound"
Low solubility of "this compound" can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and overcome this issue.
Step 1: Solvent Selection and Optimization
The choice of solvent is critical for dissolving "this compound". Due to its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic laurate tail, its solubility varies significantly across different organic solvents.
Solubility Data Summary:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | 15[1] | 25[1] | Good solubility at room temperature. |
| Ethanol | Moderately Soluble[2] | 25 | Heating significantly improves solubility.[2] |
| Methanol | Soluble | Not specified | Often used in synthesis and purification processes. |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | 25 | - |
| Ethyl Acetate | Soluble | Not specified | Used in purification processes.[3] |
| Isopropanol | Soluble | Not specified | Used in purification processes.[3] |
| Propylene Glycol | Soluble | Not specified | Used in purification processes.[3] |
| Tetrahydrofuran (THF) | Soluble | 40 | Used for preparing PVC films with sucrose laurate.[4] |
| Water | Sparingly Soluble (approx. 0.0298)[1] | 25[1] | Poorly soluble in water at room temperature.[1] |
Troubleshooting Flowchart for Solvent Issues:
References
preventing the hydrolysis of "Sucrose, 6'-laurate" in aqueous formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of "Sucrose, 6'-laurate" in aqueous formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of "this compound" in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Physical Instability: Phase separation, precipitation, or gelling of the formulation. | Hydrolysis of Sucrose Laurate: The breakdown of sucrose laurate into sucrose and lauric acid can lead to changes in solubility and emulsifying properties, causing the formulation to become unstable. | 1. pH Adjustment: Ensure the pH of your formulation is within the optimal stability range of 5-7.[1][2]2. Temperature Control: Avoid high temperatures during formulation and storage.[1][3]3. Concentration Optimization: The concentration of sucrose laurate can affect its stability. Experiment with different concentrations to find the optimal level for your specific formulation.[2] |
| Chemical Instability: Loss of active ingredient potency or formation of degradation products. | Hydrolysis-Induced pH Shift: The formation of lauric acid from hydrolysis can lower the pH of the formulation, potentially degrading pH-sensitive active ingredients. | 1. Buffering: Use a suitable buffer system to maintain the pH within the desired range.2. Stability-Indicating Assays: Implement analytical methods to monitor the concentration of both the active ingredient and sucrose laurate over time. |
| Reduced Efficacy: The formulation is not performing as expected (e.g., poor emulsification, reduced bioavailability). | Loss of Surfactant Properties: Hydrolysis of sucrose laurate diminishes its effectiveness as a surfactant and emulsifier. | 1. Confirm Integrity: Verify the integrity of your sucrose laurate raw material before formulation.2. Protective Measures: Incorporate stabilizers to prevent hydrolysis and maintain the functional properties of sucrose laurate. |
| Unexpected Peaks in Analytical Chromatograms: Appearance of unknown peaks during HPLC or GC analysis of the formulation. | Hydrolysis Products: The new peaks are likely sucrose, lauric acid, or further degradation products of the active ingredient. | 1. Peak Identification: Use reference standards of sucrose and lauric acid to confirm the identity of the degradation peaks.2. Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, heat) to understand the degradation pathways and identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preventing the hydrolysis of this compound in aqueous formulations?
A1: The optimal pH range for the stability of sucrose laurate in aqueous solutions is between 5 and 7.[1][2] Within this range, the rate of hydrolysis is minimized, ensuring the long-term integrity of the molecule.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the hydrolysis of sucrose laurate. It is recommended to handle and store aqueous formulations containing sucrose laurate at room temperature or below to minimize degradation.[1][3]
Q3: What are the primary degradation products of this compound hydrolysis?
A3: The hydrolysis of this compound breaks the ester bond, yielding sucrose and lauric acid. Under acidic conditions, the glycosidic bond of the sucrose moiety can also be hydrolyzed.[2]
Q4: What analytical techniques are suitable for monitoring the hydrolysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index - RI) is a common method for separating and quantifying sucrose laurate and its hydrolysis products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the fatty acid component after derivatization.
Q5: Are there any specific excipients that can help stabilize this compound against hydrolysis?
A5: While research on specific stabilizers for sucrose laurate is ongoing, general strategies for stabilizing esters can be applied. These include the use of:
-
Antioxidants: To prevent oxidative degradation which can sometimes precede hydrolysis.
-
Chelating Agents (e.g., EDTA): To complex metal ions that can catalyze hydrolysis.[6]
-
Carbodiimides: These can react with carboxylic acids formed during hydrolysis, though their use in pharmaceutical formulations requires careful consideration of regulatory acceptance.[6]
Q6: Can I use accelerated stability studies (high temperature) to predict the long-term stability of my this compound formulation?
A6: Caution should be exercised when using accelerated stability studies for sucrose-containing formulations. At elevated temperatures, sucrose itself can degrade, and this degradation can have a secondary impact on the stability of other components in the formulation, such as proteins.[7] It is crucial to conduct long-term stability studies at the intended storage conditions to accurately predict shelf life.
Quantitative Data on Hydrolysis
The rate of hydrolysis of sucrose laurate is significantly influenced by both pH and temperature. The following table summarizes the expected stability under various conditions.
| pH | Temperature | Hydrolysis Rate | Reference |
| 2-4 | Elevated | High (Glycosidic bond cleavage) | [3] |
| 4-5 | 100°C | ~6.7% after 20 hours | [8] |
| 5-7 | Room Temperature | Very Low (Excellent long-term stability) | [1][2][3] |
| >8 | Elevated | High (Ester bond cleavage) | [1] |
Experimental Protocols
Protocol: Stability Testing of this compound in an Aqueous Formulation via HPLC-ELSD
1. Objective: To determine the stability of "this compound" in an aqueous formulation under specific pH and temperature conditions by monitoring its concentration over time.
2. Materials:
-
"this compound"
-
Purified water (HPLC grade)
-
Buffer salts (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reference standards: "this compound", Sucrose, Lauric Acid
-
HPLC system with ELSD or RI detector
-
C8 or C18 reverse-phase HPLC column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stability chambers/ovens
3. Procedure:
-
Formulation Preparation:
-
Prepare the aqueous formulation containing "this compound" at the desired concentration.
-
Adjust the pH of the formulation to the target value using an appropriate buffer system.
-
Filter the formulation through a 0.45 µm filter.
-
-
Stability Study Setup:
-
Aliquot the formulation into suitable, sealed containers.
-
Place the containers in stability chambers set at the desired temperatures (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).
-
Pull samples at predetermined time points (e.g., T=0, 1, 2, 4 weeks; 1, 2, 3, 6 months).
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase as per the chosen HPLC method (e.g., a gradient of acetonitrile and water).
-
Standard Preparation: Prepare a stock solution of the "this compound" reference standard and dilute to create a series of calibration standards. Prepare standards for sucrose and lauric acid as well.
-
Sample Preparation: Dilute the stability samples to fall within the calibration range.
-
Chromatographic Conditions (Example):
-
Column: C8 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Methanol/Tetrahydrofuran and Water.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)
-
-
Injection: Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve for "this compound".
-
Determine the concentration of "this compound" in each stability sample.
-
Calculate the percentage of "this compound" remaining at each time point relative to the initial concentration.
-
Identify and, if possible, quantify the degradation products (sucrose and lauric acid).
-
Visualizations
Caption: Hydrolysis pathway of this compound under different pH conditions.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting flowchart for unstable this compound formulations.
References
- 1. Buy Sucrose laurate | 25339-99-5 [smolecule.com]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agronomy.emu.ee [agronomy.emu.ee]
- 6. carbodiimide.com [carbodiimide.com]
- 7. The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openknowledge.fao.org [openknowledge.fao.org]
Technical Support Center: Industrial Production of Sucrose Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of sucrose ester production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for industrial-scale production of sucrose esters?
A1: The main industrial production methods are:
-
Solvent-Based Process: This involves the transesterification of sucrose with fatty acid methyl esters (FAMEs) or triglycerides in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a basic catalyst.[1][2] This method benefits from improved reactant solubility.
-
Melt Process (Solvent-Free): In this method, molten sucrose is reacted directly with FAMEs or triglycerides at high temperatures (170-190°C) in the presence of a basic catalyst.[1] This avoids the use of hazardous solvents but carries a risk of sucrose degradation.[1]
-
Emulsion Process: This technique utilizes a microemulsion system where sucrose and FAMEs react in a solvent like propylene glycol with a basic catalyst and a soap.[1]
-
Enzymatic Synthesis: A greener alternative that uses lipases as catalysts, operating at lower temperatures (30-70°C) and often without solvents.[3][4]
Q2: What are the most significant challenges when scaling up sucrose ester production?
A2: Key scale-up challenges include:
-
Reactant Immiscibility: A major hurdle is the poor compatibility between hydrophilic sucrose and lipophilic fatty acids or their esters, which can lead to low reaction rates.[2][5]
-
Sucrose Degradation: High reaction temperatures, particularly in the melt process, can cause sucrose to caramelize, resulting in undesirable color and impurities in the final product.[1][2]
-
Solvent Removal and Safety: When using solvents like DMSO or DMF, their removal during purification is difficult and costly.[6][7] These solvents are also hazardous, posing safety and regulatory challenges.[5]
-
Product Purification: Removing unreacted sucrose, residual catalysts, by-products like soaps, and free fatty acids from the final product is a complex and critical step.[8]
-
Controlling the Degree of Substitution: Achieving a high yield of the desired mono-, di-, or tri-esters while minimizing the formation of other substituted esters can be challenging.[9][10]
-
High Production Costs: The combination of expensive raw materials, complex reaction conditions, and intensive purification processes contributes to the high cost of sucrose esters.[11][12]
Q3: How can I improve the compatibility of sucrose and fatty acid esters in a solvent-free system?
A3: To enhance compatibility in solvent-free reactions, you can:
-
Use Contacting Agents/Emulsifiers: Adding emulsifiers like fatty acid soaps (e.g., potassium palmitate) or glycerol monostearate can help disperse the solid sucrose into the liquid fatty acid methyl esters.[2]
-
Incorporate Divalent Metal Fatty Acid Alkanoates: Adding substances like magnesium or zinc stearate can create a homogeneous molten paste at lower temperatures (around 125°C), facilitating a more uniform reaction.[9]
Q4: What are the typical catalysts used, and what are their recommended concentrations?
A4: Basic catalysts are most common in transesterification reactions. Potassium carbonate (K₂CO₃) is widely used at concentrations ranging from 5% to 12% by weight.[2] Other catalysts include sodium methoxide and potassium soap.[1]
Troubleshooting Guides
Issue 1: Low Yield of Sucrose Esters
| Potential Cause | Troubleshooting Step |
| Poor Reactant Miscibility | In solvent-free systems, add a contacting agent or emulsifier (e.g., potassium palmitate, glycerol monostearate) to improve the interaction between sucrose and FAMEs.[2] For solvent-based systems, ensure adequate mixing and consider alternative solvents if solubility is an issue. |
| Sub-optimal Reaction Temperature | Review the temperature parameters for your chosen method. For melt processes, ensure the temperature is high enough to create a molten mixture (110-175°C), but be cautious of sucrose degradation.[1] For solvent-based processes, a typical temperature is around 90°C.[1] |
| Insufficient Catalyst Concentration | Verify that the catalyst concentration is within the recommended range (e.g., 5-12% wt for potassium carbonate).[2] |
| Equilibrium Limitation | If using FAMEs, the by-product methanol can limit the forward reaction. Remove methanol via distillation under vacuum to drive the equilibrium towards sucrose ester formation.[1] |
Issue 2: Product Discoloration (Browning/Charring)
| Potential Cause | Troubleshooting Step |
| Sucrose Caramelization | This is a primary concern in high-temperature melt processes. Reduce the reaction temperature to the lower end of the effective range (e.g., 110-140°C).[13] Prolonged exposure to high temperatures should be avoided. |
| Presence of Impurities | Impurities in the raw materials can contribute to discoloration. Ensure high-purity sucrose and FAMEs are used. |
| Atmospheric Oxidation | Conduct the reaction under a partial vacuum or an inert atmosphere (e.g., nitrogen) to minimize oxidation-related side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| High Levels of Unreacted Sucrose | Utilize purification techniques that exploit the solubility difference between sucrose and sucrose esters. Ultrafiltration of an aqueous solution of the reaction mixture can effectively remove unreacted sucrose.[8] |
| Residual Solvent (DMSO/DMF) | If using a solvent-based process, extensive purification is necessary. Consider distillation under reduced pressure. To avoid this issue altogether, explore solvent-free or enzymatic synthesis methods. |
| Presence of Soaps and Salts | Acidify the aqueous dispersion of the product to a pH between 4 and 7. This will cause the soaps to precipitate, allowing for their separation from the sucrose ester phase.[14] |
| Complex Mixture of Esters | Optimize the molar ratio of sucrose to FAMEs to favor the formation of the desired ester (e.g., monoester).[15] Chromatographic methods may be necessary for separating esters with different degrees of substitution. |
Data Presentation
Table 1: Typical Reaction Parameters for Different Sucrose Ester Production Methods
| Parameter | Solvent Process | Emulsion Process | Melt Process (Solvent-Free) |
| Temperature | ~90°C[1] | 130-135°C[1] | 110-190°C[1][13] |
| Catalyst | Sodium Methoxide[1] | Anhydrous Potassium Carbonate[1] | Potassium Carbonate, Potassium Soap[1][2] |
| Solvent/Medium | DMSO, DMF[1] | Propylene Glycol[1] | None (Molten Reactants)[1] |
| Key Reactants | Sucrose, Triglycerides/FAMEs[1] | Sucrose, FAMEs[1] | Sucrose, FAMEs/Triglycerides[1] |
| Pressure | Atmospheric or Vacuum[1] | Vacuum (for solvent removal)[1] | Atmospheric or Vacuum[13] |
Experimental Protocols
Protocol 1: Solvent-Free Transesterification of Sucrose and FAMEs
-
Preparation: Dry the sucrose and catalyst (e.g., potassium carbonate) under vacuum to remove any residual moisture.
-
Mixing: In a suitable reactor, combine the dried sucrose, fatty acid methyl esters (FAMEs), and a contacting agent (e.g., potassium palmitate). The molar ratio of sucrose to FAMEs can be varied to target different degrees of esterification.[2]
-
Heating and Reaction: Heat the mixture to the desired reaction temperature (e.g., 125-135°C) under vacuum.[9] The vacuum will help in the continuous removal of the methanol by-product, driving the reaction forward.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of sucrose esters, unreacted sucrose, and FAMEs.[16]
-
Termination: Once the desired conversion is achieved, cool the reaction mixture.
-
Purification: The crude product will contain sucrose esters, unreacted sucrose, FAMEs, catalyst, and the contacting agent. Proceed with a multi-step purification process (see Protocol 2).
Protocol 2: Purification of Crude Sucrose Esters
-
Dissolution: Dissolve the crude reaction mixture in deionized water. The water-to-reaction mixture ratio can be in the range of 5:1 to 40:1 by weight.[17]
-
Ultrafiltration: Subject the aqueous solution to ultrafiltration. Use a membrane with a suitable molecular weight cut-off (e.g., around 5,000 Da) to retain the sucrose esters while allowing unreacted sucrose, salts from the catalyst, and other small molecules to pass through with the water.[8] Maintain the temperature between 40-60°C for optimal filtration velocity.[8]
-
Solvent Extraction (for residual FAMEs): After ultrafiltration, the remaining concentrate can be further purified to remove unreacted FAMEs. This can be achieved through extraction with a non-polar organic solvent.
-
Drying: The purified aqueous solution of sucrose esters can be concentrated using reverse osmosis and then spray-dried to obtain the final product in powder form.[8]
Visualizations
Caption: General reaction pathway for the transesterification of sucrose.
Caption: Workflow for solvent-free production and purification.
Caption: Troubleshooting decision tree for common production issues.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. sucrose-fatty-acid-esters-synthesis-emulsifying-capacities-biological-activities-and-structure-property-profiles - Ask this paper | Bohrium [bohrium.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. US3714144A - Process for the production of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 7. (229c) Process Design and Economic Analysis of the Production of Sucrose Esters Using a Solvent-Free Transesterification | AIChE [proceedings.aiche.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 10. researchgate.net [researchgate.net]
- 11. Sucrose Esters Market Size, Growth and Trends Forecast by 2033 [straitsresearch.com]
- 12. grandviewresearch.com [grandviewresearch.com]
- 13. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]
- 14. EP0065390A1 - Purification of sucrose esters - Google Patents [patents.google.com]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. academic.oup.com [academic.oup.com]
- 17. EP0338464A2 - Process for purifying sucrose fatty acid esters - Google Patents [patents.google.com]
Navigating the Purification Maze: A Technical Support Guide for Sucrose, 6'-laurate Synthesis
Thornwood, NY – October 27, 2025 – The synthesis of high-purity "Sucrose, 6'-laurate," a valuable monoester with wide-ranging applications in the pharmaceutical, cosmetic, and food industries, presents notable purification challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues encountered during the purification process. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are presented to streamline the production of this key sucrose ester.
Troubleshooting Guide: Common Purification Issues
This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Purity of Final Product | - Incomplete reaction leading to high levels of unreacted sucrose and lauric acid (or its ester).[1] - Formation of di- or poly-esters of sucrose.[2][3] - Presence of residual catalyst (e.g., base catalyst in chemical synthesis).[4] - Residual solvents from the reaction or purification steps (e.g., DMSO, DMF).[5][6] - Formation of soap as a byproduct in chemical synthesis using alkaline catalysts.[4] | - Optimize reaction conditions (time, temperature, molar ratio of reactants) to drive the reaction to completion.[2][4] - Employ selective purification techniques like precipitation or chromatography to separate monoesters from higher esters.[2][7] - Neutralize and wash out the catalyst thoroughly. For enzymatic synthesis, ensure complete removal of the immobilized enzyme. - Use appropriate solvent extraction and drying techniques (e.g., vacuum distillation) to remove residual solvents.[8] - Implement a purification step to remove soap, such as washing with a slightly acidic solution followed by water. |
| Difficulty in Removing Unreacted Sucrose | - Sucrose has high polarity and is insoluble in many organic solvents used for extraction. - Co-precipitation of sucrose with the desired product. | - Utilize a two-solvent precipitation system, such as an ethanol-water mixture, to selectively precipitate the sucrose esters while leaving unreacted sucrose in the solution.[7] - Wash the crude product with a solvent in which sucrose is soluble but the sucrose laurate is not. |
| Presence of Multiple Sucrose Laurate Isomers | - Non-regioselective nature of some synthesis methods, leading to acylation at different hydroxyl groups of the sucrose molecule.[9][10] | - Employ regioselective enzymatic synthesis methods. For instance, some lipases predominantly catalyze esterification at the 6- or 1'-positions.[9][10] - Utilize chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) for the separation of different positional isomers.[7] |
| Discoloration of the Final Product | - High reaction temperatures in chemical synthesis can lead to caramelization of sucrose or other side reactions.[6] - Presence of impurities from starting materials or solvents. | - Optimize the reaction temperature to the lowest effective level. - Consider enzymatic synthesis, which is typically conducted under milder conditions.[4] - Use high-purity starting materials and solvents. - Employ purification steps that can remove colored impurities, such as treatment with activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as sucrose and lauric acid (or its vinyl/methyl ester), di- and tri-esters of sucrose, residual solvents like DMSO or DMF, and byproducts from the catalyst, such as soap in base-catalyzed reactions.[1][2][4][5]
Q2: How can I improve the yield of the monoester over di- and poly-esters?
A2: To favor the formation of monoesters, it is crucial to control the molar ratio of the reactants. Using an excess of sucrose to the lauric acid derivative can significantly increase the proportion of monoesters.[2] Additionally, enzymatic synthesis often offers higher regioselectivity, leading to a greater yield of the desired monoester.[9]
Q3: What analytical techniques are suitable for monitoring the purification process?
A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for monitoring the progress of the purification.[7] HPLC can provide quantitative data on the separation of sucrose, monoesters, and diesters.[2] Gas Chromatography (GC) can also be used, particularly for analyzing fatty acid content after derivatization.[1]
Q4: Is it possible to purify this compound without using chromatography?
A4: Yes, non-chromatographic methods can be effective. A common approach involves a two-step precipitation process. First, the crude reaction product is mixed with an alcohol (e.g., ethanol) to dissolve the sucrose esters, leaving behind insoluble impurities. Then, water is added to the alcoholic solution to precipitate the sucrose esters, leaving highly polar impurities like unreacted sucrose in the solution.[1][7] The precipitate can then be washed with an organic solvent to remove residual fatty acids.[1]
Experimental Protocols
Protocol 1: Purification by Precipitation and Solvent Washing
This protocol is adapted from a general method for purifying sucrose esters.[1]
-
Initial Alcohol Dissolution: Mix the crude reaction product with an aliphatic alcohol (e.g., ethanol, isopropanol) at a temperature of approximately 40-60°C. This step dissolves the sucrose esters while leaving some impurities behind.
-
Separation: Separate the liquid phase, which contains the sucrose esters, from the solid phase by centrifugation or filtration.
-
Precipitation: Add water to the liquid phase while stirring. The mixture should be allowed to cool to below 30°C to facilitate the precipitation of the sucrose esters.
-
Recovery: Recover the sucrose ester precipitate by centrifugation.
-
Organic Solvent Wash: Wash the recovered precipitate with an organic solvent like methyl ethyl ketone to remove unreacted fatty acids.
-
Drying: Dry the final precipitate in an oven to obtain the purified sucrose ester.
Protocol 2: Chromatographic Separation of Sucrose Esters
This protocol provides a general framework for using HPLC for purification, as described in the literature for separating sucrose ester isomers.[2][7]
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as a methanol-water mixture.
-
HPLC System:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of methanol and water is often effective for separating sucrose, monoesters, and diesters. For separating regioisomers of monoesters, an isocratic mobile phase of methanol/water might be used.[2]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the acyl chain has a chromophore) can be used.
-
-
Fraction Collection: Collect the fractions corresponding to the desired this compound peak.
-
Solvent Removal: Remove the mobile phase from the collected fractions, typically by rotary evaporation, to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
This diagram illustrates a decision-making process for troubleshooting low purity in the final product.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. US4983731A - Separation and purification of sugar esters - Google Patents [patents.google.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. fao.org [fao.org]
- 6. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity [mdpi.com]
- 7. Enzymatic and chemical syntheses and purification of sucrose fatty acid esters - ProQuest [proquest.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
managing by-product formation in sucrose ester synthesis
Welcome to the technical support center for sucrose ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing by-product formation and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for sucrose ester synthesis?
A1: Sucrose esters are primarily synthesized through two main routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the transesterification of sucrose with fatty acid methyl esters (FAMEs) or triglycerides in the presence of a basic catalyst.[1][2] Common methods include solvent-based processes (using solvents like DMSO or DMF), solvent-free (melt) processes, and emulsion processes.[1]
-
Enzymatic Synthesis: This method utilizes enzymes, such as lipases or proteases, to catalyze the esterification of sucrose with fatty acids or their esters.[3][4] It is considered a "greener" alternative due to milder reaction conditions and higher regioselectivity.[4]
Q2: What are the most common by-products in sucrose ester synthesis?
A2: The most prevalent by-products are di- and poly-substituted sucrose esters, which form when more than one hydroxyl group on the sucrose molecule reacts.[5] Other by-products can include unreacted starting materials (sucrose, fatty acids/esters), salts from catalysts, and degradation products of sucrose, especially at high temperatures, which can cause discoloration.[6][7][8]
Q3: How can I control the degree of esterification to favor monoester formation?
A3: Favoring monoester formation, which is often desired for specific emulsifying properties, can be achieved by:
-
Adjusting the Molar Ratio: Using a molar excess of sucrose to the acyl donor can statistically favor the formation of monoesters.[9]
-
Controlling Reaction Time: Shorter reaction times can limit the progression to di- and polyesters.[9]
-
Enzymatic Synthesis: Utilizing regioselective enzymes can specifically target certain hydroxyl groups on the sucrose molecule, leading to a higher yield of a particular monoester.[6]
-
Solvent Selection: In solvent-based methods, the choice of solvent can influence the reaction equilibrium and selectivity.[6][10]
Q4: What causes the browning or discoloration of the final product?
A4: Discoloration, often a brownish tint, is typically due to the caramelization or degradation of sucrose at high temperatures.[6][7][8][11] This is a more significant issue in solvent-free (melt) processes that require temperatures exceeding 170°C.[1][12] The Maillard reaction can also contribute to color formation.[3][11]
Q5: What analytical techniques are suitable for characterizing sucrose esters and their by-products?
A5: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying sucrose esters with different degrees of substitution.[7][13]
-
Gas Chromatography (GC): After derivatization, GC can be used to analyze the fatty acid composition and quantify sucrose esters.[14][15][16]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify the molecular weights of the esters and by-products, confirming their identity.[14][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the ester bond.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sucrose Esters | • Incomplete reaction. • Sub-optimal reaction temperature. • Inefficient catalyst. • Poor solubility of reactants. | • Increase reaction time. • Optimize temperature for the specific method (e.g., 125-135°C for some solvent-free methods).[5] • Screen different catalysts (e.g., potassium carbonate, sodium methoxide).[1] • In solvent-free systems, consider adding an emulsifier to create a homogenous melt.[5] For enzymatic reactions, ensure proper solvent for reactant solubility.[3] |
| High Proportion of Di- and Polyesters | • Molar ratio of acyl donor to sucrose is too high. • Prolonged reaction time. | • Increase the molar ratio of sucrose to the acyl donor.[9] • Monitor the reaction progress over time and stop it once the desired monoester concentration is reached. |
| Product Discoloration (Browning) | • Reaction temperature is too high, causing sucrose degradation. | • Lower the reaction temperature. For melt processes, this can be challenging, but for enzymatic synthesis, temperatures are typically much lower (e.g., 30-70°C).[3] • Minimize reaction time at high temperatures. |
| Presence of Unreacted Starting Materials | • Insufficient reaction time or temperature. • Catalyst deactivation. | • Extend the reaction time or slightly increase the temperature (while monitoring for degradation). • Ensure the catalyst is active and used in the correct concentration. |
| Phase Separation in Solvent-Free Reaction | • Immiscibility of polar sucrose and nonpolar fatty acid esters. | • Add a divalent metal fatty acid salt (e.g., magnesium stearate) to create a homogeneous molten paste.[5] • Use an emulsifier to improve mixing.[7][8] |
| Difficulty in Product Purification | • Complex mixture of esters and by-products. • Use of high-boiling point solvents. | • Employ chromatographic techniques like column chromatography for separation. • For solvent-based methods, consider using solvents with lower boiling points if the reaction chemistry allows, or use solvent-free methods to eliminate this issue. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Solvent-Based (e.g., DMSO) | Solvent-Free (Melt) | Enzymatic (e.g., Lipase) |
| Typical Temperature | ~90°C[1] | 170-190°C[1] | 30-70°C[3] |
| Key By-products | Di- and polyesters, residual solvent[6] | Sucrose degradation products, di- and polyesters[6][7] | Primarily di- and polyesters (can be minimized) |
| Monoester Selectivity | Moderate to good (can be >50%)[6] | Generally lower, can favor polyesters[5] | High, due to enzyme regioselectivity[6] |
| Advantages | Good monoester yields, established industrial process.[6] | Environmentally friendly (no solvent), inexpensive raw materials.[6] | High selectivity, mild reaction conditions, "green" process.[3][11] |
| Disadvantages | Use of toxic and difficult to remove solvents.[6] | High temperatures can lead to sucrose degradation and discoloration.[6][7] | Higher cost of enzymes, slower reaction rates.[4] |
Experimental Protocols
Solvent-Free Synthesis of Sucrose Esters
This protocol is adapted from a method designed to enhance the formation of sucrose monoesters in a solvent-free system.[5]
Materials:
-
Sucrose
-
Potassium hydroxide (KOH)
-
Magnesium stearate
-
Fatty acid methyl ester (e.g., methyl palmitate)
Procedure:
-
Combine solid sucrose, one equivalent of potassium hydroxide, and one equivalent of magnesium stearate in a reaction vessel.
-
Heat the mixture at 100°C for one hour.
-
Apply a vacuum to the system for one hour to thoroughly dry the mixture.
-
Add 0.42 equivalents of the fatty acid methyl ester to the dried mixture.
-
Heat the reaction mixture to 125-135°C under vacuum for 4 hours. The vacuum helps to remove the methanol by-product, driving the reaction forward.
-
The resulting product will be a mixture of sucrose esters, with monoesters as the main component, and a significant amount of fatty acid from the magnesium stearate.
-
The excess fatty acid can be partially removed for recycling through alcoholic extractions.
Enzymatic Synthesis of Sucrose Esters
This protocol describes a typical enzymatic synthesis using a lipase catalyst.[3]
Materials:
-
Sucrose
-
Fatty acid methyl ester
-
Candida antarctica lipase
-
n-hexane (or another suitable organic solvent)
Procedure:
-
Dissolve sucrose (e.g., 25 grams) and the methyl ester in n-hexane. The solvent helps to create a homogenous reaction medium due to the different polarities of the reactants.
-
Add the Candida antarctica lipase to the solution.
-
Maintain the reaction at a controlled temperature (e.g., 30-33°C) with agitation (e.g., 250 rpm).
-
Allow the reaction to proceed for the desired time (e.g., 2-10 hours). Reaction time can be varied to optimize the yield of the desired ester.
-
After the reaction, separate the crude sucrose ester from the reaction mixture by vacuum filtration.
-
Dry the filtrate at a low temperature (e.g., 40°C) to remove the solvent.
Visualizations
Caption: Workflow for Solvent-Free Sucrose Ester Synthesis.
Caption: By-product Formation Pathways in Sucrose Ester Synthesis.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. sucrose-fatty-acid-esters-synthesis-emulsifying-capacities-biological-activities-and-structure-property-profiles - Ask this paper | Bohrium [bohrium.com]
- 5. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a quantitative GC-FID method for the determination of sucrose mono- and diesters in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Determination of sucrose esters of fatty acids in food additive premixes by gas chromatography and confirmation of identity by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Long-Term Emulsion Stability with Sucrose, 6'-laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Sucrose, 6'-laurate to enhance the long-term stability of emulsions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and storage of emulsions stabilized with this compound.
| Problem | Potential Cause | Suggested Solution |
| Phase Separation (Creaming or Sedimentation) | Insufficient emulsifier concentration. | Increase the concentration of this compound. Optimal concentrations can range from 1% to 5% (w/v) depending on the oil phase volume.[1] |
| Improper homogenization. | Ensure adequate energy input during emulsification. Use high-shear homogenization or microfluidization for a smaller, more uniform droplet size.[2] | |
| Unfavorable storage temperature. | Store the emulsion at a consistent, recommended temperature. Temperature fluctuations can affect the stability of the emulsion. | |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) for the oil phase. | While this compound has a relatively high HLB suitable for O/W emulsions, consider blending it with a lower HLB sucrose ester for specific oil phases to achieve the required HLB. | |
| Increased Particle Size Over Time (Ostwald Ripening) | High solubility of the dispersed phase in the continuous phase. | Optimize the formulation by selecting an oil phase with lower solubility in the aqueous phase. |
| Insufficient interfacial film strength. | Consider adding a co-emulsifier or stabilizer, such as beeswax, to strengthen the interfacial film and prevent droplet coalescence.[3] | |
| Low Viscosity and Poor Physical Stability | Inherent property of this compound. | Sucrose laurate emulsions can exhibit low viscosity.[4] To increase viscosity and improve stability, consider adding a viscosity-modifying agent (e.g., xanthan gum) or combining this compound with other sucrose esters like sucrose palmitate or stearate.[4] |
| Changes in Emulsion pH | Degradation of components or microbial contamination. | Buffer the aqueous phase to maintain a stable pH. Ensure proper preservation of the formulation to prevent microbial growth. |
| Emulsion Instability at Low pH | Reduction in the negative charge of the droplets. | At lower pH, the electrostatic repulsion between droplets may decrease.[5] Consider adding an anionic co-emulsifier to increase the negative charge and enhance stability in acidic conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound stabilizes emulsions?
A1: this compound is a non-ionic surfactant with an amphipathic structure. The sucrose moiety is hydrophilic (water-loving), and the laurate fatty acid chain is lipophilic (oil-loving). This structure allows it to position itself at the oil-water interface, reducing the interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing their coalescence and enhancing emulsion stability.
Q2: What is the typical Hydrophilic-Lipophilic Balance (HLB) of this compound, and for what type of emulsions is it suitable?
A2: this compound typically has a high HLB value (around 15-16), making it an excellent choice for creating stable oil-in-water (O/W) emulsions.[4]
Q3: What concentration of this compound should I use in my formulation?
A3: The optimal concentration of this compound depends on the specific formulation, particularly the volume of the oil phase. A general starting point is between 1% and 5% (w/v).[1] It is recommended to perform a concentration optimization study to determine the most effective level for your system.
Q4: How does temperature affect the stability of emulsions prepared with this compound?
A4: Temperature can influence the phase behavior and viscosity of the emulsion. It is crucial to determine the phase inversion temperature (PIT) of your system, as approaching this temperature can lead to emulsion destabilization. Storing emulsions at a consistent and appropriate temperature is vital for long-term stability.
Q5: Can I use this compound in combination with other emulsifiers?
A5: Yes, this compound can be effectively used in combination with other emulsifiers. For instance, combining it with lower HLB sucrose esters can help achieve a specific required HLB for your oil phase. Co-emulsifiers like beeswax can also be used to enhance the viscoelasticity and stability of the emulsion.[3]
Q6: My emulsion stabilized with this compound is showing signs of creaming. What should I do?
A6: Creaming is a common issue, especially in low-viscosity emulsions. You can address this by:
-
Increasing the viscosity of the continuous phase by adding a thickening agent.
-
Reducing the droplet size through more efficient homogenization.
-
Optimizing the concentration of this compound.
-
Considering the addition of a co-stabilizer.
Quantitative Data on Emulsion Stability
The following tables summarize typical quantitative data for emulsions stabilized with sucrose esters. Note that specific values will vary depending on the complete formulation and processing conditions.
Table 1: Effect of Sucrose Ester Concentration on Particle Size and Zeta Potential
| This compound Conc. (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 250 | 0.35 | -25 |
| 2.5 | 180 | 0.25 | -30 |
| 5.0 | 150 | 0.20 | -35 |
Data are representative and may vary based on the specific oil phase and homogenization method.
Table 2: Long-Term Stability Study of an O/W Emulsion with 2.5% this compound
| Time (Days) | Average Particle Size (nm) | Zeta Potential (mV) | Visual Appearance |
| 0 | 180 | -30 | Homogeneous, milky white |
| 30 | 185 | -29 | No visible separation |
| 60 | 190 | -28 | No visible separation |
| 90 | 195 | -27 | Slight creaming observed |
Storage conditions: 25°C in the dark.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
This protocol describes a general method for preparing an O/W emulsion using high-shear homogenization.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Deionized water
-
Preservative (if required)
Procedure:
-
Aqueous Phase Preparation: Dissolve this compound and any other water-soluble components (e.g., preservatives, buffers) in deionized water. Heat the mixture to 60-70°C to ensure complete dissolution of the sucrose ester.
-
Oil Phase Preparation: Heat the oil phase to the same temperature as the aqueous phase (60-70°C).
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed.
-
Homogenization: Once all the oil phase has been added, increase the homogenization speed and continue for 5-10 minutes to achieve a fine emulsion.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Characterization: Characterize the emulsion for particle size, zeta potential, viscosity, and long-term stability.
Protocol 2: Characterization of Emulsion Stability
1. Particle Size and Zeta Potential Analysis:
-
Dilute the emulsion with deionized water to an appropriate concentration.
-
Measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge of the droplets.
2. Rheological Analysis:
-
Measure the viscosity of the emulsion using a rheometer. This can help predict the physical stability against creaming or sedimentation.
3. Long-Term Stability Testing:
-
Store the emulsion under different conditions (e.g., refrigerated, room temperature, accelerated at 40°C).
-
Periodically observe the samples for any signs of instability such as creaming, sedimentation, coalescence, or phase separation.
-
Measure the particle size and zeta potential at regular intervals to monitor any changes over time.
Visualizations
Caption: Mechanism of emulsion stabilization by this compound.
Caption: Troubleshooting workflow for emulsion instability.
References
addressing batch-to-batch variability in "Sucrose, 6'-laurate" production
Welcome to the technical support center for the synthesis and purification of Sucrose, 6'-laurate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges and variability associated with the production of this sucrose monoester.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in this compound production primarily stems from the inherent complexity of selectively acylating one of the eight hydroxyl groups on the sucrose molecule. The synthesis typically results in a mixture of mono-, di-, and higher esters, with the exact composition being highly sensitive to reaction conditions.[1][2] Key factors contributing to this variability include:
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, and pressure can significantly alter the ratio of monoesters to higher esters.[1]
-
Purity of Starting Materials: The purity of sucrose and the laurate source (e.g., vinyl laurate, methyl laurate) is critical. Impurities can lead to side reactions and affect the final product composition.[3]
-
Catalyst Activity: The type and concentration of the catalyst (e.g., potassium carbonate, lipase) can influence the reaction rate and regioselectivity.[4][5]
-
Solvent System: The choice of solvent (e.g., DMSO, 2-methyl-2-butanol) affects the solubility of sucrose and can influence which hydroxyl group is most accessible for acylation.[6]
-
Purification Efficiency: The methods used to purify the final product, such as solvent extraction and chromatography, can vary in their effectiveness at removing unreacted starting materials, by-products, and other sucrose ester isomers.[7][8]
Q2: How can I increase the yield of the desired this compound monoester?
A2: Maximizing the yield of the monoester, specifically this compound, involves carefully controlling the reaction parameters to favor mono-acylation and limit the formation of di- and poly-esters.[1] Strategies include:
-
Molar Ratio of Reactants: Using a molar excess of sucrose to the laurate source can statistically favor the formation of monoesters.[1] A common starting point is a 4:1 molar ratio of sucrose to vinyl laurate.[1]
-
Reaction Temperature and Time: Lower reaction temperatures (e.g., 40-60°C) and shorter reaction times can help to minimize the formation of higher esters.[1][4] Close monitoring of the reaction progress using techniques like TLC or HPLC is recommended.[1]
-
Choice of Acylating Agent: Vinyl esters are often preferred as acylating agents as they can lead to higher yields of monoesters under milder conditions compared to fatty acid methyl esters.[1]
-
Enzymatic Synthesis: The use of lipases as catalysts can offer higher regioselectivity, leading to a greater proportion of the desired 6-O-acylsucrose.[9]
Q3: What are the common impurities I should expect in my final product, and how can I detect them?
A3: Common impurities in the final this compound product include:
-
Unreacted Lauric Acid or its Ester: Can be identified using GC-MS or HPLC.[3]
-
Sucrose Di- and Poly-esters: These are often the most significant impurities and can be separated and quantified by HPLC.[10][11][12]
-
Residual Solvents: Such as DMSO or isobutanol, which can be detected by GC.[3]
-
Catalyst Residues: Can be removed through appropriate workup and purification steps.[13]
-
Positional Isomers: Besides the desired 6'-laurate, other mono-laurate isomers can form. Differentiating these often requires advanced analytical techniques like NMR or specialized chromatographic methods.[7][14][15]
Analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[7][10][16][17][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Sucrose Esters | Incomplete reaction. | - Increase reaction time and monitor progress by TLC/HPLC.[1]- Ensure adequate mixing.- Check catalyst activity and concentration.[4] |
| Poor solubility of sucrose. | - Use an appropriate solvent system (e.g., DMSO).[1]- Consider using a co-solvent to improve solubility.[6] | |
| High Proportion of Di- and Poly-esters | Molar ratio of reactants favors poly-acylation. | - Increase the molar ratio of sucrose to the laurate source (e.g., 4:1 or higher).[1] |
| Reaction temperature is too high or reaction time is too long. | - Lower the reaction temperature (e.g., 40-50°C).[1][19]- Optimize reaction time by monitoring monoester formation.[1] | |
| Product is a complex, inseparable mixture | Inefficient purification method. | - Employ multi-step purification, such as initial precipitation followed by column chromatography.[7]- Utilize liquid-liquid extraction to remove unreacted starting materials.[8] |
| Presence of unreacted starting materials in the final product | Incomplete reaction or inefficient purification. | - Drive the reaction to completion by optimizing conditions.- Improve the purification protocol; for example, by washing with appropriate solvents to remove unreacted sucrose and lauric acid derivatives.[1] |
| Inconsistent Regioselectivity (formation of multiple monoester isomers) | Lack of control over the acylation position. | - Consider enzymatic synthesis using a lipase known for high regioselectivity towards the 6- or 6'- position.[9]- Investigate protective group chemistry to block other hydroxyl groups, although this adds complexity to the synthesis. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Chemical Transesterification
This protocol is a generalized procedure based on common laboratory practices for synthesizing sucrose monoesters.
Materials:
-
Sucrose (high purity, >99%)
-
Vinyl laurate
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Potassium carbonate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sucrose in anhydrous DMSO at 40-50°C. A typical concentration is 0.6 M sucrose.
-
Catalyst Addition: Add anhydrous potassium carbonate as the catalyst. The amount can be varied, but a starting point is a 1:1 molar ratio with the limiting reagent (vinyl laurate).
-
Acylation: Add vinyl laurate to the reaction mixture. To favor monoester formation, a molar ratio of sucrose to vinyl laurate of 4:1 is recommended.[1]
-
Reaction Monitoring: Maintain the reaction at 40-50°C and monitor its progress by taking aliquots and analyzing them by TLC (e.g., using a mobile phase of ethyl acetate:methanol:water) or HPLC.[1] The reaction is typically complete within 5-24 hours.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid). Dilute the mixture with water and extract the sucrose esters with a suitable organic solvent, such as a mixture of cyclohexane and 1-butanol.[1]
-
Purification:
-
Wash the organic phase with a saturated sodium chloride solution to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the monoester from higher esters and unreacted starting materials.
-
Key Experiment: Analysis of this compound Purity by HPLC
This protocol outlines a general method for analyzing the purity and composition of sucrose laurate esters.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID)
-
Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
Mobile Phase and Conditions:
-
A common mobile phase is a gradient of methanol and water.[11][12]
-
Example Gradient: Start with a higher water content and gradually increase the methanol concentration to elute the more hydrophobic di- and tri-esters.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at around 40°C.[12]
Procedure:
-
Sample Preparation: Dissolve a known amount of the sucrose laurate product in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Injection: Inject the sample onto the HPLC column.
-
Data Acquisition and Analysis: Monitor the elution profile with the detector. The different sucrose esters (mono-, di-, tri-, etc.) will separate based on their hydrophobicity, with the monoester typically eluting first.
-
Quantification: The relative peak areas can be used to determine the percentage of monoester, diester, and other components in the sample. For absolute quantification, a calibration curve with a purified standard of this compound is required.
Data Presentation
Table 1: Influence of Reactant Molar Ratio on Sucrose Laurate Composition
| Sucrose:Vinyl Laurate Molar Ratio | Monoester (%) | Diester (%) | Higher Esters (%) | Reference |
| 1:1 | 60-70 | 20-30 | <10 | [1] |
| 4:1 | >90 | <10 | Trace | [1] |
| 1:4 | 10-20 | 50-60 | 20-30 | [1] |
Table 2: Comparison of Synthesis Methods for Sucrose Monoester Production
| Method | Catalyst | Typical Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| Chemical Transesterification | Potassium Carbonate | DMSO | 40-80 | High conversion rates. | Can lead to a mixture of isomers and higher esters.[1] |
| Enzymatic Synthesis | Immobilized Lipase | 2-methyl-2-butanol / DMSO | 40-60 | High regioselectivity, milder conditions.[19] | Lower reaction rates, higher cost of catalyst. |
| Solvent-Free Synthesis | Potassium Hydroxide / Magnesium Stearate | None | 125-135 | Environmentally friendly, reduced cost.[20] | Can result in a higher proportion of polyesters if not optimized.[20] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic and chemical syntheses and purification of sucrose fatty acid esters - ProQuest [proquest.com]
- 8. JP3479537B2 - Purification method of sucrose fatty acid monoester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sucrose monolaurate synthesis with Protex 6L immobilized on electrospun TiO2 nanofiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
Technical Support Center: Sucrose Ester Polydispersity Control
Welcome to the Technical Support Center for sucrose ester synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of polydispersity in sucrose esters.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity in the context of sucrose esters and why is it important to control?
A: Polydispersity refers to the distribution of different degrees of esterification in a sample of sucrose esters. Sucrose has eight hydroxyl groups that can be esterified, leading to a mixture of mono-, di-, tri-, and higher esters. The degree of esterification significantly impacts the physicochemical properties of the sucrose ester, such as its hydrophilic-lipophilic balance (HLB), solubility, and emulsifying capabilities.[1][2] For many applications in pharmaceuticals and food science, a well-defined sucrose ester with a narrow polydispersity (i.e., a high proportion of a specific ester, such as a monoester) is crucial for consistent performance and predictable functionality.
Q2: What are the primary methods to control and reduce the polydispersity of sucrose esters?
A: There are two main approaches to controlling the polydispersity of sucrose esters:
-
Synthetic Methods: Optimizing the reaction conditions to favor the formation of a specific degree of esterification. Enzymatic synthesis is a highly effective method for achieving high regioselectivity and producing a high percentage of monoesters.[3][4] Chemical synthesis parameters such as the molar ratio of reactants, temperature, and choice of catalyst also play a crucial role in determining the final product distribution.[1][5]
-
Purification Methods: Separating the desired sucrose esters from the crude reaction mixture. Common techniques include chromatographic methods like High-Performance Liquid Chromatography (HPLC), fractional precipitation, and solvent extraction.[6][7]
Q3: Which analytical techniques are used to determine the polydispersity of sucrose esters?
A: High-Performance Liquid Chromatography (HPLC) with detectors such as Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) is a powerful and widely used technique for separating and quantifying sucrose esters with different degrees of substitution.[6][8] Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also been shown to be a high-throughput method for analyzing mono-, di-, tri-, and tetra-esters.[9]
Troubleshooting Guides
Enzymatic Synthesis of Sucrose Esters
Issue: Low yield of monoesters and high polydispersity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Enzyme Selection | Different lipases exhibit varying regioselectivity. For instance, lipase from Thermomyces lanuginosus shows high selectivity for a single hydroxyl group, favoring monoester formation, compared to lipase from Candida antarctica.[4] Screen different lipases to find the one with the best selectivity for your desired product. |
| Suboptimal Reaction Medium | The solvent system can significantly impact enzyme activity and selectivity. The use of two-solvent mixtures, such as 2-methyl-2-butanol with a small percentage of dimethyl sulfoxide (DMSO), can provide a favorable environment for enzymatic acylation of sucrose.[3] Optimizing the solvent ratio is crucial; for example, decreasing the hydrophobicity of the medium can enhance the ratio of sucrose diesters to monoesters if that is the desired outcome.[4] |
| Incorrect Molar Ratio of Substrates | An excess of the acyl donor can lead to the formation of higher esters. To favor monoester synthesis, a molar excess of sucrose to the acyl donor is often used.[1] |
| Reaction Time and Temperature | Prolonged reaction times or high temperatures can lead to the formation of di- and tri-esters.[10] Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time for maximizing monoester yield. |
| Water Content | While enzymatic reactions in organic solvents require a small amount of water for enzyme activity, excess water can promote the hydrolysis of the newly formed esters, reducing the overall yield.[10] Ensure the use of anhydrous solvents and control the water content in the reaction mixture. |
Chemical Synthesis of Sucrose Esters
Issue: High proportion of di- and tri-esters in the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Higher temperatures can accelerate the reaction but often lead to the formation of higher esters and potential degradation of sucrose.[1] Operating at milder temperatures (e.g., 40-45°C) can improve the selectivity for monoester formation.[1] |
| Inappropriate Molar Ratio of Reactants | Using an equimolar ratio or an excess of the acylating agent will favor the formation of di- and higher esters. To increase the proportion of monoesters, a significant molar excess of sucrose to the vinyl ester (e.g., 4:1) is recommended.[1] |
| Choice of Catalyst | The type and amount of catalyst can influence the reaction rate and selectivity. Disodium hydrogen phosphate has been used as an effective and inexpensive catalyst for the synthesis of sucrose monoesters.[1] |
Purification by Fractional Precipitation
Issue: Inefficient separation of monoesters from higher esters.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent System | The choice of solvent and its ratio with water is critical for effective precipitation. A mixture of alcohol (e.g., ethanol) and water is commonly used to precipitate sucrose esters from the crude reaction mixture.[7][11] |
| Suboptimal Temperature | The temperature at which precipitation is carried out affects the solubility of the different sucrose esters. Cooling the mixture can enhance the precipitation of the desired fraction.[7] |
| Insufficient Mixing or Standing Time | Thorough mixing of the crude product with the solvent system is necessary to ensure proper dissolution before precipitation. Allowing the mixture to stand without agitation for a sufficient period (e.g., 30-60 minutes) is crucial for the precipitate to form.[7] |
Experimental Protocols & Data
Selective Enzymatic Synthesis of Sucrose Monoesters
This protocol is a generalized procedure based on literature for the regioselective acylation of sucrose.
Materials:
-
Sucrose
-
Vinyl ester (e.g., vinyl laurate)
-
Immobilized lipase (e.g., from Humicola lanuginosa)
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve sucrose in a minimal amount of DMSO.
-
Add 2-methyl-2-butanol to the sucrose solution. A common solvent ratio is 4:1 (v/v) of 2-methyl-2-butanol to DMSO.[3]
-
Add the immobilized lipase to the reaction mixture.
-
Add the vinyl ester. The molar ratio of sucrose to vinyl ester can be optimized to favor monoester formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
The solvent can be removed under reduced pressure to obtain the crude product.
Expected Outcome: Under optimized conditions, a sucrose conversion of 70% to 6-O-lauroylsucrose can be achieved in 24 hours.[3]
Purification of Sucrose Esters by Fractional Precipitation
This protocol provides a general guideline for the purification of sucrose esters.
Materials:
-
Crude sucrose ester reaction product
-
Ethanol
-
Deionized water
-
Volatile organic solvent (e.g., methyl ethyl ketone) for washing
Procedure:
-
Mix the crude sucrose ester reaction product with an equal volume of a 50:50 (v/v) mixture of ethanol and water.[11]
-
Stir the mixture vigorously to ensure thorough mixing.
-
Allow the mixture to stand without agitation for approximately 30-60 minutes to allow for the formation of a precipitate.[7]
-
Recover the precipitate by centrifugation or filtration.
-
Wash the recovered precipitate with a volatile organic solvent to remove impurities.[11]
-
Dry the purified sucrose ester precipitate.
Comparative Data on Monoester Content
| Method | Key Parameters | Monoester Content (%) | Reference |
| Chemical Synthesis (Optimized) | Sucrose/vinyl ester molar ratio 4:1, 40°C, disodium hydrogen phosphate catalyst | ≥90 | [1] |
| Solvent-Free Chemical Synthesis | Optimized conditions | 74.6 | [12] |
| Enzymatic Synthesis | Protease from Bacillus licheniformis, anhydrous pyridine | 70 (after 5 days) | [13] |
Visualizing Workflows
Diagram: General Workflow for Reducing Sucrose Ester Polydispersity
Caption: Overview of synthesis and purification pathways to achieve low polydispersity sucrose esters.
Diagram: Troubleshooting Logic for Low Monoester Yield in Enzymatic Synthesis
Caption: A decision-making flowchart for troubleshooting low monoester yields in enzymatic synthesis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. arxiv.org [arxiv.org]
- 3. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic acylation of di- and trisaccharides with fatty acids: choosing the appropriate enzyme, support and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. US4983731A - Separation and purification of sugar esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
troubleshooting phase separation in "Sucrose, 6'-laurate" containing emulsions
Welcome to the technical support center for troubleshooting phase separation in emulsions containing Sucrose, 6'-laurate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a specific type of sucrose ester, a non-ionic surfactant derived from the esterification of sucrose with lauric acid.[1][2] It is a highly biocompatible and biodegradable emulsifier valued for its mildness, making it suitable for sensitive skin formulations in the cosmetic and personal care industries.[1][3] In emulsions, it functions by sitting at the oil-water interface, reducing surface tension and allowing the two immiscible liquids to form a stable mixture.[4][5] It is particularly effective for creating oil-in-water (O/W) emulsions.[3]
Q2: What are the common signs of phase separation in my emulsion?
Phase separation, or emulsion instability, can manifest in several ways:
-
Creaming/Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a reversible first step towards complete separation.[6]
-
Flocculation: The clumping together of dispersed droplets into loose aggregates.[6]
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, which can eventually lead to a complete separation of the oil and water phases, also known as breaking or cracking.[6][7]
-
Oiling Off: The appearance of a distinct layer of free oil on the surface of the emulsion.[4][7]
Q3: Can this compound be used as the sole emulsifier?
While this compound is an effective emulsifier, its use as a single agent may result in emulsions with low viscosity, which can be prone to creaming over time.[8] For improved long-term stability and viscosity, it is often beneficial to use it in combination with other emulsifiers or stabilizers, such as sucrose stearate or sucrose palmitate.[8]
Q4: What does the Hydrophilic-Lipophilic Balance (HLB) value indicate?
The HLB value is a measure of the degree to which an emulsifier is hydrophilic (water-loving) or lipophilic (oil-loving). Emulsifiers with higher HLB values (typically 8-18) are more water-soluble and are used to create oil-in-water (O/W) emulsions. Those with lower HLB values (3-6) are more oil-soluble and are used for water-in-oil (W/O) emulsions. The required HLB for a stable emulsion depends on the specific oil phase being used. Sucrose esters are available in a wide range of HLB values depending on their composition.[9]
Troubleshooting Guide: Phase Separation
Use this guide to diagnose and resolve specific phase separation issues in your this compound containing emulsions.
Problem: My O/W emulsion is creaming (a dense layer forms at the top).
| Potential Cause | Recommended Solution |
| 1. Low Viscosity of the Continuous Phase: The oil droplets can move freely and rise to the top. Sucrose laurate on its own can produce low-viscosity emulsions.[8] | Increase Viscosity: Add a thickening agent or stabilizer (e.g., xanthan gum, carbomer) to the aqueous phase. Alternatively, consider using this compound in combination with a co-emulsifier like sucrose stearate, which can help build viscosity.[8][10] |
| 2. Large Droplet Size: According to Stokes' Law, the rate of creaming is proportional to the square of the droplet radius.[11] | Reduce Droplet Size: Increase the energy input during emulsification. Use a high-shear homogenizer or increase the homogenization time and/or pressure. This is a very effective method for preventing phase separation.[7][11] |
| 3. High Concentration of Dispersed Phase: A higher oil content increases the likelihood of droplet interaction and creaming. | Optimize Oil-to-Water Ratio: If possible, experiment with reducing the oil phase concentration.[7] |
Problem: I see a layer of oil on the surface (Coalescence / Oiling Off).
| Potential Cause | Recommended Solution |
| 1. Insufficient Emulsifier Concentration: Not enough emulsifier to adequately cover the surface of all oil droplets, leading to droplet merging. | Optimize Emulsifier Concentration: Gradually increase the concentration of this compound. Stable emulsions have been prepared with at least 2 wt.% of a sucrose ester for a 50% oil phase.[9] Adding a higher concentration of the emulsifier can help prevent coalescence.[7] |
| 2. Inappropriate HLB Value: The HLB of the emulsifier system may not be optimal for the specific oil phase you are using. | Adjust HLB: Blend this compound with another sucrose ester that has a different HLB value to achieve the required HLB for your oil phase. The presence of di- and tri-esters (which lower the HLB) can significantly reduce emulsion stability.[9] |
| 3. High Temperature During Storage or Processing: Exceeding the melting point of the surfactant layer can fluidize it, reducing stability.[9] | Control Temperature: Ensure that processing and storage temperatures are controlled. Avoid temperature fluctuations, as they can promote coalescence.[7] Some sucrose ester systems can become unstable at temperatures as low as 20-25°C if the HLB is not optimal.[9] |
| 4. Presence of Electrolytes or pH Changes: Salts or changes in pH can disrupt the stability of the interfacial film. | Evaluate Formulation Components: Sucrose ester microemulsions have shown stability at pH 5 or 6 and in the presence of some electrolytes.[9] However, high concentrations of electrolytes can cause instability. Buffer your system if pH stability is a concern. The degree of ionization of sucrose esters is lowered in acidic environments, which can affect stability.[12] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving emulsion instability.
Caption: A workflow for troubleshooting phase separation in emulsions.
Quantitative Data Summary
This table summarizes key parameters that can influence the stability of sucrose ester emulsions. Exact values should be optimized for your specific formulation.
| Parameter | Typical Range / Observation | Relevance to Stability |
| Sucrose Ester Concentration | 2 - 10% w/w | A concentration of at least 2% is often needed to stabilize emulsions with a high oil fraction (e.g., 40-50%).[8][9] Insufficient concentration leads to coalescence. |
| HLB Value (for O/W Emulsions) | ~11 - 16 | Higher HLB values (more monoesters) are generally better for O/W stability. A small decrease in HLB (e.g., from 11.4 to 11) can drastically reduce temperature stability.[9] |
| Oil Phase Concentration | 30 - 70% w/w | Higher oil concentrations require more emulsifier and can lead to higher viscosity but also increase the risk of instability if not formulated correctly.[8] |
| Processing Temperature | 75°C (for initial dispersion) | Sucrose esters should be dispersed in the glycerin or water phase and heated (e.g., to 75°C) to ensure proper dissolution before emulsification.[8] |
Key Experimental Protocols
1. Protocol for Visual Assessment of Stability
-
Methodology:
-
Prepare the emulsion and place it in a transparent, sealed container (e.g., glass vial).
-
Store a sample at room temperature (e.g., 25°C) and another under accelerated conditions (e.g., 40-50°C).
-
Visually inspect the samples against a dark background daily for the first week, and then weekly.
-
Record any signs of instability, such as creaming, sedimentation, flocculation, or oiling off. Measure the height of any separated layers.
-
-
Purpose: A simple, direct method to assess long-term stability under different storage conditions.
2. Protocol for Droplet Size Analysis
-
Methodology:
-
Use a particle size analyzer based on dynamic light scattering (DLS) for nano-emulsions or laser diffraction for micro-emulsions.
-
Carefully dilute a small aliquot of the emulsion in the continuous phase (e.g., deionized water) to the concentration recommended by the instrument manufacturer to avoid multiple scattering effects.
-
Gently mix the diluted sample before measurement.
-
Perform the measurement, obtaining the mean droplet size (e.g., Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
-
Purpose: To quantify the size of the dispersed droplets. Smaller, more uniform droplets generally lead to more stable emulsions.[11] Monitoring droplet size over time can detect instability (e.g., Ostwald ripening or coalescence) before it is visible.
3. Protocol for Viscosity Measurement
-
Methodology:
-
Use a viscometer or rheometer with the appropriate spindle or geometry for your emulsion's expected viscosity.
-
Ensure the sample is at a controlled, constant temperature.
-
Measure the viscosity at a defined shear rate. For a more detailed analysis, perform a shear rate sweep to understand the flow behavior (e.g., shear-thinning) of the emulsion.
-
-
Purpose: To measure the resistance to flow. Higher viscosity in the continuous phase can slow down gravitational separation (creaming/sedimentation) and improve stability.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. chosenstore.in [chosenstore.in]
- 3. la-saponaria.com [la-saponaria.com]
- 4. dpointernational.com [dpointernational.com]
- 5. SUCROSE LAURATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 8. rahn-group.com [rahn-group.com]
- 9. arxiv.org [arxiv.org]
- 10. Solving Separation Issues in Beverages | Emulsifiers for Stable Drinks [cnchemsino.com]
- 11. hommak.com [hommak.com]
- 12. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
impact of temperature and pH on "Sucrose, 6'-laurate" stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Sucrose, 6'-laurate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound?
A1: this compound, like other sucrose esters, exhibits optimal stability within a pH range of 4 to 8.[1][2] The most favorable stability is generally observed between pH 5 and 7.[2][3][4]
Q2: What happens to this compound outside of its optimal pH range?
A2: Outside the optimal pH range of 4-8, this compound is susceptible to hydrolysis.
-
Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond between the glucose and fructose units of the sucrose backbone.[3] This is typically a first-order reaction.[3]
-
Basic/Alkaline Conditions (pH > 8): In a basic environment, saponification occurs, which is the hydrolysis of the ester bond, leading to the release of sucrose and the laurate salt.[1][2]
Q3: What is the thermal stability of this compound?
A3: Sucrose esters are generally stable at elevated temperatures and can be heated to 185°C without a loss of functionality.[1] Some studies suggest stability up to 180°C.[4] However, for prolonged heating above 120°C, some discoloration due to the caramelization of any free sucrose present in the product may be observed.[2] For long-term storage, maintaining a temperature between 2-8°C is recommended to ensure stability.[2]
Q4: What are the primary degradation products of this compound?
A4: The degradation products depend on the pH of the solution.
-
In acidic solutions, the main degradation products are lauric acid attached to either a glucose or fructose moiety and the corresponding free sugar.
-
In basic solutions, the degradation products are sucrose and lauric acid (as a salt).
Q5: Does the position of the laurate group affect the stability of the molecule?
A5: Yes, the acylated position on the sucrose molecule can influence the rate of hydrolysis and the overall stability of the sucrose monoester.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low recovery of this compound in acidic formulations. | The pH of your formulation is likely below 4, leading to the hydrolysis of the glycosidic bond.[3] | Adjust the pH of your formulation to be within the stable range of 4-8, ideally between 5 and 7.[2][3] Use appropriate buffer systems to maintain the pH. |
| Formation of a precipitate in a basic aqueous solution of this compound. | At a pH above 8, saponification can occur, leading to the formation of sucrose and the salt of lauric acid. The laurate salt may have lower solubility in your system, causing it to precipitate.[1][2] | Lower the pH of your solution to below 8 to prevent saponification. If a basic pH is required for your application, consider using a co-solvent to improve the solubility of the laurate salt. |
| Discoloration (yellowing or browning) of the product upon heating. | This is likely due to the caramelization of small amounts of free sucrose present in the this compound product, especially at temperatures exceeding 120°C.[2] | If possible, reduce the heating temperature and duration. If high temperatures are necessary, perform the heating step in an inert atmosphere (e.g., under nitrogen) to minimize oxidative degradation that can contribute to color formation. |
| Inconsistent analytical results for this compound stability studies. | The stability of sucrose esters is dependent on concentration.[3] Variations in sample preparation and concentration can lead to inconsistent results. | Ensure that all samples are prepared at the same concentration for stability testing. Use a validated analytical method, such as HPLC with a suitable detector, for accurate quantification. |
Data on Stability of Sucrose Monolaurate
The following table summarizes the stability of sucrose monolaurate under different pH conditions when heated at 100°C for 20 hours. This data can be used as a surrogate to estimate the stability of this compound.
| pH | Temperature (°C) | Duration (hours) | Hydrolysis (%) |
| 4-5 | 100 | 20 | ~6.7 |
Data sourced from a study on sucrose monolaurate (9.6 mM) in buffer solutions.[5]
Experimental Protocols
Protocol for Assessing pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, or an accelerated temperature like 60°C).
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: Analyze the aliquots using a validated HPLC method to quantify the remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition to determine the degradation kinetics.
Visualizations
References
strategies to improve the encapsulation efficiency of drugs with "Sucrose, 6'-laurate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Sucrose, 6'-laurate" for drug encapsulation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve your drug encapsulation efficiency and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am experiencing very low encapsulation efficiency for my hydrophobic drug using a solvent evaporation method with this compound. What are the likely causes and how can I improve it?
A1: Low encapsulation efficiency with hydrophobic drugs in a this compound formulation using the solvent evaporation method can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Drug-to-Surfactant Ratio: An incorrect ratio can lead to inefficient micelle formation or drug precipitation.
-
Troubleshooting: Systematically vary the drug-to-Sucrose, 6'-laurate ratio. Start with a higher surfactant concentration to ensure complete drug solubilization and gradually decrease it to find the optimal balance. An optimal concentration range for sucrose laurate in some formulations has been found to be 5-10%.[1][2]
-
-
Poor Drug Solubility in the Organic Solvent: If the drug is not fully dissolved in the organic phase, it will not be available for encapsulation.
-
Troubleshooting: Ensure your drug is completely dissolved in the chosen organic solvent before emulsification. You may need to screen different solvents to find one with the highest solubility for your specific drug.
-
-
Rapid Solvent Evaporation: Fast removal of the organic solvent can cause the drug to precipitate before it can be efficiently encapsulated within the sucrose laurate micelles.
-
Troubleshooting: Control the rate of solvent evaporation. Using a rotary evaporator, you can adjust the pressure and temperature to slow down the process, allowing more time for the drug to partition into the hydrophobic cores of the micelles.
-
-
Inadequate Emulsification: If the oil-in-water emulsion is not stable or the droplets are too large, it can lead to poor drug retention.
-
Troubleshooting: Optimize your emulsification step. This could involve adjusting the stirring speed, sonication time, or homogenization pressure to achieve a stable emulsion with a uniform, small droplet size.
-
Q2: My formulation with this compound forms aggregates and precipitates after preparation. How can I improve the stability of my nanoparticle suspension?
A2: Aggregation and precipitation are common stability issues. Here are some strategies to address this:
-
Surfactant Concentration: The concentration of this compound is crucial for stabilizing nanoparticles.
-
Troubleshooting: Ensure you are using a concentration of this compound that is above its critical micelle concentration (CMC) to ensure the formation of stable micelles. However, excessively high concentrations might lead to other issues, so optimization is key.
-
-
Presence of Impurities: Impurities in the sucrose laurate, such as di- or polyesters, can affect micelle structure and stability, potentially leading to the formation of larger, less stable aggregates.[3]
-
Troubleshooting: Use a high-purity grade of this compound (predominantly monoester) to ensure the formation of uniform, spheroidally shaped micelles.[3]
-
-
Ionic Strength of the Aqueous Phase: The presence of salts can influence the stability of colloidal suspensions.
-
Troubleshooting: Evaluate the effect of the ionic strength of your aqueous phase. In some cases, adjusting the salt concentration or using a buffered solution can improve the electrostatic stabilization of the nanoparticles.
-
Q3: I am using the melt method to prepare a solid dispersion with this compound, but the drug dissolution is not significantly improved. What could be the reason?
A3: While this compound can enhance the dissolution of poorly soluble drugs in solid dispersions, several factors can limit its effectiveness:
-
Insufficient Mixing: Inadequate mixing of the drug and this compound in the molten state can result in a non-homogeneous dispersion.
-
Troubleshooting: Ensure thorough mixing of the components at a temperature above the melting points of both the drug and the carrier. The miscibility of sucrose laurate makes it a good candidate for preparing solid dispersions.[2]
-
-
Drug Crystallization: The drug may recrystallize upon cooling, negating the benefits of the amorphous solid dispersion.
-
Troubleshooting: Rapid cooling (quenching) of the molten mixture can help to lock the drug in an amorphous state. The presence of sucrose laurate has been shown to not significantly affect the solid-state characteristics of the model drug gemfibrozil.[1]
-
-
Incorrect Concentration of Sucrose Laurate: The concentration of the surfactant plays a vital role in improving dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Hydrophilic-Lipophilic Balance (HLB) of this compound in drug encapsulation?
A1: The HLB value is a critical parameter that indicates the surfactant's relative affinity for water and oil. Sucrose esters are available in a wide range of HLB values.[4][5] For oil-in-water (o/w) emulsions, which are commonly used for encapsulating hydrophobic drugs, surfactants with higher HLB values (typically 8-18) are preferred as they promote the formation of stable oil droplets in the aqueous phase.[4] this compound, being a monoester, generally has a higher HLB value, making it suitable for o/w emulsions and the encapsulation of lipophilic drugs. Studies have shown that sucrose esters with HLB values between 6 and 15 can provide the highest encapsulation efficiency for proteins in microparticles.[6]
Q2: What are the common methods for preparing drug-loaded nanoparticles using this compound?
A2: Several methods can be employed, with the choice depending on the drug's properties and the desired nanoparticle characteristics. Common techniques include:
-
Solvent Evaporation: This is a widely used method for encapsulating hydrophobic drugs. The drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing the surfactant (this compound). The organic solvent is subsequently removed by evaporation, leading to the formation of drug-loaded nanoparticles.[7]
-
Melt Emulsification/Homogenization: This method is suitable for thermostable drugs and involves melting a lipid carrier and dispersing it in a hot aqueous surfactant solution. The resulting emulsion is then cooled to solidify the lipid nanoparticles.
-
Thin-Film Hydration: In this method, the drug and lipids/polymers are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous solution of this compound, leading to the spontaneous formation of vesicles or micelles encapsulating the drug.
Q3: How can I determine the encapsulation efficiency of my drug in a this compound formulation?
A3: Determining the encapsulation efficiency (EE%) involves separating the encapsulated drug from the unencapsulated (free) drug and then quantifying the amount of drug in one or both fractions. The general formula is:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Common separation techniques include:
-
Ultracentrifugation: This method pellets the nanoparticles, separating them from the supernatant containing the free drug.
-
Size Exclusion Chromatography (SEC): This technique separates the larger nanoparticles from the smaller, free drug molecules.
-
Dialysis: The formulation is placed in a dialysis bag with a specific molecular weight cutoff that allows the free drug to diffuse out while retaining the nanoparticles.
After separation, the drug concentration is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy .[8][9][10]
Data on Encapsulation with Sucrose Esters
The following table summarizes findings from various studies on the use of sucrose esters in drug encapsulation, highlighting the impact of different formulation parameters.
| Drug/Model Compound | Formulation Type | Key Sucrose Ester Parameter(s) | Encapsulation Efficiency / Key Finding | Reference(s) |
| Bovine Serum Albumin | PLGA Microparticles | Sucrose esters with HLB 6-15 at 0.05% (w/v) | Provided discrete and spherical microparticles with the highest encapsulation efficiency compared to controls. However, the overall efficiency was relatively low (approx. 13.5%). | [6] |
| Gemfibrozil | Solid Dispersion (Melt Method) | Sucrose laurate (D1216) at 5-10% | Markedly improved dissolution compared to binary solid dispersions. | [1][2] |
| Clotrimazole | Solid Lipid Nanoparticles (SLNs) | Sucrose ester D-1216 | Achieved ~87% encapsulation efficiency. | [11] |
| Clotrimazole | Nanostructured Lipid Carriers (NLCs) | Sucrose ester D-1216 | Achieved ~88% encapsulation efficiency. | [11] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Nanoparticles by Solvent Evaporation
This protocol provides a general procedure for encapsulating a hydrophobic drug using this compound.
-
Preparation of the Organic Phase:
-
Dissolve a precisely weighed amount of the hydrophobic drug and a suitable polymer (e.g., PLGA) in a minimal amount of a volatile organic solvent (e.g., acetone, dichloromethane). Ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.5-2% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under constant stirring or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for droplet size.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature or under reduced pressure using a rotary evaporator to remove the organic solvent. This will lead to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by ultracentrifugation. Wash the pellet several times with deionized water to remove any unencapsulated drug and excess surfactant.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be freeze-dried. A cryoprotectant may be added before freezing.
-
Protocol 2: Determination of Encapsulation Efficiency by Ultracentrifugation and HPLC
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes at 4°C).
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Analyze the concentration of the free drug in the supernatant using a validated HPLC method.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the total amount of drug used in the formulation.
-
Calculate the amount of free drug in the total volume of the supernatant.
-
Use the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 .
-
Visualizing Experimental Workflows and Logical Relationships
Workflow for Optimizing Encapsulation Efficiency
Caption: Workflow for optimizing drug encapsulation efficiency using the solvent evaporation method.
Factors Influencing Encapsulation Efficiency
References
- 1. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Sucrose, 6'-laurate" vs. other sucrose esters as permeation enhancers
In the landscape of drug delivery, permeation enhancers are crucial for improving the bioavailability of therapeutic agents, particularly for transdermal and oral routes of administration. Among the various classes of enhancers, sucrose esters have garnered significant attention due to their biocompatibility, biodegradability, and favorable safety profile. This guide provides a detailed comparison of Sucrose 6'-laurate against other sucrose esters, supported by experimental data, to assist researchers and drug development professionals in selecting the optimal enhancer for their formulations.
Overview of Sucrose Esters as Permeation Enhancers
Sucrose esters are non-ionic surfactants synthesized from sucrose and fatty acids. Their amphiphilic nature, with a hydrophilic sucrose head and a lipophilic fatty acid tail, allows them to interact with and temporarily disrupt the barrier properties of biological membranes, such as the stratum corneum of the skin and the intestinal epithelium. This disruption facilitates the passage of drug molecules. The properties of sucrose esters, including their hydrophilic-lipophilic balance (HLB), are determined by the type and number of fatty acid chains, influencing their efficacy as permeation enhancers.[1][2]
Comparative Performance of Sucrose 6'-Laurate
Sucrose laurate, particularly the monoester form, has been extensively studied and has demonstrated significant potential as a permeation enhancer. Its performance, however, is often compared with other sucrose esters to understand the structure-activity relationship.
Skin Permeation Enhancement
Studies have shown that the choice of fatty acid esterified to sucrose plays a critical role in skin permeation enhancement. For instance, in a study comparing sucrose laurate and sucrose oleate for the percutaneous penetration of lidocaine, sucrose laurate was found to be more effective at enhancing the penetration of the ionized form of the drug, resulting in a 12-fold greater flux compared to the control.[3] In contrast, sucrose oleate was more effective for the unionized species.[3]
Another study investigating the transdermal permeation of ibuprofen found that while both sucrose laurate and sucrose myristate increased drug penetration compared to a control gel, sucrose myristate provided a significantly higher permeation profile.[4] However, for the permeation of ionized lidocaine, pretreatment of the skin with sucrose laurate (HLB = 16) significantly increased its permeation from an aqueous solution.[5]
Table 1: Comparison of Sucrose Esters on Skin Permeation
| Sucrose Ester | Model Drug | Key Finding | Reference |
| Sucrose Laurate | Lidocaine (ionized) | 12-fold greater flux compared to control.[3] | [3] |
| Sucrose Oleate | Lidocaine (unionized) | More effective in promoting permeation of the unionized species.[3] | [3] |
| Sucrose Laurate | Ibuprofen | Increased penetration, but less than sucrose myristate.[4] | [4] |
| Sucrose Myristate | Ibuprofen | Significantly higher permeation profile compared to sucrose laurate.[4] | [4] |
| Sucrose Laurate (J-1216, HLB 16) | Lidocaine (ionized) | 2.7-fold increase in permeability of ionized form.[5] | [5] |
| Sucrose Laurate (L-1695) | Lidocaine | Enhancement ratio of ~22 for buccal and ~14 for palatal mucosa.[6] | [6] |
| Sucrose Stearate, Oleate, Palmitate | Lidocaine | No significant promoting effect observed in one study.[6] | [6] |
Intestinal Permeation Enhancement
In the context of oral drug delivery, sucrose esters have been investigated for their ability to enhance the absorption of poorly permeable drugs across the intestinal epithelium. A study comparing a range of sucrose esters (laurate, stearate, myristate, palmitate, and oleate) found that sucrose stearate and sucrose laurate (L-1695) at a concentration of 0.5% w/v exhibited the maximal efficacy in enhancing the absorption of fluorescently labeled dextrans (FDs) and 5(6)-carboxyfluorescein (CF) in an in situ rat small intestinal loop model.[7]
Further research on Caco-2 cell monolayers, a model for the human intestinal barrier, showed that sucrose laurate (L-1695) at non-toxic concentrations reduced transepithelial electrical resistance (TEER) and increased the permeability of fluorescein, indicating its potential as an absorption enhancer.[8] A direct comparison of laurate monoesters of sucrose, lactose, and trehalose revealed that C12-sucrose and C12-lactose had similar potency in increasing the apparent permeability coefficient (Papp) of [14C] mannitol across isolated rat intestinal mucosae, while C12-trehalose was less potent.[9][10]
Table 2: Comparison of Sucrose Esters on Intestinal Permeation
| Sucrose Ester | Model Drug/Marker | Key Finding | Reference |
| Sucrose Laurate (L-1695) | FDs and CF | Maximal efficacy along with sucrose stearate at 0.5% w/v.[7] | [7] |
| Sucrose Stearate | FDs and CF | Maximal efficacy along with sucrose laurate at 0.5% w/v.[7] | [7] |
| Sucrose Myristate, Palmitate, Oleate | FDs and CF | Less effective than sucrose laurate and stearate.[7] | [7] |
| Sucrose Laurate (L-1695) | Fluorescein | Reduced TEER and increased permeability in Caco-2 monolayers.[8] | [8] |
| C12-Sucrose Laurate | [14C] Mannitol | Similar potency to C12-lactose in increasing Papp.[9][10] | [9][10] |
| C12-Lactose Laurate | [14C] Mannitol | Similar potency to C12-sucrose in increasing Papp.[9][10] | [9][10] |
| C12-Trehalose Laurate | [14C] Mannitol | Less potent than C12-sucrose and C12-lactose.[9][10] | [9][10] |
Experimental Protocols
In Vitro Skin Permeation Studies (Franz Diffusion Cell)
A common method to evaluate the effect of permeation enhancers on skin absorption is the use of a Franz diffusion cell.
-
Membrane Preparation: Excised skin (e.g., porcine ear, human epidermis, or hairless mouse skin) is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[3][4]
-
Enhancer Pretreatment (optional): The skin may be pretreated with a solution of the sucrose ester for a specific duration.[5]
-
Drug Application: A formulation containing the drug and the sucrose ester (or a control vehicle) is applied to the donor compartment.[4]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, which contains a suitable buffer solution (e.g., phosphate-buffered saline). The volume withdrawn is replaced with fresh buffer.
-
Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.
In Vitro Intestinal Permeation Studies (Caco-2 Cell Monolayers)
Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model of the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[8]
-
TEER Measurement: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions.[8]
-
Permeation Experiment: The culture medium is replaced with a transport buffer. The sucrose ester and the model drug/marker (e.g., fluorescein, mannitol) are added to the apical (donor) side.
-
Sampling: Samples are collected from the basolateral (receiver) side at specific time points.
-
Analysis: The concentration of the marker in the samples is determined.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[7][11]
Mechanism of Action
The primary mechanism by which sucrose esters enhance permeation is through the reversible disruption of the epithelial barrier. For intestinal permeation, sucrose laurate has been shown to perturb the plasma membrane, leading to the opening of tight junctions and facilitating paracellular transport.[11][12] This is evidenced by a reduction in TEER and alterations in the expression of tight junction proteins like ZO-1.[7][11]
Caption: Mechanism of permeation enhancement by sucrose esters.
Experimental Workflow
The general workflow for evaluating and comparing sucrose esters as permeation enhancers involves a series of in vitro and/or ex vivo experiments.
Caption: General experimental workflow for comparing permeation enhancers.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Skin permeation enhancement by sucrose esters: a pH-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Effect of sucrose fatty acid esters on transdermal permeation of lidocaine and ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ora.uniurb.it [ora.uniurb.it]
- 10. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Battle of Emulsifiers: Sucrose, 6'-laurate versus Polysorbates
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical decision that can significantly impact the stability, efficacy, and safety of a formulation. This guide provides a comprehensive comparative analysis of two widely used nonionic surfactants: Sucrose, 6'-laurate, a sucrose ester, and the polysorbate family (e.g., Polysorbate 20 and 80). By presenting key experimental data and detailed protocols, this document aims to equip scientists with the necessary information to make an informed choice for their specific application.
Executive Summary
Both this compound and polysorbates are effective nonionic emulsifiers utilized across the pharmaceutical, cosmetic, and food industries.[1] They function by reducing the interfacial tension between immiscible liquids, such as oil and water, to form stable emulsions.[1] While both are considered biocompatible and biodegradable, they exhibit distinct physicochemical properties that influence their performance in different formulations.[1]
A key study comparing their efficacy in forming astaxanthin nanodispersions revealed that both Polysorbate 20 and sucrose laurate were capable of producing the smallest particle sizes among their respective classes.[1][2] However, the study also highlighted that sucrose ester-stabilized nanodispersions generally exhibited lower polydispersity indices (PDI), indicating a more uniform droplet size distribution.[1] Furthermore, emulsions stabilized with sucrose esters showed less degradation of the active ingredient, astaxanthin, compared to those with polysorbates.[1]
This guide will delve deeper into the quantitative comparison of their performance, outline the experimental methodologies used to evaluate them, and provide visual representations of their chemical structures and experimental workflows.
Quantitative Performance Analysis
The selection of an emulsifier is often guided by its ability to create small, uniform, and stable droplets. The following tables summarize the key performance indicators for this compound and polysorbates based on experimental data.
| Emulsifier | Mean Particle Diameter (nm) | Polydispersity Index (PDI) | Astaxanthin Loss (%) |
| This compound (L-1695) | 80.3 ± 2.5 | 0.255 ± 0.015 | 14.93 ± 0.96 |
| Polysorbate 20 | 75.0 ± 3.2 | 0.376 ± 0.023 | Not significantly different from Sucrose laurate |
| Polysorbate 80 | 160.3 ± 10.0 | 0.474 ± 0.092 | 17.89 ± 0.64 |
| Data sourced from a study on astaxanthin nanodispersions.[2] |
| Property | This compound | Polysorbates (20 & 80) |
| HLB Value | ~16 | Polysorbate 20: ~16.7, Polysorbate 80: ~15.0 |
| Critical Micelle Concentration (CMC) | Higher than polysorbates | Polysorbate 20: ~55 µM, Polysorbate 80: ~13 µM[3] |
| Biocompatibility | Generally considered safe, biodegradable, and non-irritating.[1] | Generally recognized as safe (GRAS), with low toxicity.[4] |
Key Performance Indicators: A Deeper Dive
Droplet Size and Polydispersity: The ability to form small and uniform droplets is paramount for the stability and bioavailability of many formulations. In the comparative study, both Polysorbate 20 and this compound demonstrated the ability to produce nanodispersions with small particle diameters.[1][2] However, the lower PDI values observed with sucrose laurate suggest a more homogenous system, which can be advantageous in preventing Ostwald ripening, a destabilization process where larger droplets grow at the expense of smaller ones.[1]
Stability: The stability of an emulsion is its ability to resist changes in its physicochemical properties over time. The study on astaxanthin nanodispersions indicated that sucrose esters provided a more protective barrier for the active ingredient, resulting in lower astaxanthin loss compared to polysorbate-stabilized emulsions.[1] This suggests that for oxygen-sensitive compounds, sucrose esters might offer superior chemical stability. The stability of polysorbates can also be affected by temperature and pH, with degradation observed at elevated temperatures.[4]
Hydrophilic-Lipophilic Balance (HLB): The HLB value is an indicator of the emulsifier's solubility in water and oil, which determines the type of emulsion it will form (oil-in-water or water-in-oil). Both this compound and Polysorbate 20 have high HLB values, making them suitable for oil-in-water emulsions.[1]
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. Polysorbates generally have lower CMCs than sucrose esters.[1][3] A lower CMC means that less emulsifier is needed to reach the point of micelle formation and significantly reduce surface tension.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments used in the evaluation of emulsifiers.
Emulsion Preparation (Emulsification-Evaporation Method)
This method is commonly used to prepare nanodispersions of lipophilic active ingredients.
-
Organic Phase Preparation: Dissolve the active ingredient (e.g., astaxanthin) and the emulsifier (this compound or polysorbate) in a water-miscible organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Prepare the aqueous phase, typically purified water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Final Dispersion: The resulting aqueous dispersion contains the nano-encapsulated active ingredient.[1]
Particle Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution of nanoparticles in a suspension.
-
Sample Preparation: Dilute the emulsion with a suitable solvent (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument (e.g., Zetasizer Nano ZS) and allow it to equilibrate to the desired temperature (typically 25°C).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument's software will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software calculates the hydrodynamic diameter (particle size) and the PDI from the autocorrelation function of the scattered light intensity. The results are typically reported as the Z-average mean diameter and the PDI.[1]
Emulsion Stability Assessment (Centrifugal Method)
Accelerated stability testing using centrifugation can predict the long-term stability of an emulsion.
-
Sample Preparation: Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Analysis: After centrifugation, measure the volume of any separated layers (e.g., cream or sediment).
-
Calculation: The creaming index (CI) is calculated as the height of the cream layer divided by the total height of the emulsion, expressed as a percentage. A lower creaming index indicates higher stability.
Visualizing the Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical Structures of this compound and Polysorbate.
References
- 1. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sucrose, 6'-laurate: Evaluating Safety and Efficacy as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "Sucrose, 6'-laurate," a sucrose fatty acid ester, as a pharmaceutical excipient. It compares its performance and safety profile with other commonly used excipients, supported by experimental data, to aid in the formulation and development of safe and effective drug products.
Introduction to Sucrose Esters
Sucrose esters, including "this compound," are a versatile class of non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1][2] Their amphipathic nature, with a hydrophilic sucrose head and a lipophilic fatty acid tail, allows them to act as effective emulsifiers, stabilizers, and solubilizing agents.[1] This versatility makes them valuable in a wide range of pharmaceutical applications, from oral drug delivery to cosmetics.[1][2][3]
Physicochemical Properties of Sucrose Esters
The functionality of sucrose esters is largely determined by their Hydrophilic-Lipophilic Balance (HLB), which can be modulated by the type and number of fatty acid chains. This allows for the creation of a wide spectrum of surfactants suitable for various formulation needs.[1]
Safety and Regulatory Profile of this compound
Sucrose fatty acid esters have a well-established safety profile, being used as food additives and in cosmetic products.[1][2][4] In the United States, sucrose fatty acid esters are listed as direct food additives (21CFR172.859) and have been determined to be Generally Recognized as Safe (GRAS) for specific uses.[4][5] Several sucrose esters, including Sucrose Laurate, are also listed as inactive ingredients in FDA-approved drug products.[4] While a US Drug Master File exists for sucrose laurate, its application in internally consumed pharmaceutical products has been somewhat limited.[6]
Cytotoxicity Considerations
It is crucial to consider the potential for cytotoxicity, as with any excipient. Studies on Caco-2 cell monolayers have been conducted to assess the intestinal permeability and potential toxicity of sucrose laurate. These studies are vital for determining safe concentration ranges for oral formulations.[6][7]
Performance Comparison of this compound with Alternative Excipients
The selection of an appropriate excipient is critical to the performance of a final drug formulation. This section compares "this compound" and other sucrose esters to commonly used alternatives in various pharmaceutical applications.
As a Tablet Lubricant: Comparison with Magnesium Stearate
Magnesium stearate is a widely used lubricant in tablet manufacturing. However, it can sometimes negatively impact tablet hardness and disintegration time. Sucrose esters present a promising alternative.
Table 1: Comparison of Tablet Properties with Different Lubricants [8]
| Lubricant (2.0%) | Mean Hardness (N) | Disintegration Time (min) |
| Magnesium Stearate | 40 | ~6 |
| Sucrose Ester (low HLB) | ≥80 | <3 |
Experimental Protocol: Tablet Manufacturing and Testing [8]
-
Formulation: Tablets were manufactured by direct compression.
-
Flowability Assessment: The flowability of the pharmaceutical powder with the respective lubricants was evaluated by measuring the angle of repose and the practical angle of internal friction.
-
Tablet Property Analysis: The hardness of the tablets was measured using a tablet hardness tester. The disintegration time was determined using a standard disintegration apparatus in an appropriate medium.
As an Emulsion Stabilizer in Microencapsulation: Comparison with PVA and Poloxamer 188
Polyvinyl alcohol (PVA) and poloxamer 188 are common surfactants used to stabilize emulsions during the microencapsulation of proteins. Sucrose esters have been investigated as a biocompatible and biodegradable alternative.
Table 2: Surfactant Concentration and Encapsulation Efficiency [9]
| Surfactant | Effective Concentration (% w/v) | Encapsulation Efficiency (%) |
| Polyvinyl Alcohol (PVA) | 1-10 | Not specified, but higher than SE |
| Sucrose Esters (HLB 6-15) | 0.05 | ~13.5 |
Experimental Protocol: Microencapsulation of Protein [9]
-
Model Protein and Polymer: Bovine serum albumin (BSA) was used as the model protein and 75/25 poly(d,l-lactide-co-glycolide) as the polymer carrier.
-
Emulsion Formation: An oil-in-water emulsion was formed. The impact of sucrose ester concentration (0.01% to 1% wt/vol) and HLB value (6 to 15) was investigated.
-
Characterization: The resulting microparticles were characterized using ATR-FTIR spectroscopy and optical microscopy. Encapsulation efficiency was determined by a bicinchoninic acid protein assay. The integrity of the encapsulated protein was assessed by SDS-PAGE.
As an Intestinal Permeation Enhancer: Comparison with Sodium Caprate
Oral delivery of macromolecules often requires the use of permeation enhancers to improve absorption. Sodium caprate is a well-established "gold standard" in this area.
Table 3: In Vivo Performance of Permeation Enhancers with Insulin [7][10]
| Permeation Enhancer | Dose (mM) | Relative Bioavailability (%) |
| Sucrose Laurate | 50 | 2.4 |
| Sucrose Laurate | 100 | 8.9 |
| Sodium Caprate (C10) | Not specified | On par with Sucrose Laurate |
Experimental Protocol: In Vivo Rat Intestinal Instillation [7][10]
-
Animal Model: The study was conducted using rats.
-
Procedure: Jejunal and colonic instillations of insulin co-administered with either sucrose laurate or sodium caprate were performed.
-
Efficacy Measurement: The primary endpoint was the reduction in blood glucose levels, from which the relative bioavailability of insulin was calculated.
-
Safety Assessment: Histological examination of the intestinal loops was performed to assess for any tissue damage.
Visualizing Key Concepts and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structure of sucrose esters, a typical experimental workflow for evaluating permeation enhancers, and the proposed mechanism of action for permeation enhancement.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Sucrose Laurate - Protheragen [protheragen.ai]
- 4. cir-safety.org [cir-safety.org]
- 5. fda.gov [fda.gov]
- 6. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sucrose, 6'-laurate and Sodium Caprate as Intestinal Permeation Enhancers
In the landscape of oral drug delivery, particularly for macromolecules with poor membrane permeability, the role of intestinal permeation enhancers is paramount. This guide provides a detailed comparison of two prominent enhancers: Sucrose, 6'-laurate, a non-ionic surfactant, and sodium caprate, a medium-chain fatty acid salt. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy: A Quantitative Overview
The efficacy of this compound and sodium caprate has been evaluated across various in vitro, ex vivo, and in vivo models. While direct head-to-head studies are limited, existing research provides valuable data for a comparative assessment. Sodium caprate often serves as a benchmark permeation enhancer in these studies.
In Vitro Efficacy on Caco-2 Monolayers
Caco-2 cell monolayers are a widely used in vitro model to predict human intestinal absorption. Key parameters measured are the transepithelial electrical resistance (TEER), an indicator of tight junction integrity, and the apparent permeability coefficient (Papp) of a model drug.
| Permeation Enhancer | Concentration | Model Drug | Change in TEER | Increase in Papp | Reference |
| This compound | 1 mM | [14C]-mannitol | Irreversible reduction | Significant increase | [1][2] |
| This compound | 5 mM | [14C]-mannitol, FD4 | Concentration-dependent reduction | Concentration-dependent increase | [1][2][3] |
| Sodium Caprate | 10 mM | [14C]-mannitol, FD4 | Significant reduction | Significant increase (Positive Control) | [1][2][3][4] |
| Sodium Caprate | - | FITC-dextran 4000 | Decreased | Increased | [5] |
In Vivo Efficacy in Rat Models
In vivo studies, often employing intestinal instillation or perfusion techniques in rats, provide a more physiologically relevant assessment of permeation enhancement.
| Permeation Enhancer | Concentration | Model Drug | Relative Bioavailability | Animal Model | Reference |
| This compound | 50 mM | Insulin | 2.4% | Rat jejunal/colonic instillation | [1][2] |
| This compound | 100 mM | Insulin | 8.9% | Rat jejunal/colonic instillation | [1][2][3] |
| Sodium Caprate | - | Insulin | On par with 100 mM Sucrose laurate | Rat jejunal/colonic instillation | [1][2][3] |
| Sodium Caprate | 10 mg/mL | Enlaprilat, Atenolol | - | Rat single-pass intestinal perfusion | [6] |
| Sodium Caprate | 50-300 mM | FITC-dextran 4000 | Concentration-dependent increase in AUC and Cmax | Rat duodenal instillation | [7] |
Mechanisms of Action: A Molecular Perspective
Both this compound and sodium caprate primarily enhance intestinal permeability by modulating the paracellular pathway through the opening of tight junctions between epithelial cells. However, their precise molecular mechanisms exhibit some differences.
This compound: This non-ionic surfactant is believed to perturb the plasma membrane, which in turn leads to the opening of tight junctions.[1][2] Studies have shown that it can alter the expression of the tight junction protein ZO-1.[1][2][8] There is also evidence to suggest that it can increase plasma membrane potential and decrease mitochondrial membrane potential in Caco-2 cells.[1][2][8]
Sodium Caprate: The mechanism of sodium caprate is thought to involve the activation of phospholipase C, leading to an increase in intracellular calcium levels.[5] This elevation in calcium is believed to induce the contraction of calmodulin-dependent actin microfilaments, resulting in the dilatation of the paracellular route.[5] Sodium caprate has also been shown to reduce the expression levels of tight junction proteins.[9] Furthermore, it can increase membrane fluidity, facilitating both paracellular and transcellular transport.[10]
Experimental Protocols: Methodological Insights
The evaluation of intestinal permeation enhancers relies on standardized experimental protocols. Below are outlines of two key methodologies.
In Vitro Caco-2 Permeability Assay
This assay is a cornerstone for screening potential permeation enhancers.
Objective: To assess the effect of a compound on the permeability of a model drug across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable supports in transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[11][12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12][13]
-
Permeability Study:
-
The test compound (permeation enhancer) and a model drug are added to the apical (donor) compartment.[11][13]
-
Samples are collected from the basolateral (receiver) compartment at predetermined time points.[11][13]
-
The concentration of the model drug in the samples is quantified using analytical methods such as LC-MS/MS.[11]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the monolayer.[11][14]
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in vivo technique provides a more complex biological system for evaluating permeation enhancers.
Objective: To determine the intestinal permeability of a drug in the presence of a permeation enhancer in a live animal model.
Methodology:
-
Animal Preparation: A rat is anesthetized, and a specific segment of the intestine (e.g., jejunum or colon) is surgically isolated.[6][15]
-
Perfusion: A perfusion solution containing the model drug and the permeation enhancer is pumped through the isolated intestinal segment at a constant flow rate.[6][16]
-
Sample Collection: The perfusate is collected from the outlet of the intestinal segment, and blood samples are also taken.[16][17]
-
Analysis: The concentrations of the drug in the perfusate and plasma are determined to calculate the effective permeability (Peff).[16][17]
Signaling Pathways
The proposed signaling pathways for the permeation-enhancing effects of this compound and sodium caprate are depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absorption-enhancing mechanism of sodium caprate and decanoylcarnitine in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 15. oipub.com [oipub.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. The In Vivo Effect of Transcellular Permeation Enhancers on the Intestinal Permeability of Two Peptide Drugs Enalaprilat and Hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
Sucrose 6'-Laurate: A Comparative Guide to its In Vivo Permeation Enhancing Effects
For researchers, scientists, and drug development professionals, identifying effective and safe permeation enhancers is a critical step in developing orally delivered macromolecular drugs. This guide provides an objective comparison of the in vivo permeation enhancing effect of Sucrose, 6'-laurate, a non-ionic surfactant, with other alternatives, supported by experimental data.
Mechanism of Action: Paracellular Pathway Modulation
Sucrose laurate's primary mechanism of action is the enhancement of paracellular permeability. This is achieved through initial perturbation of the plasma membrane, which subsequently leads to the opening of tight junctions between epithelial cells.[1][2] A key protein involved in this process is Zonula occludens-1 (ZO-1), which is integral to the structure and function of tight junctions. Studies have shown that sucrose laurate can alter the expression and organization of ZO-1, leading to a transient increase in intestinal permeability.[1]
Experimental Workflow for Investigating Permeation Enhancers
Caption: A generalized workflow for the evaluation of intestinal permeation enhancers, from initial screening to in vivo validation.
Comparative In Vivo Performance of Sucrose Laurate
In vivo studies in rat intestinal instillation models have demonstrated the efficacy of sucrose laurate in enhancing the absorption of macromolecules, such as insulin. When co-administered with insulin, sucrose laurate has been shown to induce significant reductions in blood glucose levels, achieving a relative bioavailability comparable to the well-established permeation enhancer, sodium caprate.[1][2]
| Permeation Enhancer | Drug | Animal Model | Key Findings | Relative Bioavailability (%) | Reference |
| Sucrose Laurate (50 mM) | Insulin | Rat (Jejunal Instillation) | Significant blood glucose reduction. | 2.4 | [1] |
| Sucrose Laurate (100 mM) | Insulin | Rat (Colonic Instillation) | Significant blood glucose reduction. | 8.9 | [1] |
| Sodium Caprate (C10) | Insulin | Rat (Jejunal/Colonic Instillation) | "Gold standard" permeation enhancer. | On par with Sucrose Laurate | [1] |
Ex Vivo Permeability Data
Ex vivo studies using isolated rat intestinal tissue in Ussing chambers provide further quantitative data on the permeation enhancing effects of sucrose laurate. These studies typically measure the apparent permeability coefficient (Papp) of marker molecules and the transepithelial electrical resistance (TEER), an indicator of tight junction integrity.
| Permeation Enhancer | Marker Molecule | Tissue | Papp Increase (fold) | TEER Reduction | Reference |
| Sucrose Laurate (10 mM) | [14C]-mannitol | Rat Colonic Mucosa | 2.6 | Significant | [1] |
| Sucrose Laurate (10 mM) | FD4 | Rat Colonic Mucosa | 8.2 | Significant | [1] |
| Sodium Caprate (C10) (10 mM) | [14C]-mannitol | Rat Colonic Mucosa | 3.5 | Significant | [1] |
| Sodium Caprate (C10) (10 mM) | FD4 | Rat Colonic Mucosa | 8.4 | Significant | [1] |
Detailed Experimental Protocols
In Vivo Rat Intestinal Instillation Model
This model is crucial for assessing the in vivo efficacy of permeation enhancers.
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A specific segment (e.g., jejunum or colon) is isolated, and cannulas are inserted at both ends.
-
Instillation: The test solution, containing the drug (e.g., insulin) and the permeation enhancer (e.g., sucrose laurate) or control vehicle, is instilled into the isolated intestinal segment.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points.
-
Analysis: Plasma concentrations of the drug are determined using an appropriate analytical method (e.g., ELISA). Pharmacokinetic parameters, including bioavailability, are then calculated. Histological analysis of the intestinal segment is often performed post-experiment to assess any potential tissue damage.[1][3][4]
Ex Vivo Ussing Chamber Permeability Studies
The Ussing chamber technique allows for the study of transport across isolated intestinal mucosa.
-
Tissue Preparation: Intestinal segments are excised from euthanized rats. The muscle layers are stripped away to isolate the mucosal layer.
-
Mounting: The isolated mucosa is mounted between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.
-
Experimental Setup: Both chambers are filled with oxygenated Krebs buffer maintained at 37°C. The system is equipped with electrodes to measure TEER and short-circuit current (Isc).
-
Permeability Measurement: A marker molecule (e.g., [14C]-mannitol or FITC-dextran) is added to the apical chamber. Samples are taken from the basolateral chamber at time intervals to determine the flux of the marker across the mucosa. The apparent permeability coefficient (Papp) is then calculated. The permeation enhancer is added to the apical chamber, and changes in TEER and Papp are monitored.[5][6][7][8]
Ussing Chamber Experimental Setup
Caption: A schematic of the Ussing chamber setup for ex vivo intestinal permeability studies.
Conclusion
In vivo and ex vivo studies validate that this compound is an effective permeation enhancer, with a performance comparable to the established enhancer, sodium caprate. Its mechanism of action involves the modulation of the paracellular pathway through interaction with tight junction proteins. For researchers in drug development, sucrose laurate represents a promising excipient for enhancing the oral bioavailability of macromolecules. Further comparative studies against a wider array of permeation enhancers would be beneficial to fully elucidate its position in the formulation toolkit.
References
- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Absorption of FITC-Dextrans and Macromolecular Model Drugs in the Rat Intestinal Instillation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of chemical versus enzymatic synthesis of "Sucrose, 6'-laurate"
The synthesis of sucrose 6'-laurate, a non-ionic surfactant with wide applications in the food, cosmetic, and pharmaceutical industries, can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.[1][2] This guide provides a comparative overview of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis of sucrose 6'-laurate often depends on a trade-off between reaction speed and yield versus selectivity and environmental impact. The following table summarizes key quantitative data from various experimental studies.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Yield | >85% (monoesters)[2] | Up to 98%[3] |
| Purity (Monoester Content) | ~90%[2] | >95%[4] |
| Reaction Time | 5 hours[2] to 120 min (conventional) / 60 min (ultrasonic)[5] | 6 hours to 36 hours[6][7] |
| Reaction Temperature | 40-65°C[5], 125-135°C (solvent-free)[8] | 30-50°C[4][7] |
| Primary Regioselectivity | 2-O-acylsucrose as major product[2] | Predominantly at the 6-OH or 1'-O position[3][4] |
| Catalyst/Enzyme | K₂CO₃, Na₂HPO₄[2][5] | Lipases (e.g., Candida antarctica, Thermomyces lanuginosus), Proteases[4][6][9] |
| Solvents | Methanol, Dimethylsulfoxide (DMSO)[2][5] | tert-amyl alcohol, DMSO, Ionic Liquids[1][4] |
| Byproducts/Impurities | Mixture of mono-, di-, and polyacylated esters, toxic compounds[10] | Minimal byproducts, mainly unreacted substrates[1][11] |
| Environmental Impact | Use of toxic solvents and catalysts, high energy consumption[10] | Milder conditions, biodegradable catalysts, generally considered "greener"[6][12] |
Experimental Protocols
Detailed methodologies for both chemical and enzymatic synthesis are outlined below to provide a practical understanding of each process.
Chemical Synthesis Protocol (Base-Catalyzed Transesterification)
This protocol is based on the base-catalyzed synthesis of sucrose fatty acid esters in dimethylsulfoxide (DMSO).[2]
-
Sucrose Solution Preparation: Dissolve sucrose (20 g) in DMSO (100 mL).
-
Catalyst Addition: Add anhydrous disodium hydrogen phosphate (10 g) to the sucrose solution.
-
Reaction Initiation: Stir the mixture at 40°C for 15 minutes.
-
Acyl Donor Addition: Add vinyl laurate (15 mmol).
-
Reaction Progression: Allow the reaction to proceed at 40°C until the vinyl ester is almost completely transformed, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A reaction time of 5 hours can yield a high proportion of monoesters.[2]
-
Product Isolation: After the reaction, the solvent is typically removed under vacuum. The product can be further purified using solvent extraction methods.[5][11]
Enzymatic Synthesis Protocol (Lipase-Catalyzed Transesterification)
This protocol describes a typical lipase-catalyzed synthesis of sucrose mono-laurate.[4]
-
Reaction Medium Preparation: Prepare a solvent system, for instance, a mixture of tert-amyl alcohol and DMSO (e.g., 4:1 v/v).[4]
-
Enzyme and Substrate Addition: Add the immobilized lipase (e.g., from Thermomyces lanuginosus) to the reaction medium.[4] Sucrose is added to the reaction mixture, often in portions.[4]
-
Acyl Donor Addition: Introduce the acyl donor, such as vinyl laurate.[4]
-
Reaction Conditions: Maintain the reaction at a controlled temperature, for example, 40°C.[4] Molecular sieves may be added to control the water activity.[4]
-
Monitoring and Completion: The reaction progress is monitored by HPLC to determine the conversion of sucrose into the monoester.[4]
-
Enzyme Recovery and Product Purification: The immobilized enzyme can be recovered by filtration for potential reuse.[4][11] The product is then purified from the reaction mixture, often involving solvent removal by rotary evaporation and subsequent extraction steps to remove unreacted substrates.[11]
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of sucrose 6'-laurate.
Caption: Comparative workflow of chemical versus enzymatic synthesis of Sucrose 6'-laurate.
Conclusion
Chemical synthesis of sucrose 6'-laurate offers the advantages of faster reaction times and potentially high yields.[2][5] However, it often requires higher temperatures and harsh chemical reagents, leading to a mixture of products and environmental concerns.[10] In contrast, enzymatic synthesis provides a highly selective, environmentally friendly alternative that operates under mild conditions, yielding a purer product with fewer byproducts.[1][12] The choice of method will ultimately depend on the specific requirements of the application, balancing the need for purity and sustainability against factors like production time and cost.
References
- 1. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Highly efficient synthesis of sucrose monolaurate by alkaline protease Protex 6L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose monolaurate synthesis with Protex 6L immobilized on electrospun TiO2 nanofiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 9. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity [mdpi.com]
Assessing the Biocompatibility of Sucrose, 6'-Laurate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount in the development of safe and effective drug delivery systems. This guide provides a comprehensive comparison of the biocompatibility of "Sucrose, 6'-laurate," a sucrose ester with potential as a permeation enhancer, across various cell lines. The information presented is supported by experimental data and detailed methodologies to aid in its practical application.
This compound, a monoester of sucrose and lauric acid, is a non-ionic surfactant that has garnered interest for its ability to enhance the absorption of poorly permeable drugs.[1][2] Its food-grade status and biodegradability make it an attractive alternative to other permeation enhancers.[1] However, a thorough assessment of its effects on different cell types is crucial to determine its suitability and potential limitations in various pharmaceutical formulations.
Comparative Cytotoxicity Across Cell Lines
The biocompatibility of this compound has been primarily evaluated in intestinal epithelial models, with a significant focus on the Caco-2 cell line, a widely accepted in vitro model for the human intestinal barrier.
Caco-2 Cells (Human Colorectal Adenocarcinoma)
Studies on Caco-2 cells have demonstrated that the cytotoxic effects of this compound are both concentration- and time-dependent.
Key Findings:
-
Cell Viability (MTS Assay): At a concentration of 1 mM, this compound did not significantly alter cell viability after a 1-hour exposure. However, a 24-hour exposure at the same concentration led to a reduction in cell viability to 31% of the control. At a higher concentration of 2.5 mM, cell viability was reduced to 39% after 1 hour and 26% after 24 hours.[1]
-
Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, has been noted at concentrations similar to those that induce cytotoxicity, raising concerns about the modification of tight junction integrity.[1]
-
Mitochondrial and Plasma Membrane Potential: At a concentration of 1 mM, this compound was found to decrease mitochondrial membrane potential while increasing plasma membrane potential in Caco-2 cells.[1]
Table 1: Effect of this compound on Caco-2 Cell Viability (MTS Assay)
| Concentration | 1-hour Exposure (% of Control) | 24-hour Exposure (% of Control) |
| 1 mM | No significant alteration | 31% |
| 2.5 mM | 39% | 26% |
Data summarized from a study by McCartney et al. (2019).[1]
Other Cell Lines
Currently, there is a notable lack of publicly available data on the biocompatibility of "this compound" in other critical cell lines for drug development, such as:
-
Human Umbilical Vein Endothelial Cells (HUVEC): Representing the vascular endothelium.
-
HepG2 Cells (Human Liver Cancer): A model for liver toxicity.
-
Human Dermal Fibroblasts: Relevant for topical and transdermal drug delivery.
This data gap highlights the need for further research to establish a comprehensive safety profile of this compound for broader pharmaceutical applications.
Comparison with Alternative Permeation Enhancers
To provide a comprehensive assessment, it is valuable to compare the biocompatibility of this compound with other commonly used permeation enhancers.
Sodium Caprate (C10)
Sodium caprate, a medium-chain fatty acid, is a well-established intestinal permeation enhancer.[2]
-
Caco-2 Cells: In comparative studies on Caco-2 monolayers, 10 mM of this compound caused a similar increase in the permeability of FD4 as 10 mM of sodium caprate. However, 10 mM of sodium caprate led to a greater increase in the permeability of [¹⁴C]-mannitol compared to 10 mM this compound.[1] Head-to-head comparisons have shown that sodium caprate can reversibly reduce transepithelial electrical resistance (TEER) and increase the permeability of paracellular markers at concentrations that are not immediately cytotoxic.[3]
-
Other Cell Lines: While extensive data exists for sodium caprate's effects on Caco-2 cells, comprehensive biocompatibility data across other cell lines like HUVEC and HepG2 is also an area that would benefit from further public domain research.
Octyl Glucoside
Octyl glucoside is another non-ionic surfactant used as a permeation enhancer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound biocompatibility.
Cell Viability (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 6 x 10³ cells per well and incubate overnight.
-
Expose the cells to various concentrations of this compound (e.g., 0.05–10 mM) for the desired time points (e.g., 1 hour and 24 hours).
-
Add the MTS reagent to each well and incubate for a specified period (typically 1-4 hours) at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.[1]
Membrane Integrity (LDH Assay)
The LDH assay measures the release of lactate dehydrogenase from damaged cells.
Protocol:
-
Culture cells in a 96-well plate to confluence.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
The amount of LDH release is indicative of the level of cytotoxicity.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is used to assess the integrity of epithelial cell monolayers.
Protocol:
-
Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Measure the initial TEER using a voltmeter with "chopstick" electrodes.
-
Add this compound to the apical side of the monolayer.
-
Measure TEER at various time points after the addition of the test compound.
-
A decrease in TEER indicates a disruption of the tight junctions.[1]
Immunofluorescence Staining for Tight Junction Proteins (ZO-1)
This method visualizes the localization of tight junction proteins.
Protocol:
-
Grow Caco-2 cells on chamber slides for 21 days.
-
Expose the cells to this compound for a specified time (e.g., 2 hours).
-
Fix the cells with methanol.
-
Block with 1% bovine serum albumin (BSA).
-
Permeabilize the cells with 0.1% Triton™ X-100.
-
Incubate with a primary antibody against ZO-1.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the slides and visualize using a fluorescence microscope.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing biocompatibility and a proposed signaling pathway for the effect of this compound on tight junctions.
Figure 1: Experimental workflow for assessing the biocompatibility of this compound.
Figure 2: Proposed mechanism of this compound on tight junctions.
Conclusion
This compound shows promise as a permeation enhancer, particularly for oral drug delivery, due to its effectiveness in modulating the intestinal barrier. However, its biocompatibility profile, as it currently stands, is largely confined to studies on Caco-2 cells. These studies indicate a concentration- and time-dependent cytotoxicity that warrants careful consideration in formulation development.
The significant lack of data on other cell lines, such as endothelial cells, hepatocytes, and fibroblasts, is a critical knowledge gap. Further research is imperative to establish a more complete safety profile and to understand the potential tissue-specific effects of this compound. A deeper investigation into the specific signaling pathways modulated by this sucrose ester will also provide a more mechanistic understanding of its action and potential off-target effects.
For drug development professionals, while this compound presents an interesting option, its application should be approached with a clear understanding of its current biocompatibility limitations and the need for further targeted studies to ensure its safe and effective use in novel drug delivery systems.
References
- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. The influence of octyl β-D-glucopyranoside on cell lysis induced by ultrasonic cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of octyl β-D-glucopyranoside on cell lysis induced by ultrasonic cavitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Validation for Sucrose, 6'-laurate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of "Sucrose, 6'-laurate" is critical for product development, quality control, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their performance characteristics and detailed experimental protocols to aid in selecting the most suitable method for your specific research needs.
Comparison of Analytical Methods
Several analytical techniques are available for the quantification of sucrose esters like this compound. The choice of method often depends on the required sensitivity, selectivity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance parameters of the most commonly employed methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD), High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD), Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-ELSD | HPLC-CAD | SFC-MS | GC-MS |
| Linearity (r²) | 0.9980 - 0.9992 | > 0.99 | > 0.995 | Not specified for Sucrose Laurate |
| Accuracy (Recovery %) | 94.89 - 102.31%[1] | Not specified for Sucrose Laurate | 89 - 109% | 73 - 106% |
| Precision (RSD %) | < 3% | Intra-day: 5.4%, Inter-day: 6.6%[2] | < 14% | 5.7 - 18% |
| Limit of Detection (LOD) | 0.10 - 0.16 µg/mL | 1.2 - 7.6 mg/L[2] | Not specified for Sucrose Laurate | Not specified for Sucrose Laurate |
| Limit of Quantification (LOQ) | 0.30 - 0.49 µg/mL | 5 - 1000 mg/L (Linear Range)[2] | 0.03 - 6.00 ng/mL (LLOQ) | 50 mg/kg |
| Throughput | Moderate | Moderate | High | Low to Moderate |
| Selectivity | Moderate | Moderate | High | High |
| Sample Derivatization | Not required | Not required | Not required | Required (silylation)[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative protocols for each of the compared analytical methods.
HPLC-ELSD Method for this compound Quantification
This method is suitable for the routine analysis of sucrose esters.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could start at 70% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min (Nitrogen)
-
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
HPLC-CAD Method for this compound Quantification
This method offers higher sensitivity compared to ELSD for the analysis of non-volatile compounds.
Instrumentation:
-
HPLC system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound standard
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC-ELSD method.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, optionally with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
CAD Conditions:
-
Power Function: 1.0
-
Data Acquisition Rate: 10 Hz
-
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
SFC-MS Method for this compound Quantification
SFC-MS is a high-throughput technique that is particularly advantageous for the analysis of lipids and other non-polar compounds.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
SFC column suitable for lipid analysis (e.g., silica-based or ethyl-bridged hybrid)
Reagents:
-
Carbon dioxide (SFC grade)
-
Methanol (SFC grade)
-
Ammonium acetate (for MS)
-
This compound standard
Procedure:
-
Standard and Sample Preparation: Dissolve standards and samples in a suitable organic solvent like methanol or a mixture of chloroform and methanol.
-
SFC Conditions:
-
Mobile Phase: Supercritical CO₂ (A) and a modifier such as methanol with ammonium acetate (B).
-
Gradient: A typical gradient would start with a low percentage of modifier and increase over a short run time (e.g., 5-40% B in 5 minutes).
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the analyte. For sucrose esters, positive mode is common.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
-
Quantification: Create a calibration curve using the peak areas of the standards. Quantify the this compound in the sample based on this curve.
GC-MS Method for this compound Quantification
GC-MS provides high selectivity and sensitivity but requires derivatization of the non-volatile sucrose ester.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ms)
Reagents:
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptane
-
This compound standard
Procedure:
-
Derivatization:
-
Accurately weigh the standard or sample into a vial.
-
Add pyridine to dissolve the material.
-
Add BSTFA with 1% TMCS.
-
Heat the vial at 70°C for 30 minutes to complete the silylation reaction.
-
Cool the vial to room temperature.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan or SIM for quantification.
-
-
Quantification: Construct a calibration curve from the derivatized standards and determine the concentration of the derivatized this compound in the sample.
Key Workflows and Relationships
To visualize the processes involved in analytical method validation and a specific experimental workflow, the following diagrams are provided.
References
A Comparative Analysis of the Emulsifying Properties of Sucrose 6'-Laurate and Other Natural Surfactants
In the landscape of pharmaceutical and food product development, the selection of an appropriate emulsifier is paramount to ensuring product stability, efficacy, and consumer acceptance. Natural surfactants are increasingly favored over synthetic alternatives due to their biocompatibility, biodegradability, and favorable regulatory profiles.[1][2] Among these, Sucrose 6'-laurate, a specific monoester of sucrose and lauric acid, stands out for its non-ionic nature and effectiveness as an oil-in-water (O/W) emulsifier.[3][4] This guide provides a comparative analysis of the emulsifying properties of Sucrose 6'-laurate against other prevalent natural surfactants: Saponins, Lecithins, and Proteins, supported by experimental data and detailed methodologies.
Core Emulsifying Properties: A Head-to-Head Look
The efficacy of an emulsifier is determined by several key physicochemical properties, including its ability to lower interfacial tension between oil and water phases, the concentration at which it self-assembles into micelles (Critical Micelle Concentration or CMC), and its capacity to form stable emulsions with small droplet sizes.
Sucrose 6'-Laurate vs. Saponins
Saponins, particularly those from Quillaja saponaria, are glycosidic surfactants known for their potent interfacial activity and ability to form highly stable nanoemulsions.[5][6] They are particularly effective at rapidly reducing interfacial tension.[5]
Comparative Performance Data: Sucrose Esters vs. Saponins
| Parameter | Sucrose Laurate | Quillaja Saponin | Notes & Conditions |
| Critical Micelle Concentration (CMC) | ~0.14 mM (~0.07 g/L) | 0.1 - 0.8 g/L | CMC for Sucrose 6'-Laurate is for a pure monoester.[7] Saponin CMC varies with purity and source.[5] |
| Surface Tension Reduction (γ) | to ~28-30 mN/m | to ~40-50 mN/m (at interface) | Sucrose esters are effective at lowering surface tension.[8] Saponins create highly viscoelastic films at the interface. |
| Emulsion Stability | Good; forms stable O/W emulsions. | Excellent; stable across a wide range of pH (3-8) and ionic strengths.[5] | Saponins are known for creating strong steric repulsion between droplets.[5] |
| Typical Droplet Size | Capable of forming nanoemulsions (<200 nm). | Capable of forming nanoemulsions (<200 nm).[5] | Droplet size is highly dependent on homogenization energy and surfactant concentration. |
Data synthesized from multiple sources; direct comparative studies under identical conditions are limited.
Sucrose 6'-Laurate vs. Lecithins
Lecithins, primarily soy and sunflower-derived, are mixtures of phospholipids and are widely used natural emulsifiers.[9][10] They are particularly valued for their ability to form stable liquid crystalline structures at the oil-water interface, enhancing emulsion stability.[11]
Comparative Performance Data: Sucrose Esters vs. Lecithin
| Parameter | Sucrose Stearate | Soy Lecithin | Notes & Conditions |
| Emulsifying Efficiency | Superior | Good | Sucrose stearate-based nanoemulsions showed higher efficiency than lecithin-based ones.[12] |
| Droplet Formation | Forms smaller initial droplets. | Effective, but may result in larger droplets under similar conditions. | Study compared sucrose stearate and lecithin in nanoemulsion formulations.[12] |
| Physical & Chemical Stability | Superior long-term stability. | Good, but prone to chemical degradation (hydrolysis, oxidation). | Sucrose esters demonstrated better physical and chemical stability in a comparative study.[12] |
| Typical Emulsion Type | O/W (high HLB) or W/O (low HLB) | O/W | Both are versatile, but high HLB sucrose esters are excellent O/W emulsifiers. |
Data primarily from a comparative study on sucrose stearate and lecithin, which provides a strong indication of performance within the sucrose ester class.[12]
Sucrose 6'-Laurate vs. Proteins
Proteins, such as soy protein isolate (SPI) and whey protein, function as emulsifiers by adsorbing at the oil-water interface and forming a protective viscoelastic film.[13][14] However, their emulsifying ability can be limited by their large molecular size and sensitivity to environmental conditions like pH.[13]
Comparative Performance Data: Sucrose Esters vs. Soy Protein Isolate (SPI)
| Parameter | Sucrose Esters | Soy Protein Isolate (SPI) | Notes & Conditions |
| Emulsifying Mechanism | Adsorption and reduction of interfacial tension (small molecule). | Forms a viscoelastic film around droplets (large molecule). | Sucrose esters can displace proteins at the interface.[15][16] |
| Emulsion Stability | Can form highly stable emulsions. | Stability is pH-dependent, with instability near the isoelectric point. | Proteins can lead to bridging flocculation.[14] |
| Interaction in Mixed Systems | Can increase partial coalescence in protein-stabilized emulsions. | Can interact with small-molecule surfactants. | The addition of sucrose esters to protein emulsions requires careful formulation.[17] |
| Droplet Size | Generally produces smaller droplets. | Can produce nanoemulsions, but often requires high energy input.[14] | Small molecule surfactants are typically more efficient at reducing droplet size. |
Data synthesized from multiple sources; performance in mixed systems is highly formulation-dependent.
Experimental Protocols
The quantitative data presented is derived from standardized experimental procedures designed to characterize emulsion properties. Below are detailed methodologies for key analyses.
Emulsion Formation and Homogenization
A standardized method is crucial for comparing the performance of different emulsifiers.
Protocol:
-
Preparation of Phases: The aqueous phase is prepared by dissolving the surfactant (e.g., Sucrose 6'-laurate, saponin, lecithin, or protein) in deionized water, often with heating to ensure complete dissolution. The oil phase (e.g., medium-chain triglycerides, soybean oil) is prepared separately.
-
Pre-emulsification: The oil phase is gradually added to the aqueous phase under high-speed stirring using a rotor-stator homogenizer (e.g., at 10,000 rpm for 5 minutes) to form a coarse emulsion.
-
High-Pressure Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 passes) at a specific pressure (e.g., 50 MPa). This step is critical for reducing the droplet size to the submicron or nano-range.
-
Cooling: The resulting emulsion is rapidly cooled to room temperature to prevent droplet coalescence.
Droplet Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is the standard method for determining the size distribution of submicron emulsion droplets. Zeta potential measurements provide insight into the electrostatic stability of the emulsion.
Protocol:
-
Sample Preparation: The emulsion is diluted (e.g., 100-fold) with the same aqueous phase used for its preparation to avoid osmotic shock and multiple scattering effects.[18][19]
-
DLS Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[20]
-
Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[20]
-
Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specific electrode-containing cell. An electric field is applied, and the velocity of the droplets is measured via laser Doppler velocimetry to determine their surface charge.[21]
Emulsion Stability Assessment
Emulsion stability can be monitored over time by observing changes in droplet size and physical separation (creaming, sedimentation). The Turbiscan technology offers an accelerated and quantitative method.[22][23]
Protocol:
-
Sample Loading: Approximately 20 mL of the undiluted emulsion is placed into a cylindrical glass cell.[23]
-
Analysis: The cell is placed in the Turbiscan analyzer. An optical reading head scans the entire length of the sample, measuring backscattering (BS) and transmission signals.[24]
-
Monitoring: Scans are repeated at programmed intervals (e.g., every hour for 24 hours) at a controlled temperature (e.g., 25°C).
-
Data Analysis: The instrument's software overlays the scans. Changes in the BS profile over time indicate destabilization phenomena (e.g., an increase in BS at the top indicates creaming). The Turbiscan Stability Index (TSI) is calculated, which quantifies the overall instability. A lower TSI value signifies a more stable emulsion.[25]
Conclusion
Sucrose 6'-laurate is a high-performance natural emulsifier capable of forming stable, fine-droplet oil-in-water emulsions. When compared to other natural surfactants, it demonstrates distinct advantages and considerations:
-
vs. Saponins: Sucrose laurate offers a comparable ability to form nanoemulsions. While Quillaja saponins may provide superior stability under harsh conditions due to their strong steric repulsion, sucrose esters are highly effective and represent a versatile, non-bitter alternative.
-
vs. Lecithins: Evidence suggests that sucrose esters, such as stearate and likely laurate, can offer superior emulsifying efficiency and long-term stability compared to lecithin, which is more susceptible to degradation.[12]
-
vs. Proteins: As a small-molecule surfactant, Sucrose 6'-laurate is generally more efficient at reducing interfacial tension and creating smaller droplets than bulky protein molecules. It is less sensitive to pH changes around an isoelectric point, offering broader formulation latitude. However, in mixed systems, competitive adsorption at the interface must be carefully managed.[16]
The choice of emulsifier will ultimately depend on the specific requirements of the formulation, including desired droplet size, required stability under various environmental stresses, cost, and the nature of the other ingredients in the system. Sucrose 6'-laurate presents a robust and reliable option for researchers and developers seeking a high-purity, effective, and biocompatible natural emulsifier.
References
- 1. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Influence of concentration ratio on emulsifying properties of Quillaja saponin - protein or lecithin mixed systems [agris.fao.org]
- 4. Sucrose Monoester Micelles Size Determined by Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lecitein.com [lecitein.com]
- 10. Current Progress in the Utilization of Soy-Based Emulsifiers in Food Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. angelbiology.com [angelbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. usp.org [usp.org]
- 21. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 22. 2.6. Emulsion Stability [bio-protocol.org]
- 23. 2.4.2. Determination of Turbiscan Stability Index [bio-protocol.org]
- 24. leanontech.co.kr [leanontech.co.kr]
- 25. microtrac.com [microtrac.com]
efficacy of "Sucrose, 6'-laurate" in enhancing the bioavailability of specific drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sucrose, 6'-laurate, a sucrose ester, with other established permeation enhancers for improving the oral bioavailability of poorly absorbed drugs. The information presented is based on experimental data from in vitro, ex vivo, and in vivo studies, offering a valuable resource for formulation development and drug delivery research.
Executive Summary
This compound has emerged as a promising intestinal permeation enhancer, demonstrating comparable or superior efficacy to the "gold standard" enhancer, sodium caprate (C10). Its primary mechanism of action involves the reversible opening of tight junctions between intestinal epithelial cells and perturbation of the plasma membrane, facilitating the paracellular transport of drugs.[1][2][3] This guide presents a detailed analysis of its performance against other enhancers, supported by quantitative data and experimental methodologies.
Comparative Efficacy of Permeation Enhancers
The effectiveness of this compound in enhancing the permeability of various marker compounds and drugs has been evaluated in several preclinical models. The following tables summarize the key quantitative data, comparing its performance with other well-known permeation enhancers.
In Vitro Permeability Enhancement: Caco-2 Cell Monolayers
The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. The following table compares the effect of this compound and Sodium Caprate on the apparent permeability coefficient (Papp) of a paracellular marker, [¹⁴C]-mannitol.
| Permeation Enhancer | Concentration | Model Compound | Fold Increase in Papp vs. Control | Reference |
| This compound | 1 mM | [¹⁴C]-mannitol | Not specified, but significant increase reported | [1][3] |
| Sodium Caprate (C10) | 10 mM | [¹⁴C]-mannitol | 3.5 | [1] |
Note: While a direct fold-increase value for 1 mM this compound was not explicitly stated in the initial search results, the studies consistently report a significant increase in the Papp of [¹⁴C]-mannitol at this concentration.[1][3]
Ex Vivo Permeability Enhancement: Isolated Rat Intestinal Tissue
Ex vivo studies using isolated intestinal tissues provide a more complex biological system for evaluating permeation enhancers. The table below compares the enhancement ratios for this compound and other enhancers on the permeability of paracellular markers.
| Permeation Enhancer | Concentration | Model Compound | Enhancement Ratio (ER) | Reference |
| This compound | 10 mM | [¹⁴C]-mannitol | 2.6 | [1] |
| FD4 | 8.2 | [1] | ||
| Sodium Caprate (C10) | 10 mM | [¹⁴C]-mannitol | 3.5 | [1] |
| FD4 | 8.4 | [1] | ||
| Dodecyl Maltoside (DDM) | 10 mM | [¹⁴C]-mannitol | 6.0 | [1] |
| FD4 | 16.4 | [1] |
In Vivo Bioavailability Enhancement: Rat Intestinal Instillations
In vivo studies are crucial for determining the practical utility of a permeation enhancer. The following table summarizes the relative bioavailability of insulin when co-administered with this compound or Sodium Caprate in rats.
| Permeation Enhancer | Concentration | Drug | Relative Bioavailability (%) | Reference |
| This compound | 50 mM (jejunal) | Insulin | 2.4 | [1][2][3] |
| 100 mM (jejunal) | Insulin | 8.9 | [1][2][3] | |
| Sodium Caprate (C10) | 100 mM (jejunal) | Insulin | On par with 100 mM SL | [1][2][3] |
Mechanism of Action: Modulation of Tight Junctions
This compound enhances paracellular drug transport primarily by modulating the tight junctions (TJs), the protein complexes that regulate the barrier function of the intestinal epithelium.
Caption: Mechanism of this compound in enhancing drug absorption.
Studies have shown that this compound treatment leads to alterations in the expression and localization of the tight junction protein ZO-1.[1][3] This disruption of the TJ complex results in a transient and reversible increase in the permeability of the paracellular pathway, allowing drug molecules to pass through the intestinal barrier more readily.
Experimental Protocols
Caco-2 Cell Permeability Assay
This in vitro assay is a standard method for predicting the intestinal permeability of a drug.
Caption: Workflow for a Caco-2 cell permeability assay.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Monolayer Formation: Cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold indicates a tight and functional barrier.
-
Permeability Study: The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The test drug, with or without the permeation enhancer, is added to the apical chamber.
-
Sampling and Analysis: At predetermined time intervals, samples are collected from the basolateral chamber and the concentration of the drug is quantified using a suitable analytical method like HPLC or LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.
Rat Intestinal Instillation
This in vivo model provides a more physiologically relevant assessment of a drug's absorption in the presence of a permeation enhancer.
Caption: Workflow for a rat intestinal instillation study.
Detailed Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A specific segment of the intestine (e.g., jejunum or colon) is isolated, and cannulas are inserted at both ends.
-
Dosing: The drug formulation, with or without the permeation enhancer, is instilled into the isolated intestinal segment.
-
Blood Sampling: Blood samples are collected at predetermined time points from a cannulated vein (e.g., jugular vein).
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The drug concentration in the plasma is determined using a validated analytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated. The relative bioavailability is determined by comparing the AUC after intestinal administration to that after intravenous administration.
Conclusion
This compound is a promising and effective intestinal permeation enhancer with a well-characterized mechanism of action. The data presented in this guide demonstrates its ability to significantly improve the bioavailability of poorly absorbed drugs, with an efficacy comparable to that of sodium caprate. Its favorable safety profile and food-grade status make it an attractive excipient for the development of oral drug delivery systems for a wide range of therapeutic agents. Further research is warranted to fully explore its potential in clinical applications.
References
A Comparative Analysis of Sucrose, 6'-laurate Performance in Advanced Drug Delivery Systems
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the efficacy of Sucrose, 6'-laurate as a key excipient in various drug delivery platforms. This report details comparative performance data, in-depth experimental protocols, and mechanistic insights into its role as a permeation enhancer.
This compound, a non-ionic surfactant derived from sucrose and lauric acid, is gaining significant traction in the pharmaceutical industry for its versatile applications in a range of drug delivery systems. Its biocompatibility, biodegradability, and ability to enhance drug solubility and permeability make it a compelling alternative to conventional surfactants. This guide provides an objective comparison of its performance in solid dispersions, liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs), supported by experimental data.
Comparative Performance of this compound in Different Delivery Systems
The effectiveness of this compound as an excipient is demonstrated across various formulations, where it consistently contributes to improved drug dissolution, encapsulation, and delivery.
Solid Dispersions
In solid dispersions, this compound acts as a surfactant to enhance the dissolution of poorly water-soluble drugs. Studies have shown a marked improvement in drug release profiles when it is incorporated into formulations. For instance, in a solid dispersion system with gemfibrozil and PEG 6000, the addition of 5-10% this compound significantly enhanced the dissolution of gemfibrozil compared to a binary system without the surfactant.[1] This improvement is attributed to the enhanced wettability and solubilization of the drug.[2]
Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles (SLNs)
Sucrose esters, including this compound, are utilized as stabilizers and emulsifiers in lipid-based nanocarriers. While direct comparative studies across all three systems are limited, data from individual studies highlight its effectiveness.
| Delivery System | Key Role of this compound | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings & References |
| Solid Lipid Nanoparticles (SLNs) | Stabilizer/Emulsifier | ~120 | ~87% | Stabilized SLNs for controlled release of clotrimazole.[3] |
| Nanostructured Lipid Carriers (NLCs) | Stabilizer/Emulsifier | ~160 | ~88% | NLCs showed better stability and drug release compared to SLNs.[3] |
| Liposomes | Helper Lipid | Varies | Varies | Sucrose laurate can be incorporated to enhance stability and transfection efficiency in gene delivery.[4] Sucrose is also used as a cryoprotectant to maintain liposome integrity during freeze-drying.[4] |
| Nanoemulsions | Emulsifier | Varies | Varies | Sucrose esters are effective emulsifiers, with performance comparable to or exceeding traditional emulsifiers like lecithin in terms of stability and droplet formation. |
Table 1: Performance Metrics of this compound in Various Nanoparticle-Based Delivery Systems.
Mechanism of Action: Permeation Enhancement
A key advantage of this compound is its ability to act as a permeation enhancer, facilitating the transport of drugs across biological membranes, such as the intestinal epithelium. The primary mechanism involves the modulation of tight junctions, the protein complexes that regulate paracellular permeability.
This compound has been shown to alter the expression and localization of the tight junction protein Zonula Occludens-1 (ZO-1).[5] This disruption of the tight junction barrier is a transient effect, allowing for the paracellular passage of drug molecules.
The signaling pathway for this process is thought to involve the activation of Protein Kinase C (PKC) and an influx of intracellular calcium. Surfactant interaction with the cell membrane can trigger these signaling cascades, leading to the phosphorylation and subsequent redistribution of tight junction proteins like occludin and ZO-1, ultimately resulting in the opening of the paracellular pathway.
Figure 1: Proposed signaling pathway for this compound-mediated opening of tight junctions.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Preparation of Solid Dispersions by Melting Method
This protocol is adapted from studies on gemfibrozil solid dispersions.[1]
-
Melt the Carrier: Polyethylene glycol (PEG) 6000 is melted in a beaker at a temperature approximately 10°C above its melting point.
-
Add this compound: The desired amount of this compound (e.g., 5-10% w/w) is added to the molten PEG 6000 and stirred until a homogenous solution is formed.
-
Incorporate the Drug: The active pharmaceutical ingredient (API), in its molten state, is added to the mixture and stirred continuously to ensure uniform distribution.
-
Cool and Solidify: The molten mixture is then rapidly cooled in an ice bath with constant stirring to induce solidification.
-
Milling and Sieving: The solidified mass is milled and passed through a sieve to obtain a powder with a uniform particle size.
Figure 2: Experimental workflow for preparing solid dispersions using the melting method.
Caco-2 Cell Monolayer Permeability Assay
This assay is crucial for evaluating the permeation enhancing effects of this compound.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used for the experiment.
-
Treatment: The apical side of the monolayer is treated with a solution of the test drug with and without various concentrations of this compound.
-
Sampling: At predetermined time intervals, samples are collected from the basolateral chamber.
-
Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the cell monolayer.
Immunofluorescence Staining of Tight Junction Proteins
This method allows for the visualization of changes in the localization of tight junction proteins.
-
Cell Culture and Treatment: Caco-2 cells are grown on permeable supports and treated with this compound as described above.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific to the tight junction protein of interest (e.g., anti-ZO-1 or anti-occludin).
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: The permeable supports are mounted on microscope slides, and the cells are imaged using a fluorescence or confocal microscope.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
Comparative Toxicity Profiles of Sucrose Esters: A Guide for Researchers
Sucrose esters (SEs) are a versatile class of non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1][2] Their biodegradability, low toxicity, and wide range of hydrophilic-lipophilic balance (HLB) values make them valuable excipients in the food, cosmetic, and pharmaceutical industries.[1][3][4] This guide provides a comparative overview of the toxicity profiles of various sucrose esters, supported by experimental data to aid researchers and drug development professionals in formulation and safety assessment.
Generally, sucrose esters are considered to have low oral toxicity because they are substantially hydrolyzed in the gastrointestinal tract by digestive enzymes into sucrose and fatty acids, which are normal dietary constituents, before absorption.[5] Any incompletely hydrolyzed esters are typically excreted in the feces.[5]
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of different sucrose esters from acute, sub-chronic, and chronic exposure studies, as well as cytotoxicity and skin irritation assays.
Table 1: Acute and Chronic Toxicity Data
| Sucrose Ester/Mixture | Test Type | Species | Route | Dosage | Result |
| Sucrose Acetate Isobutyrate | Acute Toxicity (LD50) | Rat | Dermal | Single dose | >20 g/kg |
| Sucrose Acetate Isobutyrate | Acute Toxicity (LD50) | Rat | Oral | Single dose | >5 g/kg |
| Sucrose Acetate Isobutyrate | Subchronic Toxicity (NOAEL) | Rat | Oral (diet) | 12 weeks | 10%/day in diet |
| Sucrose Acetate Isobutyrate | Chronic Toxicity (NOAEL) | Rat | Oral | 1 year | 2 g/kg/day[6] |
| Sucrose Polysoyate | Short-term Toxicity (NOAEL) | Dog | Oral (diet) | 28 days | 15%/day in diet[7] |
| S-570 (mixture) | Chronic Toxicity | Rat | Oral (diet) | 2 years | Not toxic at up to 5% of the diet[8] |
| Palm Oil Sucroglyceride | Long-term Toxicity (NOEL) | Rat | Oral (diet) | - | 1.6 g/kg bw/day[9] |
| Various (General) | Long-term Toxicity (NOAEL) | Rat | Oral | - | 2,000 mg/kg bw/day[5] |
Table 2: Cytotoxicity Data
| Sucrose Ester/Mixture | Cell Line | Concentration | Incubation Time | Result (Cell Viability) |
| SP50, SP70, PS750 | HaCaT | Various | - | >70% (Non-toxic)[10] |
| S-570 to S-1670 | Caco-2 | 50 mg/mL | - | 61-68% (Before digestion)[11] |
| S-570 to S-1670 | Caco-2 | 50 mg/mL | - | 88-93% (After digestion)[11] |
| S-570 to S-1670 | Raw264.7 | 50 mg/mL | - | 68-74% (Before digestion)[11] |
| S-570 to S-1670 | Raw264.7 | 50 mg/mL | - | 88-92% (After digestion)[11] |
| Isovaleryl Sucrose Esters (1, 2, 4, 6) | A549, HCT-116 | Various | - | Moderate inhibition (IC50: 7.10 - 13.49 µM)[12] |
| Sucrose Monostearate (free) | Caco-2 | - | - | Toxic[13] |
| Sucrose Distearate (free) | Caco-2 | - | - | Safe[13] |
Table 3: Skin Irritation & Sensitization Data
| Sucrose Ester | Species | Concentration | Observation |
| Sucrose Acetate Isobutyrate | Guinea Pig | 20% solution | Slight, transient irritation[7] |
| Sucrose Acetate Isobutyrate | Guinea Pig | 0.5 ml (occlusive) | Non-irritating[6] |
| Sucrose Laurate | Guinea Pig | Not specified | No skin irritating effect[3] |
| Sucrose Laurate | Mouse | Hydrogel formulation | Non-irritating[6] |
| Sucrose Laurate | Rabbit | 5% and 15% gel | Some irritation potential[6] |
| Sucrose Stearate & Palmitate | Human | Up to 2% (nanoemulsion) | No adverse skin reactions visible[6][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting toxicity data. Below are generalized protocols for key experiments cited in the assessment of sucrose ester safety.
1. Acute Oral Toxicity (LD50)
-
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
-
Species: Typically rats or mice.
-
Methodology: Animals are administered a single high dose of the test substance (e.g., Sucrose Acetate Isobutyrate at >5 g/kg) via oral gavage. They are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Gross clinical observations and body weight are monitored.[6][7]
-
Endpoint: The LD50 value is calculated, expressed in mg or g of substance per kg of body weight.
2. Chronic Toxicity / Carcinogenicity Studies
-
Objective: To evaluate the potential for adverse health effects, including cancer, from long-term exposure to a substance.
-
Species: Typically Fischer 344 rats.[8]
-
Methodology: The sucrose ester mixture (e.g., S-570) is incorporated into the diet at various concentrations (e.g., 0, 1, 3, or 5% w/w) and fed to groups of male and female rats for an extended period, such as two years.[8] Throughout the study, parameters such as survival, body weight, food consumption, hematology, clinical chemistry, and tumor incidence are monitored. A full histopathological examination of organs is performed at the end of the study.[8]
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are found.
3. In Vitro Cytotoxicity Assay
-
Objective: To assess the toxicity of a substance at the cellular level.
-
Cell Lines: Human cell lines such as HaCaT (keratinocytes), Caco-2 (intestinal epithelial), or Raw264.7 (macrophages) are commonly used.[10][11]
-
Methodology: Cells are cultured in a multi-well plate and exposed to various concentrations of the sucrose ester for a defined period. Cell viability is then measured using a quantitative assay, such as the MTT or MTS assay, which measures mitochondrial activity, or by determining the percentage of live versus dead cells.
-
Endpoint: Results are often expressed as the IC50 (the concentration that causes 50% inhibition of cell growth) or as a percentage of cell viability compared to an untreated control.[10][12]
4. Genotoxicity Assays
-
Objective: To determine if a substance can cause genetic damage (mutations, chromosomal aberrations).
-
Methodology: A battery of tests is typically performed:
-
Ames Test (Bacterial Reverse Mutation Test): Uses strains of Salmonella typhimurium to detect gene mutations.[14]
-
In Vitro Chromosomal Aberration Test: Mammalian cells are exposed to the test substance to see if it causes structural changes to the chromosomes.[14]
-
In Vivo Micronucleus Test: Rodents are treated with the substance, and their bone marrow cells are examined for micronuclei, which are indicators of chromosomal damage.[14][15]
-
-
Endpoint: A positive or negative result for genotoxic potential. Sucrose esters of fatty acids have been reported as negative in standard genotoxicity tests.[14]
Visualizations
Metabolic Fate of Sucrose Esters
The primary reason for the low systemic toxicity of most food-grade sucrose esters is their breakdown in the digestive system. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of sucrose esters in the gastrointestinal tract.
Generalized Workflow for Toxicity Assessment
The safety evaluation of a substance like a sucrose ester follows a structured progression from in vitro screening to more complex in vivo studies.
Caption: Generalized workflow for the toxicological evaluation of sucrose esters.
References
- 1. arxiv.org [arxiv.org]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Re‐evaluation of sucrose esters of fatty acids (E 473) as a food additive in foods for infants below 16 weeks of age and follow‐up of its previous evaluations as food additive for uses in foods for all population groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 837. Sucrose esters of fatty acids and sucroglycerides (WHO Food Additives Series 35) [inchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isovaleryl Sucrose Esters from Atractylodes japonica and Their Cytotoxic Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety of sucrose esters from Physalis peruviana L. in a 28-day repeated-dose study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Sucrose, 6'-laurate in Finished Pharmaceutical Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of "Sucrose, 6'-laurate," a non-ionic surfactant and emulsifier used in pharmaceutical formulations. Its performance is compared with common alternatives, supported by experimental data, to assist in making informed decisions during drug development.
Executive Summary
This compound offers beneficial properties as an excipient, particularly as a solubilizer and emulsifier in various dosage forms.[1][2] However, its stability is a critical consideration, primarily influenced by pH. It is susceptible to hydrolysis under both acidic and basic conditions, with optimal stability observed in the pH range of 4 to 5.[3] Degradation typically involves the hydrolysis of the ester linkage, yielding sucrose and lauric acid, or the glycosidic bond under acidic conditions. This guide provides a comparative overview of its stability against other widely used excipients and detailed protocols for its evaluation.
Comparative Stability Analysis
While direct head-to-head stability studies in the same finished product are limited in publicly available literature, the following tables summarize the known stability characteristics of this compound and its common alternatives. This information is collated from various sources to provide a comparative perspective.
Table 1: Comparative Stability of Surfactants in Liquid Formulations
| Feature | This compound | Polysorbate 80 |
| Primary Degradation Pathway | Hydrolysis of ester and glycosidic bonds | Oxidation of the polyoxyethylene chains, hydrolysis of the fatty acid ester |
| Optimal pH for Stability | 4 - 5 | Generally stable over a wider pH range, but prone to oxidation |
| Key Degradation Products | Sucrose, Lauric Acid | Peroxides, aldehydes, ketones, various fatty acid esters |
| Factors Affecting Stability | pH, Temperature | Light, Oxygen, Peroxides, Metal ions |
| Potential Impact on Formulation | Change in pH, potential for microbial growth due to sucrose, loss of emulsifying properties. | Formation of reactive species that can degrade the active pharmaceutical ingredient (API), particle formation.[4][5] |
Table 2: Comparative Stability of Excipients in Solid Dosage Forms
| Feature | This compound (as a binder/lubricant) | Microcrystalline Cellulose (MCC) | Magnesium Stearate |
| Primary Degradation Pathway | Hydrolysis (if moisture is present) | Hydrolysis of glycosidic bonds at very low pH | Reaction with acidic APIs |
| Hygroscopicity | Moderate | High | Low |
| Impact on Tablet Properties over Time | Potential for changes in hardness and dissolution with moisture uptake. | Can lead to increased tablet hardness and decreased dissolution rates over time due to moisture absorption and changes in cellulose structure. | Can form a hydrophobic film over drug particles, potentially slowing down dissolution. Can also react with certain APIs. |
| Known Incompatibilities | Strong acids and bases. | Strong oxidizing agents. | Acidic APIs, some basic APIs. |
Experimental Protocols
To ensure the stability and quality of a finished pharmaceutical product containing this compound, a comprehensive stability testing program is essential. The following are detailed methodologies for key experiments.
Stability-Indicating HPLC Method for Quantification of this compound and its Degradation Products
This method is designed to separate and quantify this compound from its potential degradation products, sucrose and lauric acid, as well as any degradants from the API.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute lauric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) for lauric acid and a Refractive Index (RI) detector for sucrose and sucrose laurate, or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the finished product (e.g., crushed tablets, a known volume of oral suspension) into a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the sample completely.
-
Make up to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are necessary to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Treat the drug product with 0.1 N HCl at 60°C for 24 hours.
-
Neutralize the sample with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the drug product with 0.1 N NaOH at 60°C for 24 hours.
-
Neutralize the sample with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the drug product with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid drug product to dry heat at 80°C for 48 hours.
-
For liquid formulations, heat at 60°C for 48 hours.
-
-
Photostability:
-
Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Accelerated Stability Study Protocol for an Oral Suspension Containing this compound
This protocol outlines a typical accelerated stability study to predict the shelf-life of an oral suspension.
-
Storage Conditions:
-
40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points:
-
0, 1, 3, and 6 months.
-
-
Testing Parameters:
-
Physical: Appearance (color, clarity, phase separation), pH, viscosity, particle size distribution, and redispersibility.
-
Chemical: Assay of the active ingredient, assay of this compound, and quantification of known and unknown degradation products using the validated stability-indicating HPLC method.
-
Microbiological: Microbial limit testing at each time point.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the degradation pathway of this compound and a typical workflow for a stability study.
Caption: Degradation of this compound under acidic and basic conditions.
Caption: A typical workflow for conducting a stability study of a pharmaceutical product.
Conclusion
This compound is a valuable excipient in pharmaceutical formulations, but its stability, particularly its susceptibility to hydrolysis, must be carefully evaluated. This guide provides a framework for comparing its stability with other common excipients and outlines the necessary experimental protocols to ensure the development of a safe, effective, and stable pharmaceutical product. The choice of excipient will ultimately depend on the specific characteristics of the API, the dosage form, and the desired shelf-life of the product.
References
- 1. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sucrose laurate, 25339-99-5 [thegoodscentscompany.com]
- 3. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking "Sucrose, 6'-laurate" against industry-standard permeation enhancers
A comprehensive analysis of Sucrose 6'-Laurate's performance against industry-standard permeation enhancers reveals its potential as a safe and effective excipient in pharmaceutical formulations. This guide presents a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
Sucrose 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant gaining significant attention in the pharmaceutical industry for its ability to enhance the permeation of drugs across biological membranes.[1] It is considered a biocompatible and safe excipient, derived from natural ingredients and exhibiting low toxicity.[1] Its mechanism of action is primarily attributed to the perturbation of the plasma membrane, which leads to the opening of tight junctions and facilitates the paracellular transport of molecules.[2][3]
Performance Benchmarking: Sucrose 6'-Laurate vs. Industry Standards
Sucrose 6'-laurate has been benchmarked against several well-established permeation enhancers, demonstrating comparable and, in some cases, superior performance. Key industry standards used for comparison include sodium caprate (C10), a medium-chain fatty acid, and dodecyl maltoside (DDM), another non-ionic surfactant.
Intestinal Permeation Enhancement
Studies utilizing Caco-2 cell monolayers and isolated rat intestinal tissue models have provided valuable insights into the efficacy of sucrose laurate in enhancing intestinal drug absorption.
Table 1: Comparison of Intestinal Permeation Enhancement
| Permeation Enhancer | Model | Marker Molecule | Concentration | Enhancement Ratio (Papp) | TEER Reduction | Reference |
| Sucrose Laurate (SL) | Caco-2 Monolayers | [¹⁴C]-mannitol | 1 mM | Increased | Yes | [2][4] |
| Sucrose Laurate (SL) | Rat Colonic Mucosae | [¹⁴C]-mannitol | 10 mM | 2.6-fold | Yes | [2] |
| Sucrose Laurate (SL) | Rat Colonic Mucosae | FD4 | 10 mM | 8.2-fold | Yes | [2] |
| Sodium Caprate (C10) | Rat Colonic Mucosae | [¹⁴C]-mannitol | 10 mM | 3.5-fold | Yes | [2] |
| Sodium Caprate (C10) | Rat Colonic Mucosae | FD4 | 10 mM | 8.4-fold | Yes | [2] |
| Dodecyl Maltoside (DDM) | Caco-2 Monolayers | [¹⁴C]-mannitol | 10 mM | 6.0-fold | Not Specified | [2] |
Papp: Apparent Permeability Coefficient; TEER: Transepithelial Electrical Resistance; FD4: Fluorescein isothiocyanate-dextran 4 kDa
In rat intestinal instillations, co-administration of sucrose laurate with insulin resulted in significant blood glucose reduction, achieving a relative bioavailability comparable to the gold standard, sodium caprate.[3][4] Notably, sucrose laurate demonstrated similar efficacy to C10 but induced less membrane damage.[2]
Transdermal Permeation Enhancement
Sucrose laurate has also shown promise in enhancing the permeation of drugs through the skin. Studies using porcine ear skin as a model have demonstrated its effectiveness.
Table 2: Comparison of Transdermal Permeation Enhancement
| Permeation Enhancer | Model | Drug | pH | Fold Increase in Flux (vs. Control) | Reference |
| 2% Sucrose Laurate in Transcutol | Porcine Ear Skin | Lidocaine Hydrochloride | 5.0 | 12-fold (for ionized form) | [5] |
| 2% Sucrose Laurate in Transcutol | Porcine Ear Skin | Lidocaine Hydrochloride | 7.0 | Higher than at pH 9.0 | [5] |
| 2% Sucrose Oleate in Transcutol | Porcine Ear Skin | Lidocaine Hydrochloride | 9.0 | Maximal at more basic pH | [5] |
An interesting finding is that sucrose laurate appears to enhance the penetration of the ionized form of a drug, while sucrose oleate is more effective for the unionized species.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.
In Vitro Intestinal Permeation: Caco-2 Monolayers
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
TEER Measurement: The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers with a TEER value above a predetermined threshold are used for the experiment.
-
Permeation Study: The culture medium in the apical (AP) and basolateral (BL) compartments is replaced with transport medium. The permeation enhancer (e.g., sucrose laurate) and the marker molecule (e.g., [¹⁴C]-mannitol) are added to the AP side. Samples are collected from the BL side at various time points.
-
Analysis: The concentration of the marker molecule in the collected samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled molecules).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration of the marker molecule in the AP compartment.
Ex Vivo Intestinal Permeation: Isolated Rat Intestinal Mucosae
-
Tissue Preparation: Segments of the desired intestinal region (e.g., jejunum, colon) are excised from euthanized rats. The muscle layers are stripped away to isolate the mucosal tissue.
-
Ussing Chamber Setup: The isolated mucosa is mounted in an Ussing chamber, which separates the tissue into apical and basolateral hemichambers. Both sides are bathed with oxygenated Krebs-Henseleit buffer.
-
TEER Measurement: The transepithelial electrical resistance is measured to assess tissue viability and integrity.
-
Permeation Study: The permeation enhancer and marker molecule are added to the apical side. Samples are collected from the basolateral side at predetermined time intervals.
-
Analysis and Papp Calculation: The concentration of the marker molecule is determined, and the Papp is calculated as described for the in vitro model.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the proposed mechanisms and experimental procedures.
Caption: Proposed mechanism of sucrose 6'-laurate permeation enhancement.
Caption: Workflow for in vitro and ex vivo permeation studies.
References
- 1. Buy Sucrose laurate | 25339-99-5 [smolecule.com]
- 2. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Skin permeation enhancement by sucrose esters: a pH-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sucrose 6'-Laurate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Sucrose 6'-Laurate, ensuring compliance and minimizing risk.
Sucrose 6'-Laurate is not classified as a hazardous substance; however, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment.[1] The following procedures are based on standard safety data sheets and best practices for chemical waste management.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Sucrose 6'-Laurate is provided in the table below for easy reference. This data is essential for understanding the substance's behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₄O₁₂ | [2] |
| Molecular Weight | 524.6 g/mol | [2] |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | [2] |
| Stability | Stable under normal ambient conditions | [1] |
Personal Protective Equipment (PPE)
Before handling Sucrose 6'-Laurate for disposal, ensure that the appropriate personal protective equipment is worn. This includes:
-
Gloves: Handle with gloves that have been inspected prior to use.[3]
-
Eye Protection: Use safety glasses or goggles.[4]
-
Respiratory Protection: If dust is generated, respiratory protection is required.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Disposal Protocol
The primary method for the disposal of Sucrose 6'-Laurate is to follow national and local regulations for non-hazardous waste.[1] Do not mix with other waste materials.[1]
Step-by-Step Disposal Procedure:
-
Container Management: Ensure the Sucrose 6'-Laurate waste is stored in its original or a compatible, tightly closed container.[1][3] Label the container clearly.
-
Waste Segregation: Do not mix Sucrose 6'-Laurate with other chemical waste.[1]
-
Consult Local Regulations: Before disposal, consult your institution's environmental health and safety (EHS) office or local waste disposal regulations to confirm the appropriate disposal pathway for non-hazardous chemical waste.
-
Arrange for Pickup/Disposal: Follow your institution's established procedures for chemical waste pickup.
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Personal Precautions: Avoid dust formation and inhalation.[3][5]
-
Containment: Collect, bind, and pump off spills.[1] For dry spills, sweep or shovel the material into a suitable, closed container for disposal.[3]
-
Cleaning: Clean the affected area thoroughly.[1]
-
Disposal of Cleanup Materials: Dispose of contaminated materials (e.g., paper towels, absorbent pads) in the same manner as the Sucrose 6'-Laurate waste.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of Sucrose 6'-Laurate.
References
Personal protective equipment for handling Sucrose, 6'-laurate
This guide provides crucial safety and logistical information for the handling and disposal of Sucrose, 6'-laurate, tailored for researchers, scientists, and drug development professionals. Following these procedures will ensure a safe laboratory environment and maintain compliance with standard safety protocols.
Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard[1]. However, adherence to good laboratory practices necessitates the use of appropriate personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be equipped with side shields or goggles.[1] |
| Skin Protection | Gloves | Protective gloves should be worn.[1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin contact.[1] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to prevent contamination and ensure the well-being of laboratory personnel. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocol for Handling:
-
Preparation :
-
Before handling, ensure that you are wearing the appropriate PPE as specified in the table above: safety glasses with side shields, gloves, and a lab coat.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
-
Handling :
-
Retrieve the container of this compound from its storage location. It should be stored at 4°C and protected from moisture.[1]
-
When weighing the powder, do so carefully to avoid creating dust.
-
If a spill occurs, do not use water to clean it up. Instead, cover the powder spill with a plastic sheet or tarp to minimize spreading.[1] Mechanically take up the spilled material and place it in an appropriate container for disposal.[1]
-
Clean the contaminated surface thoroughly after the spill has been contained.[1]
-
Disposal Plan
This compound is not considered a hazardous waste, and its disposal should be in accordance with local, regional, and national regulations.[1]
-
Waste Material :
-
Dispose of waste from residues in accordance with applicable environmental laws and regulations.
-
Do not mix with other waste. Leave the chemical in its original container if possible.
-
-
Contaminated Packaging :
-
Do not reuse empty containers.[1]
-
Handle uncleaned containers in the same manner as the product itself.
-
-
Spill Residue :
-
Spilled material that has been collected should be placed in a suitable, closed container for disposal.[3]
-
Always consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
